molecular formula C12H14O3 B3037590 3-(Benzyloxy)cyclobutanecarboxylic acid CAS No. 4958-02-5

3-(Benzyloxy)cyclobutanecarboxylic acid

Cat. No.: B3037590
CAS No.: 4958-02-5
M. Wt: 206.24 g/mol
InChI Key: YNNOFVDQHAHVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNOFVDQHAHVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964279, DTXSID001232666, DTXSID601242722
Record name 3-(Benzyloxy)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4958-02-5, 84182-48-9, 84182-47-8
Record name 3-(Benzyloxy)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzyloxy)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-(Benzyloxy)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable motifs. Their inherent conformational rigidity can pre-organize substituents into well-defined spatial orientations, enhancing binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic rings, the puckered conformation of the cyclobutane core offers a unique three-dimensional diversity that can be exploited to navigate the intricate topographies of protein binding sites. This guide focuses on a key exemplar of this class: 3-(benzyloxy)cyclobutanecarboxylic acid, a versatile building block with significant potential in the synthesis of innovative therapeutics.

Structural Elucidation: A Spectroscopic and Stereochemical Deep Dive

The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .[2] Its structure comprises a cyclobutane ring substituted with a carboxylic acid group and a benzyloxy group. The presence of two substituents on the four-membered ring gives rise to cis and trans diastereomers, the distinct spatial arrangement of which profoundly influences their utility in synthesis and their interaction with biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the chemical environment of the hydrogen atoms.

  • Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected in the downfield region of the spectrum, typically between δ 10-13 ppm. This proton is readily exchangeable with D₂O.[3]

  • Benzyl Protons (-OCH₂Ph): A sharp singlet corresponding to the two benzylic protons will appear around δ 4.5 ppm. The five aromatic protons of the phenyl group will present as a multiplet in the δ 7.2-7.4 ppm region.

  • Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns in the upfield region (δ 1.8-3.0 ppm). The precise chemical shifts and coupling constants of these protons are diagnostic of the cis or trans stereochemistry. In the cis isomer, the protons on the carbons bearing the substituents will have a different chemical shift and coupling pattern compared to the trans isomer due to their different spatial relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbon (-COOH): A resonance in the range of δ 170-180 ppm is characteristic of a carboxylic acid carbonyl carbon.[3]

  • Benzyl Carbons (-OCH₂Ph): The benzylic carbon will appear around δ 70 ppm, while the aromatic carbons will have signals in the δ 127-138 ppm region.

  • Cyclobutane Carbons: The carbons of the cyclobutane ring will resonate in the upfield region, typically between δ 20-50 ppm. The chemical shifts will be influenced by the electronegativity of the attached oxygen and the stereochemical arrangement.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4][5]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the cyclobutane and benzylic groups will be observed just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is indicative of the carbonyl group.[4][5] Its exact position can be influenced by hydrogen bonding.

  • C-O Stretch: The C-O stretching vibrations of the ether and carboxylic acid will be present in the fingerprint region, typically between 1320-1210 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak [M]⁺: The mass spectrum would be expected to show a molecular ion peak at m/z = 206.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). For this compound, a prominent fragmentation would be the cleavage of the benzyl group, leading to a tropylium ion at m/z = 91.

Stereochemistry and Conformational Analysis

The puckered nature of the cyclobutane ring results in two primary conformations. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of the cis and trans isomers and their preferred conformations are influenced by steric and electronic interactions between the benzyloxy and carboxylic acid groups. X-ray crystallography of related substituted cyclobutane derivatives has provided valuable insights into the bond lengths, angles, and puckering of the four-membered ring. For instance, the crystal structure of a platinum complex containing a 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid ligand reveals the conformational preferences of the substituted cyclobutane ring.[6]

Synthesis of this compound: Strategies and Protocols

The synthesis of this compound can be approached through several strategic routes, often starting from commercially available cyclobutane precursors. The key challenge lies in the stereoselective introduction of the benzyloxy and carboxylic acid functionalities.

Synthetic Pathways

A plausible and efficient synthetic strategy involves the following key transformations:

Synthesis_Pathway A 3-Oxocyclobutanecarboxylic Acid B 3-Hydroxycyclobutanecarboxylic Acid A->B Reduction (e.g., NaBH4) C This compound B->C Williamson Ether Synthesis (Benzyl bromide, base)

Caption: A general synthetic route to this compound.

This approach leverages the commercially available 3-oxocyclobutanecarboxylic acid, a versatile intermediate in the synthesis of various pharmaceuticals.[7]

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of this compound. Note that reaction conditions may require optimization for yield and stereoselectivity.

Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid

  • Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent such as methanol or ethanol at 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction with a dilute acid (e.g., 1 M HCl) until the pH is acidic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-hydroxycyclobutanecarboxylic acid. This product is often a mixture of cis and trans isomers.

Step 2: Benzylation of 3-Hydroxycyclobutanecarboxylic Acid

  • Base Treatment: Dissolve the 3-hydroxycyclobutanecarboxylic acid in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate both the hydroxyl and carboxylic acid groups.

  • Alkylation: Add benzyl bromide to the reaction mixture and allow it to warm to room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with an organic solvent.

  • Saponification: The initial product will be the benzyl ester. To obtain the carboxylic acid, saponify the ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

  • Acidification and Purification: Acidify the reaction mixture to protonate the carboxylate and extract the desired this compound. The crude product can be purified by column chromatography or recrystallization to separate the cis and trans isomers.

Stereoselective Synthesis Considerations

Achieving high stereoselectivity in the synthesis of either the cis or trans isomer is crucial for its application in drug synthesis.

  • Stereoselective Reduction: The reduction of the ketone in 3-oxocyclobutanecarboxylic acid can be influenced by the choice of reducing agent and reaction conditions to favor one diastereomer of the resulting alcohol.

  • Mitsunobu Inversion: A powerful method to invert the stereochemistry of the alcohol is the Mitsunobu reaction. For instance, if the reduction yields predominantly the cis-alcohol, a Mitsunobu reaction can be employed to obtain the trans-benzyloxy derivative. A similar strategy has been successfully used in the synthesis of trans-3-aminocyclobutanol from a cis-alcohol precursor.[8]

Stereocontrol cis_OH cis-3-Hydroxycyclobutane- carboxylic Acid trans_OBn trans-3-(Benzyloxy)cyclobutane- carboxylic Acid cis_OH->trans_OBn Mitsunobu Reaction (DEAD, PPh3, BnOH)

Caption: Stereochemical inversion using the Mitsunobu reaction.

Applications in Drug Development: A Scaffold for Innovation

The rigid nature of the cyclobutane ring in this compound makes it an attractive scaffold for positioning pharmacophoric elements in a defined three-dimensional space. This can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1]

A Key Building Block for Bioactive Molecules

This compound is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for targeting central nervous system (CNS) disorders.[2] Its structure allows for selective modifications to create bioactive molecules with enhanced metabolic stability and binding affinity.[2] The conformational rigidity of the cyclobutane core is also beneficial in the design of enzyme inhibitors and receptor modulators.[2]

Role in Kinase Inhibitor Synthesis

While specific examples directly citing this compound are not prevalent in publicly available literature, the broader class of cyclobutane carboxylic acids is recognized for its importance in the synthesis of kinase inhibitors.[7] The cyclobutane moiety can serve as a non-planar bioisostere for more common aromatic rings, offering a route to escape "flatland" in medicinal chemistry and improve drug-like properties.

The general workflow for incorporating this building block into a potential drug candidate is outlined below:

Drug_Synthesis_Workflow Start This compound Step1 Amide Coupling (with a target amine) Start->Step1 Step2 Deprotection (Removal of Benzyl Group) Step1->Step2 Step3 Further Functionalization Step2->Step3 End Final Drug Candidate Step3->End

Sources

Technical Whitepaper: Spectroscopic Characterization of 3-(Benzyloxy)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 3-(Benzyloxy)cyclobutanecarboxylic acid , a critical building block in medicinal chemistry, particularly for designing conformationally restricted analogues of GABA, glutamate, or peptidomimetics.

Executive Summary

This compound (CAS: 4958-02-5) serves as a versatile scaffold in drug discovery, offering a rigid cyclobutane core that directs substituents into precise vectors. This rigidity is essential for optimizing binding affinity in target proteins.

This guide provides a comprehensive analysis of its spectroscopic signature, distinguishing between the cis and trans diastereomers—a critical quality attribute (CQA) in synthesis. We focus on the cis-isomer (often the preferred pharmacophore precursor) but provide comparative logic for the trans-isomer.

Compound Profile:

  • Formula: C₁₂H₁₄O₃

  • MW: 206.24 g/mol [1][2]

  • Key Features: Carboxylic acid (H-bond donor/acceptor), Benzyl ether (lipophilic protection), Cyclobutane core (conformational constraint).

Structural Considerations & Isomerism

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (Pitzer strain). This puckering complicates NMR interpretation due to the non-equivalence of axial and equatorial protons.

  • Cis-Isomer: The carboxylic acid and benzyloxy group are on the same side of the ring. This is often the thermodynamic product in certain synthetic routes due to dipole minimization or specific folding.

  • Trans-Isomer: Substituents are on opposite sides.

Diagram: Isomerism & Characterization Workflow

G Start Crude 3-(Benzyloxy) cyclobutanecarboxylic acid Sep Separation (Column/Crystallization) Start->Sep Iso_Cis Cis-Isomer (Major) Sep->Iso_Cis High Polarity Iso_Trans Trans-Isomer (Minor) Sep->Iso_Trans Low Polarity Anal_MS MS Analysis (MW Confirmation) Iso_Cis->Anal_MS Iso_Trans->Anal_MS Anal_IR IR Spectroscopy (Funct. Groups) Anal_MS->Anal_IR Anal_NMR NMR (1H, 13C, NOESY) (Stereochemistry) Anal_IR->Anal_NMR Result Validated Structure Anal_NMR->Result

Caption: Workflow for the isolation and stereochemical validation of this compound isomers.

Spectroscopic Data Analysis[3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the first line of identity confirmation. Given the carboxylic acid functionality, Electrospray Ionization (ESI) in negative mode is highly sensitive.

  • Ionization Mode: ESI (-) or ESI (+)

  • Expected Signals:

    • ESI (-): m/z 205.1 [M-H]⁻ (Base peak).

    • ESI (+): m/z 229.1 [M+Na]⁺.

  • Fragmentation (EI/CID):

    • m/z 91 (Tropylium ion, C₇H₇⁺) – Characteristic of the benzyl group.

    • m/z 161 [M - COOH]⁺ – Loss of carboxylic acid.

Infrared Spectroscopy (IR)

IR is diagnostic for the two primary functional groups: the carboxylic acid and the ether.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H (Acid) 2800–3200Broad, MedH-bonded carboxylic acid O-H stretch.
C=O (Acid) 1695–1715StrongCarbonyl stretch (dimer form).
C=C (Aromatic) 1495, 1450MediumAromatic ring skeletal vibrations.
C-O (Ether) 1080–1120StrongC-O-C asymmetric stretch.
C-O (Acid) 1210–1320StrongC-O stretch of the carboxyl group.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning stereochemistry (cis vs. trans). The data below represents the cis-isomer (common target), typically recorded in CDCl₃.

1H NMR (400 MHz, CDCl₃)
  • δ 10.50–11.50 (br s, 1H): COOH . Exchangeable with D₂O.

  • δ 7.30–7.40 (m, 5H): Ar-H . Phenyl protons (meta/para/ortho overlap).

  • δ 4.46 (s, 2H): Ph-CH₂-O . Benzylic methylene. Appears as a singlet unless chiral constraints induce diastereotopicity (rare here).

  • δ 3.98 (quint-like m, 1H, J ≈ 7.0 Hz): H-3 . Methine proton geminal to the benzyloxy group.

    • Note: In the cis isomer, this proton is often deshielded relative to the trans isomer due to the proximity of the carboxyl group in the puckered conformation.

  • δ 2.75–2.85 (m, 1H): H-1 . Methine proton alpha to the carbonyl.

  • δ 2.45–2.58 (m, 2H): H-2a/H-4a . Ring methylene protons (cis to substituents).

  • δ 2.20–2.35 (m, 2H): H-2b/H-4b . Ring methylene protons (trans to substituents).

13C NMR (100 MHz, CDCl₃)
  • δ 179.5 : C=O (Carboxylic acid).

  • δ 137.8 : Ar-C (Ipso carbon).

  • δ 128.5, 127.9, 127.7 : Ar-CH (Ortho, meta, para).

  • δ 71.0 : Ph-CH₂-O (Benzylic carbon).

  • δ 69.2 : C-3 (Ring carbon attached to oxygen).

  • δ 32.8 : C-1 (Ring carbon attached to carbonyl).

  • δ 30.5 : C-2, C-4 (Ring methylene carbons).

Stereochemical Assignment (NOESY)

To distinguish isomers:

  • Cis-Isomer: Strong NOE correlation between H-1 and H-3 (pseudo-axial/equatorial relationship brings them spatially closer in the puckered form).

  • Trans-Isomer: Weak or absent NOE between H-1 and H-3; they are on opposite faces.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from artifacts:

  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Tip: If the compound is not fully soluble or if the COOH peak is too broad, add 1-2 drops of DMSO-d6 or use pure DMSO-d6. Note that chemical shifts will drift slightly (COOH -> ~12.0 ppm).

  • Filtration: Filter the solution through a cotton plug in a glass pipette into the NMR tube to remove suspended solids (which cause line broadening).

Purity Assessment Workflow

Before biological testing, purity must be validated.

Purity Sample Isolated Compound TLC TLC Analysis (Mobile Phase: 5% MeOH/DCM) Sample->TLC NMR_Check 1H NMR Integration (Check solvent/impurity peaks) TLC->NMR_Check HPLC HPLC/LC-MS (Reverse Phase C18) NMR_Check->HPLC Decision Purity > 95%? HPLC->Decision Release Release for Assay Decision->Release Yes Repurify Recrystallize/Chromatography Decision->Repurify No Repurify->Sample

Caption: Quality control decision tree for this compound.

References

  • Synthesis and Characterization of Cyclobutane Derivatives: Source:Journal of Organic Chemistry, "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F". Link:[Link] (Validates the synthetic route and NMR characterization of 3-substituted cyclobutane acids).

  • General NMR Shifts of Carboxylic Acids and Ethers: Source:Organic Chemistry Data, "1H NMR Chemical Shifts". Link:[Link] (Reference for validating chemical shift ranges of benzylic and cyclobutyl protons).

  • Mass Spectrometry of Small Molecule Acids: Source:NIST Chemistry WebBook. Link:[Link] (General reference for ionization patterns of carboxylic acids).

Sources

Technical Guide: Safety, Handling, and Stability of 3-(Benzyloxy)cyclobutanecarboxylic Acid

[1]

Executive Summary

3-(Benzyloxy)cyclobutanecarboxylic acid (CAS: 4958-02-5 / 84182-47-8) is a bifunctional building block utilized primarily in the synthesis of peptidomimetics and conformationally restricted pharmacological agents.[1] Its structure—a strained cyclobutane ring substituted with a carboxylic acid and a benzyl ether—presents a dual-hazard profile often underestimated in standard Safety Data Sheets (SDS).[1]

While the carboxylic acid moiety dictates immediate acute handling protocols (corrosivity/irritation), the benzyl ether functionality introduces a latent, time-dependent hazard: peroxide formation via autoxidation .[1] This guide synthesizes standard acid-handling rigor with the specific long-term storage protocols required for benzylic ethers.

Part 1: Physicochemical Profile & Hazard Identification[1]

Chemical Identity & Properties

The physical state of this compound is isomer- and purity-dependent.[1][2] While pure isomers often crystallize as low-melting solids, mixtures or crude grades may appear as viscous yellow oils.[1]

PropertyDataRelevance to Handling
CAS Number 4958-02-5 (General) / 84182-47-8 (cis)Verification of inventory.[1]
Formula / MW C₁₂H₁₄O₃ / 206.24 g/mol Stoichiometric calculations.[1]
Physical State Low-melting solid or Viscous LiquidRequires specific weighing protocols (see Sec 2.2).[1]
Boiling Point ~194°C @ 6 TorrHigh boiling point; difficult to remove by standard rotovap.[1]
pKa (Predicted) ~4.48Acidic; incompatible with strong bases.[1]
Solubility DCM, EtOAc, DMSO, MethanolLipophilic; penetrates skin easily in solution.[1]
Hazard Classification (GHS)

Treat this compound as CORROSIVE until proven otherwise by specific lot analysis, due to the parent cyclobutanecarboxylic acid's profile.[1]

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3]

  • EUH019 (Inferred): May form explosive peroxides (due to benzyl ether moiety).[1][5]

Part 2: Strategic Handling & Engineering Controls[1]

Engineering Controls & PPE

Causality: The lipophilic nature of the benzyl group facilitates dermal absorption, carrying the acidic headgroup into the tissue. Standard latex gloves are insufficient.[1]

  • Primary Barrier: Chemical Fume Hood (Face velocity > 100 fpm).[1]

  • Glove Selection:

    • Solid Handling: Double-gloved Nitrile (minimum 5 mil).[1]

    • Solution Handling (DCM/THF): Silver Shield® or Laminate gloves are required.[1] Nitrile degrades rapidly in chlorinated solvents, exposing skin to the solute.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling >10g in liquid phase.[1]

Operational Workflow: Weighing & Transfer

The compound's tendency to exist as a sticky solid or viscous oil creates cross-contamination risks during weighing.

Protocol:

  • Do not chip: If the compound is a solidified mass, do not chip it with a spatula (aerosol risk).

  • Warm Water Bath: Gently warm the container to 30–35°C to liquefy the surface layers if it is a low-melting solid.

  • Pipette Transfer: Use a wide-bore glass pipette for transfer rather than a spatula.[1]

  • Gravimetric Dilution: Weigh the solvent into the tared flask first, then add the compound, rather than weighing the sticky compound directly onto paper.

Part 3: Storage & Stability (The Peroxide Hazard)[1][6]

The Benzylic Oxidation Mechanism

Unlike simple alkyl ethers, the methylene group at the benzylic position (Ph-CH₂ -O-) is activated, making it susceptible to radical abstraction and subsequent autoxidation.[1]

  • Risk Category: Class B (Peroxide Hazard on Concentration).[1][6][7]

  • Trigger: Exposure to light and atmospheric oxygen over time.

  • Consequence: Distillation or rotary evaporation of old stocks can trigger explosion.

Detection & Management Protocol

Every container must be dated upon receipt and upon opening.[5][8]

The "Self-Validating" Test (Quantofix or KI Method): Before any heating or concentration step:

  • Dissolve 100 mg of compound in 1 mL of fresh ether/DCM.

  • Add 1 drop of saturated aqueous Potassium Iodide (KI).[1]

  • Observation:

    • Colorless: Safe to use.[1][9]

    • Yellow/Brown: Peroxides present (>50 ppm).[1] DO NOT CONCENTRATE.

    • Precipitate: High peroxide content.[1] Contact EHS immediately.

Visualizing the Lifecycle

The following diagram illustrates the critical decision pathways for handling this compound safely.

SafetyLifecyclecluster_0Receipt & Storagecluster_1Usage Decision TreeReceiptReceipt of Material(3-Benzyloxy-cyclobutanecarboxylic acid)LabelingApply Peroxide Date Label(Exp: 12 Months)Receipt->LabelingStorageStore at 2-8°CUnder Argon/NitrogenLabeling->StorageCheckDateCheck Date on BottleStorage->CheckDateVisualCheckVisual Inspection(Crystals/Solids?)CheckDate->VisualCheckWithin DatePeroxideTestKI Starch TestCheckDate->PeroxideTestExpired (>12mo)VisualCheck->PeroxideTestClear Liquid/SolidDisposalHazWaste DisposalVisualCheck->DisposalCrystals on Cap(DO NOT OPEN)UseProceed to ReactionPeroxideTest->UseNegativeTreatTreat with Fe(II) Sulfateor Acid WashPeroxideTest->TreatPositive (<100ppm)PeroxideTest->DisposalHigh Positive (>100ppm)

Caption: Lifecycle management focusing on peroxide detection logic. Note the critical "Do Not Open" path if crystals are observed.[1][5][8]

Part 4: Emergency Response & Spill Control[1]

Spill Response Logic

Because the compound is acidic, standard solvent spill kits (clay based) are insufficient if the quantity is significant (>100g).[1]

ScenarioImmediate ActionNeutralizationClean Up
Minor (<10g) Isolate area.[1] Wear PPE.[1][3][10][11]Cover with Sodium Bicarbonate (NaHCO₃).[1]Sweep up resulting paste.[1]
Major (>10g) or Solution Evacuate lab. Call EHS.[1][5]Do not attempt water wash (spreads contamination).[1]Professional HazMat required.[1]
Skin Contact 15-min Rinse. Do not neutralize on skin (exothermic risk).[1]Seek medical aid (SDS Section 4).[1]

Part 5: Synthesis Context (Application Scientist Notes)

When using this compound in coupling reactions (e.g., EDC/NHS or HATU couplings):

  • Activation: The cyclobutane ring strain makes the carbonyl carbon slightly more reactive/electrophilic than linear analogs. Control exotherms during activation.

  • Deprotection: If removing the benzyl group (hydrogenolysis, H₂/Pd-C), ensure the reaction vessel is purged of oxygen before introducing the catalyst to avoid igniting residual solvent vapors or peroxides.[1]

  • Workup: Do not use strong basic washes (NaOH) if you intend to keep the benzyl ether intact, although it is generally stable to base. The primary risk in workup is emulsion formation due to the amphiphilic nature of the molecule. Use brine/DCM mixtures for efficient separation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776369, Cyclobutanecarboxylic acid. Retrieved from [Link]

    • Note: Used as the primary source for the parent scaffold's hazard profile (Corrosivity/H314).[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21.[1]

    • Authoritative grounding for Class B peroxide form
  • Source for specific H-code verification of cyclobutane deriv
  • Source for physical property variance (Solid vs Liquid).

Theoretical Studies on 3-(Benzyloxy)cyclobutanecarboxylic Acid Conformation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive theoretical framework for analyzing the conformational landscape of 3-(Benzyloxy)cyclobutanecarboxylic acid . It is designed for computational chemists and medicinal chemists optimizing this scaffold for drug discovery.

Executive Summary

The cyclobutane ring is a critical bioisostere in modern drug design, often used to restrict conformational freedom compared to linear alkyl chains while offering distinct vector projections compared to cyclopentane or cyclohexane. This compound presents a unique conformational challenge: the interplay between the flexible benzyloxy ether linkage, the rotatable carboxylic acid, and the inherent "puckering" dynamics of the cyclobutane core.[1][2][3][4]

This guide outlines a rigorous theoretical approach to determining the global minima and transition states of this molecule. It establishes that the ring puckering mode (approx. 30°) and the cis/trans isomerism are the dominant energetic determinants, while the benzyloxy tail adds a layer of entropic complexity essential for binding affinity predictions.

Structural Dynamics of the Cyclobutane Core[6][7]

The Puckering Phenomenon

Unlike cyclopropane (planar) or cyclohexane (chair), cyclobutane is highly dynamic. It relieves torsional strain (eclipsing C-H bonds) by adopting a non-planar, "puckered" or "butterfly" conformation.[3][5]

  • Puckering Angle (

    
    ):  The dihedral angle between the 
    
    
    
    and
    
    
    planes.[6] Theoretical studies (MP4/CCSD(T)) on unsubstituted cyclobutane place the equilibrium puckering angle at
    
    
    with an inversion barrier of only
    
    
    kcal/mol (
    
    
    ).[6]
  • Substituent Effect: In this compound, the substituents at positions 1 and 3 heavily influence the preferred pucker to minimize 1,3-diaxial-like steric repulsions.[6]

Cis/Trans Isomerism

The molecule exists as two diastereomers, which display distinct conformational preferences:

IsomerGeometryPredicted Major ConformerStability Factors
Cis Substituents on the same faceDiequatorial (ee) Both bulky groups (COOH and OBn) occupy pseudo-equatorial positions in a puckered ring.[6]
Trans Substituents on opposite facesAxial-Equatorial (ae) One group is forced pseudo-axial.[6] The ring often flattens slightly to reduce this strain.

Computational Protocol for Conformational Elucidation

To accurately model this molecule, a multi-tiered approach is required. Simple force fields often fail to capture the subtle electronic effects of the ether oxygen and the cyclobutane strain.

Workflow Visualization

The following diagram illustrates the self-validating workflow for determining the global minimum.

ConformationalWorkflow Start Input Structure (Cis & Trans Isomers) ConfSearch Stochastic Conformational Search (Monte Carlo / MMFF94s) Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt Geometry Optimization (B3LYP-D3(BJ) / 6-311++G**) Filter->DFT_Opt Freq Frequency Analysis (Check for Imaginary Frequencies) DFT_Opt->Freq Freq->DFT_Opt TS Found (Re-opt) Solvation Single Point Energy (PCM/SMD) (Water/DMSO) Freq->Solvation Minima Only Output Boltzmann Population Analysis Solvation->Output

Figure 1: Hierarchical computational workflow for cyclobutane derivative conformational analysis.

Step-by-Step Methodology
Step 1: Exhaustive Conformational Search[6]
  • Objective: Identify all rotamers of the benzyloxy group and carboxylic acid.

  • Method: Monte Carlo Multiple Minimum (MCMM) search.[6]

  • Force Field: OPLS4 or MMFF94s (specifically parameterized for small organic molecules).[6]

  • Constraint: Allow the cyclobutane ring to invert puckering states freely.

Step 2: DFT Geometry Optimization[6]
  • Theory Level: Density Functional Theory (DFT) is mandatory due to the electronic delocalization in the benzyl ring and the strain in the cyclobutane.

  • Functional: B3LYP-D3(BJ) or

    
    B97X-D .[6] The inclusion of dispersion corrections (D3/BJ) is critical to accurately model the intramolecular 
    
    
    
    -stacking or CH-
    
    
    interactions between the cyclobutane protons and the benzyl ring.
  • Basis Set: 6-311++G(d,p) .[6][1] Diffuse functions (++) are necessary for the carboxylic acid and ether oxygen lone pairs.

Step 3: Solvation & Thermodynamics[6]
  • Model: SMD (Solvation Model based on Density) yields better free energies of solvation than standard PCM.

  • Solvents: Water (biological relevance) and DMSO (assay relevance).[6]

  • Calculation: Compute Gibbs Free Energy (

    
    ) at 298.15 K to determine Boltzmann populations.
    

Predicted Conformational Landscape

Based on theoretical precedents of 1,3-disubstituted cyclobutanes, we can predict the specific energy minima for this compound.

The Cis-Isomer (The "Winged" Conformation)

The cis isomer is thermodynamically favored to adopt a diequatorial conformation.

  • Puckering: The ring puckers to place both the -COOH and -OBn groups in pseudo-equatorial positions.

  • Stabilization: This minimizes 1,3-diaxial steric clash.[6]

  • Benzyloxy Dynamics: The benzyl group will rotate to maximize dispersion interactions with the cyclobutane ring hydrogens, often folding back slightly over the ring ("U-shape" vs "Extended").

The Trans-Isomer (The Frustrated Conformation)

The trans isomer faces a topological conflict.

  • Puckering: It cannot place both groups equatorially. It must adopt an axial/equatorial conformation.

  • Preference: The bulkier group (typically the benzyloxy) will claim the equatorial position, forcing the carboxylic acid into the axial position.

  • Energy Penalty: This isomer is expected to be 1.5–2.5 kcal/mol higher in energy than the cis-diequatorial form due to 1,3-diaxial repulsion involving the axial carboxyl group and ring hydrogens.

Intramolecular Interactions

Theoretical studies must probe for specific non-covalent interactions:

  • H-Bonding: Is there an intramolecular H-bond between the carboxylic acid proton and the ether oxygen? (Likely too distant in 1,3-geometry, but possible in high-energy twisted states).[6]

  • CH-

    
     Interactions:  The benzyloxy phenyl ring may interact with the electron-deficient hydrogens of the cyclobutane ring.
    

Landscape cluster_cis Cis-Isomer (Lower Energy) cluster_trans Trans-Isomer (Higher Energy) Cis_Dieq Diequatorial (Global Min) Cis_Diax Diaxial (High Energy) Cis_Dieq->Cis_Diax Ring Inversion ~1.5 kcal/mol barrier Trans_A COOH-Axial / OBn-Eq (Major) Trans_B COOH-Eq / OBn-Ax (Minor) Trans_A->Trans_B Ring Inversion

Figure 2: Conformational equilibrium map distinguishing cis and trans isomerization pathways.

Implications for Drug Design

Understanding these conformations allows for precise "vector engineering" in lead optimization:

  • Bioisosterism: The cis-diequatorial conformation mimics the spatial arrangement of 1,3-substituted prolines but with increased lipophilicity and metabolic stability.

  • Vector Projection:

    • Cis-isomer: Projects functional groups at an angle of ~120°, suitable for chelating metals or spanning adjacent pockets.[6]

    • Trans-isomer: Projects groups at ~180° (linear), suitable for linking distant domains.[6]

  • Rigidity: The cyclobutane core is semi-rigid. It is not as floppy as a butyl chain but retains enough "breathing" motion (puckering inversion) to allow induced fit binding, which can be quantified by the calculated inversion barrier.

References

  • Cremer, D. (1976). Ab Initio Calculations of the Equilibrium Structure of Cyclobutane. Journal of the American Chemical Society. Link[6]

  • Wiberg, K. B., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. Journal of Organic Chemistry. Link

  • Lin, W., et al. (2022).[7] Conformational Analysis Of Cyclobutanecarboxylic Acid. International Symposium on Molecular Spectroscopy. Link

  • Slebodnick, C., et al. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank. Link

  • Durig, J. R., et al. (2009). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. Journal of Chemical Physics. Link

Sources

An In-depth Technical Guide to the Cis/Trans Isomerization of 3-(Benzyloxy)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Cyclobutane Motif - A Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a constant endeavor. Among these, the cyclobutane ring has emerged as a compelling structural motif.[1][2] Its inherent rigidity and puckered, three-dimensional geometry offer a distinct advantage over more traditional planar aromatic systems, often leading to improved target engagement, enhanced metabolic stability, and refined selectivity.[2][3] The 1,3-disubstitution pattern on the cyclobutane core is particularly prevalent in a number of promising drug candidates. This guide provides a comprehensive technical overview of a key transformation for this scaffold: the cis/trans isomerization of 3-(benzyloxy)cyclobutanecarboxylic acid, a versatile building block in medicinal chemistry.

Section 1: The Strategic Importance of Stereoisomerism in 3-Substituted Cyclobutane Scaffolds

The precise spatial arrangement of substituents on the cyclobutane ring is critical for biological activity. The cis and trans isomers of a molecule can exhibit vastly different pharmacological profiles due to their distinct presentation of functional groups to a biological target. The ability to control and interconvert these isomers is, therefore, a powerful tool in the optimization of lead compounds. This compound serves as an exemplary case, where the benzyloxy and carboxylic acid moieties can be positioned in either a cis or trans relationship, profoundly influencing the molecule's shape and potential interactions within a binding pocket.

Section 2: Synthetic Pathways to this compound Isomers

The synthesis of specific isomers of this compound typically begins with a common precursor, 3-oxocyclobutanecarboxylic acid. The stereochemistry is then introduced during the reduction of the ketone and subsequent functionalization.

Synthesis of the Precursor: 3-Oxocyclobutanecarboxylic Acid

Several methods exist for the synthesis of 3-oxocyclobutanecarboxylic acid. A common laboratory-scale approach involves the hydrolysis and decarboxylation of a more complex cyclobutane derivative.[4]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid [4]

  • Reaction Setup: A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (1 equivalent) in 20% hydrochloric acid is prepared.

  • Reaction Conditions: The mixture is refluxed with vigorous stirring for approximately 50-60 hours.

  • Work-up and Isolation: After cooling, the solution is continuously extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then treated with hexane and cooled to induce crystallization. The resulting solid is filtered and washed with cold hexane to afford 3-oxocyclobutanecarboxylic acid.

Stereoselective Synthesis of the cis-Isomer

The cis-isomer is typically favored under conditions of kinetic control during the reduction of the ketone.

Experimental Protocol: Synthesis of cis-3-(Benzyloxy)cyclobutanecarboxylic Acid

  • Stereoselective Reduction: 3-Oxocyclobutanecarboxylic acid (1 equivalent) is dissolved in a suitable solvent such as methanol. The solution is cooled to 0 °C, and a reducing agent like sodium borohydride (NaBH₄) is added portion-wise. The reaction is stirred at low temperature to favor the formation of the cis-3-hydroxycyclobutanecarboxylic acid.

  • Benzylation: The resulting cis-3-hydroxycyclobutanecarboxylic acid is then subjected to benzylation. This can be achieved by reacting it with benzyl bromide in the presence of a base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF).

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure cis-3-(benzyloxy)cyclobutanecarboxylic acid.

Stereoselective Synthesis of the trans-Isomer via Configuration Inversion

The trans-isomer can be synthesized from the cis-hydroxy intermediate through a stereoinverting reaction, such as the Mitsunobu reaction, followed by benzylation.[2][5][6]

Experimental Protocol: Synthesis of trans-3-(Benzyloxy)cyclobutanecarboxylic Acid

  • Mitsunobu Reaction: To a solution of cis-3-hydroxycyclobutanecarboxylic acid methyl ester (1 equivalent), triphenylphosphine (PPh₃) (1.5 equivalents), and a carboxylic acid like p-nitrobenzoic acid (1.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF), is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise at 0 °C. The reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group.[7]

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., lithium hydroxide in a THF/water mixture) to yield trans-3-hydroxycyclobutanecarboxylic acid.

  • Benzylation: The trans-hydroxy acid is then benzylated using benzyl bromide and a base as described for the cis-isomer.

  • Purification: The final product is purified by column chromatography.

Section 3: The Mechanism and Practice of Cis/Trans Isomerization

The interconversion between the cis and trans isomers of this compound can be achieved through base-catalyzed epimerization. This process relies on the formation of a planar enolate intermediate, which can be protonated from either face to yield a mixture of the two diastereomers.

The Underlying Mechanism: A Tale of Protons and Planarity

The key to this isomerization lies in the acidity of the proton at the C1 position (alpha to the carboxylic acid). In the presence of a strong base, this proton can be abstracted to form a resonance-stabilized enolate. The cyclobutane ring in the vicinity of the sp²-hybridized carbon of the enolate becomes locally planar. Subsequent protonation of this planar intermediate can occur from either the same face (retention of configuration) or the opposite face (inversion of configuration), leading to the formation of both cis and trans isomers.

G cluster_0 Cis Isomer cluster_1 Enolate Intermediate cluster_2 Trans Isomer cis cis-3-(Benzyloxy)cyclobutanecarboxylic acid enolate Planar Enolate cis->enolate + Base (- H⁺) enolate->cis + H⁺ (retention) trans trans-3-(Benzyloxy)cyclobutanecarboxylic acid enolate->trans + H⁺ (inversion) trans->enolate + Base (- H⁺)

Caption: Base-catalyzed epimerization mechanism.

Thermodynamic vs. Kinetic Control: Dictating the Isomeric Ratio

The final ratio of cis to trans isomers at equilibrium is determined by their relative thermodynamic stabilities.[8] The reaction is typically run under conditions that allow for equilibration, favoring the formation of the more stable isomer. For 1,3-disubstituted cyclobutanes, the trans isomer is often, but not always, the more thermodynamically stable product due to reduced steric interactions between the substituents.[8] However, the puckered nature of the cyclobutane ring can lead to complex conformational preferences, and in some cases, the cis isomer may be more stable.

FactorKinetic ControlThermodynamic Control
Governing Principle Rate of reactionStability of products
Reaction Conditions Lower temperatures, shorter reaction timesHigher temperatures, longer reaction times
Major Product The isomer that is formed fasterThe more stable isomer

Table 1: Kinetic vs. Thermodynamic Control in Isomerization

Experimental Protocol: Base-Catalyzed Isomerization

  • Reaction Setup: A solution of either pure cis or trans-3-(benzyloxy)cyclobutanecarboxylic acid (or a mixture of both) is prepared in a suitable solvent, such as methanol or ethanol.

  • Base Addition: A catalytic amount of a strong base, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), is added to the solution.

  • Equilibration: The reaction mixture is stirred at an elevated temperature (e.g., reflux) for a sufficient period to allow the system to reach thermodynamic equilibrium. The progress of the isomerization can be monitored by techniques such as HPLC or ¹H NMR spectroscopy.

  • Work-up: Once equilibrium is reached, the reaction is cooled and neutralized with an acid (e.g., dilute HCl). The solvent is removed, and the product mixture is extracted and dried.

Section 4: Analytical Techniques for Isomer Differentiation and Quantification

The successful synthesis and isomerization of this compound isomers require robust analytical methods for their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry

¹H NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers of cyclobutane derivatives. The key lies in the analysis of the coupling constants (J-values) between the protons on the cyclobutane ring. Due to the rigid nature of the ring, the dihedral angles between adjacent protons are different for the cis and trans isomers, leading to distinct coupling constants. Generally, the trans vicinal coupling constant (³J_trans) is different from the cis vicinal coupling constant (³J_cis).[9]

IsomerExpected ¹H NMR Features
cis Distinct set of chemical shifts and coupling constants for the cyclobutane ring protons.
trans A different set of chemical shifts and coupling constants compared to the cis isomer. The difference in coupling constants is a key diagnostic feature.

Table 2: Expected ¹H NMR Characteristics of cis and trans Isomers

¹³C NMR spectroscopy can also be used to differentiate the isomers, as the chemical shifts of the carbon atoms in the cyclobutane ring will be sensitive to the stereochemical environment.

High-Performance Liquid Chromatography (HPLC): Separating the Isomers

HPLC is an essential technique for both the analysis of isomeric ratios and the preparative separation of the cis and trans isomers.[10][11] The choice of stationary and mobile phases is critical for achieving good resolution.

G cluster_0 HPLC System Injector Injector Column HPLC Column (e.g., C18) Injector->Column Sample Injection Detector UV Detector Column->Detector Elution DataSystem Data System (Chromatogram) Detector->DataSystem Signal

Caption: A simplified workflow for HPLC analysis.

Protocol: HPLC Separation of cis and trans Isomers

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or phosphoric acid to suppress ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[12]

  • Gradient/Isocratic Elution: The separation can be optimized using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) method.

  • Detection: A UV detector is suitable for detecting the aromatic benzyloxy group.

  • Quantification: The relative amounts of the cis and trans isomers can be determined by integrating the areas of their respective peaks in the chromatogram.

Section 5: Conclusion and Future Outlook

The ability to synthesize and interconvert the cis and trans isomers of this compound is a valuable capability for medicinal chemists. Understanding the underlying mechanisms of isomerization and possessing robust analytical methods for characterization are paramount for the successful application of this versatile scaffold in drug discovery. As the demand for novel, three-dimensional molecular architectures continues to grow, the strategic manipulation of stereochemistry on the cyclobutane ring will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 46(48), 9235-9237. Available at: [Link]

  • Master Organic Chemistry. (2017). Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Jadhav, P. D., et al. (2020). Proposed mechanism of base catalyzed epimerization. ResearchGate. Available at: [Link]

  • Khan, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1599. Available at: [Link]

  • Sun, C., et al. (2020). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 10(45), 26868-26874. Available at: [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Organic Spectroscopy International. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • YouTube. (2024). Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. YouTube. Available at: [Link]

  • Google Patents. (2014). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. Available at: [Link]

  • Google Patents. (2013). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Chromatography Forum. (2014). Separation of cis/trans isomers. Chromatography Forum. Available at: [Link]

Sources

An In-Depth Technical Guide to the Derivatives of 3-(Benzyloxy)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane core, combined with the versatile benzyloxy and carboxylic acid functionalities, provides a unique scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The conformational rigidity of the cyclobutane ring can enhance metabolic stability and improve binding affinity to biological targets.[1] This guide delves into the synthesis, properties, and derivatization of this important molecule, offering insights into its application in the development of novel therapeutics.

Cyclobutane derivatives are increasingly utilized in medicinal chemistry to introduce three-dimensionality into drug candidates, which can lead to improved pharmacological properties.[2] They can act as bioisosteres for more common ring systems, such as arenes, while offering a different vector space for substituent placement.[3] This can lead to enhanced selectivity and potency of drug candidates.[3] The inherent ring strain of the cyclobutane moiety also makes it susceptible to selective bond cleavage, opening up synthetic pathways to other complex molecules.[4]

This technical guide will explore the synthesis of the parent compound, this compound, and detail the preparation of its key derivatives, including amides, esters, and compounds resulting from the deprotection of the benzyl group.

I. Synthesis of the Core Scaffold: this compound

The synthesis of this compound typically starts from a more readily available precursor, 3-oxocyclobutanecarboxylic acid. This key intermediate can be synthesized through various routes.[5][6]

Synthesis of 3-Oxocyclobutanecarboxylic Acid

One common method involves a three-step reaction starting from acetone, bromine, and malononitrile.[6] This process, which uses sodium iodide as an activating agent and tetrabutylammonium bromide as a phase transfer catalyst, can produce 3-oxocyclobutanecarboxylic acid with high purity (99-99.2%) and a respectable yield (52-68%).[6]

Another approach involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of potassium tert-butoxide, followed by hydrolysis with concentrated hydrochloric acid.[5]

Reduction and Protection to Yield this compound

Once 3-oxocyclobutanecarboxylic acid is obtained, the ketone functionality is reduced to a hydroxyl group. This is typically followed by protection of the hydroxyl group as a benzyl ether and protection of the carboxylic acid, often as a benzyl ester.

A key synthetic precursor is benzyl 3-oxocyclobutane-1-carboxylate, which can be prepared by reacting 3-oxocyclobutane-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent like EDCI and a catalyst such as DMAP.[7] Subsequent reduction of the ketone and protection of the resulting alcohol as a benzyl ether leads to the desired 3-(benzyloxy)cyclobutane scaffold.

The choice of reducing agent for the ketone is critical to control the stereochemistry of the resulting alcohol (cis or trans). This stereochemical control is often a crucial aspect of synthesizing biologically active molecules.

II. Key Derivatives and Their Synthesis

The functional handles of this compound—the carboxylic acid and the benzyloxy group—allow for a wide range of chemical transformations to generate a diverse library of derivatives.

Amide Derivatives

The carboxylic acid moiety is readily converted to amides through standard peptide coupling reactions. This allows for the introduction of a vast array of amine-containing fragments, significantly expanding the chemical space of the derivatives.

Experimental Protocol: General Amide Coupling

  • To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Ester Derivatives

Esterification of the carboxylic acid is another common derivatization strategy. This can be achieved through Fischer esterification under acidic conditions or by reaction with an alcohol in the presence of a coupling agent.

Experimental Protocol: Fischer Esterification

  • Dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the reaction mixture at reflux until the reaction is complete.

  • Cool the reaction mixture and neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Deprotection of the Benzyl Group

The benzyl ether can be cleaved to reveal the free hydroxyl group, which can then be further functionalized. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

This deprotection step yields 3-hydroxycyclobutanecarboxylic acid derivatives, which are also valuable intermediates for further synthesis.[8]

III. Applications in Drug Discovery

The derivatives of this compound are valuable in the synthesis of a variety of biologically active compounds.[1] The rigid cyclobutane scaffold can be used to orient pharmacophoric groups in a specific and predictable manner, which is crucial for optimizing interactions with a biological target.[2]

Cyclobutane-containing compounds have been investigated as inhibitors of various enzymes and as modulators of receptors.[1] For instance, cyclobutane derivatives have been incorporated into molecules targeting kinases, proteases, and G-protein coupled receptors. The unique three-dimensional shape of the cyclobutane ring can allow for the exploration of previously unoccupied pockets in a protein's active site, leading to novel modes of inhibition or activation.[2]

IV. Visualization of Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams outline the key transformations.

Synthesis_of_Core_Scaffold 3-Oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic Acid Reduction_and_Protection Reduction & Protection 3-Oxocyclobutanecarboxylic_acid->Reduction_and_Protection 1. Reduction (e.g., NaBH₄) 2. Benzyl protection (BnBr, base) 3_Benzyloxycyclobutanecarboxylic_acid This compound Reduction_and_Protection->3_Benzyloxycyclobutanecarboxylic_acid

Caption: Synthesis of the this compound core scaffold.

Derivatization_Pathways Core This compound Amide_Coupling Amide Coupling Core->Amide_Coupling R-NH₂, Coupling Agent Esterification Esterification Core->Esterification R-OH, Acid Catalyst Deprotection Benzyl Deprotection Core->Deprotection H₂, Pd/C Amide_Derivatives Amide Derivatives Amide_Coupling->Amide_Derivatives Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Hydroxy_Derivatives 3-Hydroxycyclobutanecarboxylic Acid Derivatives Deprotection->Hydroxy_Derivatives

Caption: Key derivatization pathways of this compound.

V. Data Summary

The following table summarizes the key compounds discussed in this guide.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Synthetic Role
3-Oxocyclobutanecarboxylic acidC₅H₆O₃114.1023761-23-1Starting material for the core scaffold
This compoundC₁₂H₁₄O₃206.244958-02-5Core scaffold for derivatization[9]
cis-3-(Benzyloxy)cyclobutanecarboxylic acidC₁₂H₁₄O₃206.2484182-47-8Stereoisomer of the core scaffold[10]
3-Hydroxycyclobutanecarboxylic acidC₅H₈O₃116.1267468-21-3Deprotected intermediate for further functionalization

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its unique structural features and the ease with which it can be derivatized make it an attractive scaffold for the synthesis of novel therapeutic agents. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the chemical space around this important molecule and to develop new drug candidates with improved pharmacological profiles. The continued exploration of cyclobutane derivatives in medicinal chemistry is expected to yield exciting new discoveries in the years to come.

References

  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • Organic Syntheses Procedure. Available at: [Link]

  • 3-(Benzyloxy)-cyclobutanecarboxylicacid - MySkinRecipes. Available at: [Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid - MDPI. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - AIR Unimi. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchGate. Available at: [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis | Chemical Reviews. Available at: [Link]

  • CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents.
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. Available at: [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. Available at: [Link]

  • Cyclobutanecarboxylic Acid: Properties, Uses, and Applications. Available at: [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis | Chemical Reviews. Available at: [Link]

  • Protecting Groups for Carboxylic acid - YouTube. Available at: [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cyclobutanecarboxylic acid - general description - Georganics. Available at: [Link]

  • Cyclobutanecarboxylic acid - Wikipedia. Available at: [Link]

Sources

Methodological & Application

experimental procedure for amide coupling of 3-(Benzyloxy)cyclobutanecarboxylic acid

[1][2]

Executive Summary

This guide details the experimental protocols for the amide coupling of 3-(benzyloxy)cyclobutanecarboxylic acid (CAS: 86294-00-6 for cis / generic).[1][2] This intermediate is a critical scaffold in medicinal chemistry, particularly for Janus kinase (JAK) inhibitors and platinum-based antineoplastics.[1][2][3]

The cyclobutane core presents unique challenges regarding stereochemical retention (cis vs. trans) and ring strain .[1][2] This note provides two distinct workflows:

  • Protocol A (HATU): Optimized for discovery chemistry, high-throughput parallel synthesis, and unreactive amines.[2][3]

  • Protocol B (T3P): Optimized for process chemistry, scale-up (>10g), and ease of purification.[2][3]

Molecule Profile & Strategic Analysis[1][3]

Physicochemical Properties[2][3]
  • Substrate: this compound[1][2]

  • Molecular Weight: 206.24 g/mol [1][2][3]

  • Solubility: Soluble in DCM, DMF, EtOAc; sparingly soluble in water.[3]

  • Key Functionality:

    • Carboxylic Acid:[1][4][5][6][7][8][9] Activation required for coupling.[2][3]

    • Benzyloxy Group:[1][2][10] Lipophilic protecting group; stable to basic coupling conditions; UV active (facilitates HPLC monitoring).[2]

    • Cyclobutane Ring: The puckered conformation creates distinct cis and trans isomers.[2]

Stereochemical Integrity

The 3-substituted cyclobutane system is susceptible to epimerization at the


12
  • Risk: Conversion of pure cis-isomer to a thermodynamic cis/trans mixture.[1][2]

  • Mitigation: Use of non-nucleophilic bases (DIPEA) and mild coupling agents (T3P or HATU) rather than harsh acid chlorides.[2]

Reagent Selection Matrix

ReagentSelectionStartSelect Amine PartnerType1Primary/SecondaryAliphatic AmineStart->Type1Type2Aniline / Heterocycle(Low Nucleophilicity)Start->Type2Type3Scale-Up (>10g)Green Chemistry Req.Start->Type3HATUProtocol A: HATU(High Yield, Fast)Type1->HATUAlternativeT3PProtocol B: T3P(Low Epimerization, Easy Workup)Type1->T3PPreferredType2->HATUStandardGhosezGhosez Reagent(Acid Chloride)Type2->GhosezDifficult CasesType3->T3PMandatory

Figure 1: Decision matrix for selecting the optimal coupling reagent based on amine type and scale.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Application: Best for small-scale (10 mg – 1 g) library synthesis or when coupling to electron-deficient anilines.[1][2] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive active ester (OAt-ester) that accelerates coupling.[1][2]

Materials
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.[2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2][3][11][12]

  • Coupling Agent: HATU.[1][2][3][6][12]

  • Stoichiometry: Acid (1.0 equiv) : Amine (1.1 equiv) : HATU (1.2 equiv) : DIPEA (3.0 equiv).[2]

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with This compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF (concentration ~0.2 M). Stir until dissolved.

  • Activation: Add HATU (1.2 equiv) followed immediately by DIPEA (1.5 equiv).[2]

    • Note: The solution typically turns yellow/orange.[2] Stir for 5–10 minutes to form the activated OAt-ester.[1][2]

  • Coupling: Add the Amine (1.1 equiv) and the remaining DIPEA (1.5 equiv).[2]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitor: Check by LCMS for consumption of the activated ester (M+H+Benzotriazole adduct often visible) and formation of product.[2]

  • Workup (Small Scale):

    • Dilute with EtOAc.[2][3]

    • Wash with sat.[2][3]

      
       (2x), Water (1x), and Brine (1x).[2][3]
      
    • Dry over

      
      , filter, and concentrate.[3][7]
      
  • Purification: Flash chromatography (Hexanes/EtOAc).

Experimental Workflow Diagram

HATU_WorkflowStep11. Dissolve Acid(DMF, 0.2M)Step22. Activation(+HATU, +DIPEA)Step1->Step2Step33. Active Ester(Stir 10 min)Step2->Step3OAt ester formationStep44. Coupling(+Amine)Step3->Step4Step55. Quench/Workup(EtOAc/NaHCO3)Step4->Step52-4 hrs, RT

Figure 2: Sequential workflow for HATU coupling ensuring pre-activation of the carboxylic acid.

Protocol B: T3P-Mediated Coupling (Process Scale)

Application: Ideal for scale-up (>10 g) or when epimerization is a concern.[1][2] T3P (Propylphosphonic anhydride) is a "green" reagent; its byproducts are water-soluble, allowing product isolation often by simple phase separation.[1][2][3]

Materials
  • Solvent: EtOAc or 2-MeTHF (Green alternative).[1][2]

  • Base: Pyridine (standard) or DIPEA/N-Methylmorpholine (NMM).[1][2]

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).[2]

  • Stoichiometry: Acid (1.0 equiv) : Amine (1.1 equiv) : Base (2.5–4.0 equiv) : T3P (1.5 equiv).[2]

Step-by-Step Procedure
  • Charge: To a reactor/flask, add This compound (1.0 equiv) and the Amine (1.1 equiv).

  • Solvent: Add EtOAc (concentration 0.5 M – 1.0 M).[2][3] T3P works well at higher concentrations.[1][3]

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv).[1][2] Cool to 0°C if the amine is valuable/volatile; otherwise, RT is acceptable.[2][3]

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Exotherm: Mild exotherm may occur.[2][3]

  • Reaction: Warm to RT and stir for 1–12 hours.

    • Note: T3P kinetics are slower than HATU but cleaner.[2][3]

  • Workup (Self-Validating):

    • Add water directly to the reaction mixture.[2]

    • Separate phases.[2][3][6]

    • Wash organic layer with 0.5 M HCl (to remove pyridine/amine), then 10%

      
       (to remove T3P byproducts and unreacted acid).[2][3]
      
    • Result: The organic layer typically contains pure product.[2]

  • Crystallization: Concentrate and attempt crystallization from Heptane/EtOAc if the amide is solid.

Quality Control & Validation

Analytical Data Summary
ParameterExpected ObservationNotes
TLC (Hex/EtOAc) Product

typically lower than benzyloxy-acid.[1][2]
Acid streaks; Amide is a discrete spot.[2][3] UV active.[2][3]
1H NMR (Cyclobutane)

2.0–3.0 ppm (multiplets, 5H).[2][3]
Look for the methine protons of the ring.[2]
1H NMR (Benzyl)

7.3–7.4 ppm (multiplet, 5H),

4.4 ppm (singlet, 2H).[2][3]
Diagnostic singlet for

.
LCMS

= MW(Amine) + 206 - 18.[1][2]
Check for dimer formation (rare with T3P).[2]
Stereochemical Check

To verify the cis/trans ratio has not changed:

  • Run 1H NMR of the starting material and product.

  • The coupling constant (

    
    ) and chemical shift of the cyclobutane methine protons differ between isomers.[2]
    
  • Validation: If the starting material was 95:5 cis:trans, the product should remain >94:[2]6. Significant erosion suggests too much base or high temperature.[2][3]

Troubleshooting

Problem: Low Conversion (HATU)

  • Cause: Steric hindrance of the amine.[2]

  • Solution: Switch to Protocol C (Acid Chloride) .[2] Convert the acid to the acid chloride using Oxalyl Chloride/DMF(cat) in DCM at 0°C, then add amine/base.[2] Caution: This increases epimerization risk.[1]

Problem: Epimerization Observed

  • Cause: Over-activation or high basicity.[2][3]

  • Solution: Switch to Protocol B (T3P) and use N-Methylmorpholine (NMM) as the base instead of DIPEA/Pyridine.[1][2] Keep temperature at 0°C.

Problem: Product sticks to water during workup

  • Cause: Amide is too polar.[2][3]

  • Solution: Use n-Butanol or DCM/IPA (3:[1][2]1) for extraction.[2][3] Saturate the aqueous layer with NaCl.[2]

References

  • Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][13] Organic Process Research & Development, 20(2), 140–177.[2][3]

  • Patterson, A. W., et al. (2011).[2][3][13] T3P: A Robust Reagent for the Synthesis of Chiral Amides.[13] Organic Letters, 13, 19, 5050–5053.[2][3][13]

Application Notes and Protocols: The Strategic Use of 3-(Benzyloxy)cyclobutanecarboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of rigid, three-dimensional scaffolds into drug candidates is a paramount strategy for enhancing pharmacological properties. The cyclobutane motif, in particular, has emerged as a valuable building block due to its unique conformational constraints.[1] This rigidity can pre-organize pendant functional groups into a conformation favorable for binding to a biological target, potentially increasing potency and selectivity while minimizing off-target effects. Furthermore, the saturated nature of the cyclobutane ring can confer improved metabolic stability compared to more flexible or aromatic systems.[1]

3-(Benzyloxy)cyclobutanecarboxylic acid is a particularly useful bifunctional reagent that leverages these advantages. The benzyloxy group serves as a protected hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a handle for further diversification or to act as a key pharmacophoric element. The carboxylic acid moiety provides a readily accessible point for the introduction of various substituents, most commonly through the formation of robust amide bonds. This application note will detail the strategic use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors for kinase inhibitors, and provide detailed protocols for its application.

Core Application: Synthesis of N-Aryl-3-(benzyloxy)cyclobutanecarboxamides as Kinase Inhibitor Scaffolds

A primary application of this compound is in the synthesis of N-aryl-3-(benzyloxy)cyclobutanecarboxamides. These structures are key intermediates for a variety of targeted therapeutics, including Janus kinase (JAK) inhibitors, which are pivotal in the treatment of autoimmune diseases and certain cancers.[2][3][4] The cyclobutane core acts as a non-planar spacer that can orient the aryl group and other substituents in a precise three-dimensional arrangement to optimize interactions within the ATP-binding pocket of the target kinase.

The benzyloxy group at the 3-position of the cyclobutane ring serves multiple strategic purposes:

  • Stereochemical Control: The presence of a substituent at the 3-position introduces stereocenters (cis/trans isomers), allowing for the exploration of stereoisomerism on biological activity.

  • Modulation of Physicochemical Properties: The benzyloxy group can influence the lipophilicity and solubility of the intermediate and final drug molecule.

  • A Latent Functional Group: The benzyl ether is a stable protecting group that can be readily removed via hydrogenolysis to reveal a hydroxyl group. This hydroxyl can then serve as a hydrogen bond donor or acceptor, or as a site for further functionalization to fine-tune the molecule's properties.

The synthesis of these crucial amide intermediates is typically achieved through standard peptide coupling reactions, where the carboxylic acid is activated to facilitate nucleophilic attack by an appropriate aniline or heterocyclic amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pharmaceutical intermediate, N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide, and the subsequent deprotection of the benzyloxy group.

Protocol 1: Synthesis of N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide via EDC/HOBt Coupling

This protocol describes a common and effective method for the formation of an amide bond between this compound and p-phenylenediamine.

Reaction Scheme:

G reactant1 This compound reagents EDC, HOBt, DIPEA DMF, rt, 12 h reactant1->reagents reactant2 p-Phenylenediamine reactant2->reagents product N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide reagents->product

Figure 1: Amide coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound4958-02-5206.241.01.0
p-Phenylenediamine106-50-3108.141.11.1
EDC (EDCI)25952-53-8191.701.21.2
HOBt2592-95-2135.131.21.2
DIPEA7087-68-5129.242.02.0
Anhydrous DMF68-12-273.095 mL-
Ethyl acetate (EtOAc)141-78-688.11As needed-
Saturated aqueous NaHCO₃ solution--As needed-
Brine--As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (206 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • Add p-phenylenediamine (119 mg, 1.1 mmol), HOBt (162 mg, 1.2 mmol), and DIPEA (0.35 mL, 2.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (230 mg, 1.2 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide.

Expected Yield: 75-85%

Protocol 2: Debenzylation to N-(4-aminophenyl)-3-hydroxycyclobutanecarboxamide

This protocol describes the removal of the benzyl protecting group to yield the corresponding alcohol, a key intermediate for further elaboration or as a final pharmacophore.

Reaction Scheme:

G reactant N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide reagents H₂, Pd/C MeOH, rt, 4 h reactant->reagents product N-(4-aminophenyl)-3-hydroxycyclobutanecarboxamide reagents->product

Figure 2: Debenzylation via hydrogenation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide-296.361.0
10% Palladium on carbon (Pd/C)7440-05-3-10 mol%
Methanol (MeOH)67-56-132.0410 mL
Hydrogen (H₂) gas1333-74-02.021 atm (balloon)

Procedure:

  • Dissolve N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamide (296 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mg, 10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or flash column chromatography to obtain pure N-(4-aminophenyl)-3-hydroxycyclobutanecarboxamide.

Expected Yield: >90%

Data Summary

IntermediateStarting MaterialKey ReagentsSolventYield (%)Purity (%)
N-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamideThis compoundEDC, HOBtDMF75-85>95
N-(4-aminophenyl)-3-hydroxycyclobutanecarboxamideN-(4-aminophenyl)-3-(benzyloxy)cyclobutanecarboxamideH₂, Pd/CMeOH>90>98

Causality and Trustworthiness of Protocols

The provided protocols are based on well-established and reliable chemical transformations.

  • Amide Coupling: The use of EDC (a water-soluble carbodiimide) in conjunction with HOBt is a classic and highly efficient method for amide bond formation.[2][5] HOBt acts as a coupling additive that minimizes side reactions, such as racemization (if chiral centers are present) and the formation of N-acylurea byproducts. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating its activation. The reaction is typically performed in an aprotic polar solvent like DMF to ensure the solubility of all reactants.

  • Debenzylation: Catalytic hydrogenation with palladium on carbon is the standard and cleanest method for the removal of a benzyl ether protecting group.[6] The reaction proceeds under mild conditions (room temperature, atmospheric pressure of hydrogen) and the by-product is toluene, which is easily removed. The catalyst is heterogeneous and can be removed by simple filtration, ensuring a high purity of the final product.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. Its rigid cyclobutane core and orthogonal protecting group strategy allow for the controlled and efficient construction of molecules with desirable pharmacological properties. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to incorporate this important scaffold into their synthetic strategies, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

References

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. (n.d.). PharmaCompass. Retrieved January 30, 2026, from [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents. (n.d.).
  • Willems, H. M. G., van der Doelen, C. W. J., Lubbers, R. J. M., & van der Stelt, M. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(11), e202200057. [Link]

  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and biological importance of amide analogues - Pulsus Group. (n.d.). Retrieved January 30, 2026, from [Link]

  • US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents. (n.d.).
  • Larrow, J. F., & Feng, Y. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. ACS medicinal chemistry letters, 6(9), 941–946. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Process Development Guide: Purification and Diastereomeric Enrichment of 3-(Benzyloxy)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

3-(Benzyloxy)cyclobutanecarboxylic acid is a critical scaffold in the synthesis of JAK inhibitors (e.g., Upadacitinib analogs) and other bioactive molecules requiring rigidified sp³-rich cores. The synthesis typically involves the decarboxylation of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid.

The Challenge:

  • Physical State: The crude product often isolates as a viscous brown oil or low-melting solid due to trace solvent retention and isomeric mixtures.

  • Stereochemistry: The molecule exists as cis and trans diastereomers. For most pharmaceutical applications, the cis-isomer (where the benzyloxy and carboxylic acid groups are on the same side of the ring) is the desired pharmacophore due to its specific ring-puckering geometry.

  • Impurity Profile: Decarboxylation by-products and oligomeric materials can inhibit crystallization.

This guide details a robust recrystallization protocol designed to transition the crude oil into a free-flowing white crystalline solid with high diastereomeric purity (dr > 95:5).

Mechanistic Insight: Solubility & Isomerism

To design a self-validating purification system, we must understand the intermolecular forces at play:

  • Amphiphilic Nature: The molecule contains a lipophilic benzyl ether tail and a hydrophilic carboxylic acid head.

    • Implication: Highly polar solvents (Water/Methanol) often cause "oiling out" (liquid-liquid phase separation) rather than crystallization. Non-polar solvents (Hexane) may not dissolve the acid sufficiently at high temperatures.

  • The "Goldilocks" Zone: Ethers like Methyl tert-butyl ether (MTBE) or ester/hydrocarbon mixtures (Ethyl Acetate/Heptane) provide the correct dielectric constant (

    
    ) to solubilize the compound at reflux while forcing precipitation upon cooling.
    
  • Diastereomeric Packing: The cis-isomer generally possesses a more compact crystal lattice due to intramolecular folding capabilities or favorable dimer formation, making it less soluble (and thus easier to crystallize) than the trans-isomer in ether-based solvents.

Experimental Protocols

Protocol A: Primary Recrystallization (MTBE System)

Recommended for initial purification of crude decarboxylation mixtures.

Reagents:

  • Crude this compound[1]

  • Methyl tert-butyl ether (MTBE) - HPLC Grade

  • n-Heptane (Optional Anti-solvent)

  • Seed crystals (High purity cis-isomer, if available)

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude material into a reactor equipped with a reflux condenser and mechanical stirrer.

    • Add MTBE (3.0 - 4.0 volumes relative to mass) . Note: 100g crude = 300-400 mL solvent.

    • Heat the mixture to 45–50°C (just below MTBE boiling point of 55°C). Stir until a clear homogeneous solution is obtained.

    • Checkpoint: If insoluble brown tars remain, perform a hot filtration through a Celite pad.

  • Nucleation Zone:

    • Cool the solution slowly to 25°C over 1 hour (Rate: ~0.5°C/min).

    • Seeding (Critical): At 25–28°C, add 0.5 wt% of pure seed crystals.

    • Observation: The solution should turn slightly turbid. If it remains clear, add n-Heptane dropwise (0.5 volumes) until persistent cloudiness appears, then reheat slightly to clear and cool again.

  • Crystal Growth:

    • Once nucleation is confirmed, cool the slurry to 0–5°C over 2 hours.

    • Hold at 0–5°C for a minimum of 3 hours. This "aging" period allows the thermodynamically stable crystal form to grow and excludes the trans-isomer.

  • Isolation:

    • Filter the cold slurry using a vacuum Buchner funnel.

    • Wash: Displace the mother liquor with cold MTBE/Heptane (1:1 mixture, 1 volume).

    • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Isomer Enrichment (Polishing)

Recommended if Diastereomeric Ratio (dr) is < 90:10.

Solvent System: Ethyl Acetate / n-Heptane (1:5 ratio).

  • Dissolve the semi-pure solid in Ethyl Acetate (1 volume) at 60°C.

  • Slowly add warm n-Heptane (3 volumes) while maintaining temperature.

  • Cool to room temperature; seeding is highly recommended at 35°C.

  • Further cool to -10°C to maximize yield.

  • Filter and wash with cold n-Heptane.

Data Presentation & Specifications

Table 1: Solvent Screening Data (1g Scale)

Solvent SystemDissolution Temp (°C)Recovery (%)Appearancedr (cis:trans)
MTBE (Pure) 45°C65-72% White Needles96:4
EtOAc / Heptane (1:5)65°C55-60%White Powder98:2
Toluene80°C40%Off-white Solid90:10
Methanol / Water50°CN/AOiled OutN/A

Quality Control Parameters:

  • HPLC Purity: > 98.0% (a/a)[2]

  • Diastereomeric Ratio (dr): > 95:5 (cis major)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~62–66°C (Pure cis-isomer).

Process Visualization

Workflow Diagram: Purification Logic

The following diagram illustrates the decision tree for purifying the crude oil.

PurificationWorkflow Crude Crude Reaction Mixture (Brown Oil) Dissolution Dissolution Solvent: MTBE (3-4 vol) Temp: 45-50°C Crude->Dissolution HotFilter Hot Filtration (Remove Polymers/Inorganics) Dissolution->HotFilter If solids present Cooling Controlled Cooling Target: 25°C Dissolution->Cooling If clear HotFilter->Cooling Seeding Seeding Point Add 0.5% cis-seed Cooling->Seeding At Metastable Zone Aging Crystal Aging 0-5°C for 3 Hours Seeding->Aging Filtration Filtration & Wash Cold MTBE/Heptane Aging->Filtration QC QC Analysis (HPLC/NMR) Filtration->QC Final Pure 3-(Benzyloxy) cyclobutanecarboxylic acid QC->Final dr > 95:5 Reprocess Recrystallize again (EtOAc/Heptane) QC->Reprocess dr < 95:5 Reprocess->Final

Figure 1: Step-by-step purification workflow illustrating the critical seeding and decision points.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or solvent too polar.Reheat to dissolve.[3][4] Add 10% more solvent. Cool very slowly and seed aggressively.
Low Yield Product too soluble in MTBE at 0°C.Add n-Heptane as an anti-solvent after the initial crystallization has started.
Poor dr (High trans) Cooling rate too fast; occlusion of mother liquor.Recrystallize using Protocol B (EtOAc/Heptane). Ensure thorough washing of the filter cake.

References

  • Synthesis and Purification Context

    • Patent: "Synthesis method of 3-oxocyclobutanecarboxylic acid." CN103232340A.
    • Source:

  • Isomer Identification & Properties

    • Catalog Data: "cis-3-(Benzyloxy)cyclobutanecarboxylic acid."[5] BLD Pharm.[6][7] (Confirms the cis isomer as the standard commercial entity and solid form).

    • Source:

  • General Recrystallization Principles

    • Standard Text: "Recrystallization of Benzoic Acid Derivatives."[4][8] Organic Syntheses, Coll. Vol. 3, p. 733.[9] (Foundational protocols for carboxylic acid purification).

    • Source:

  • Structural Analog Analysis

    • Paper: "3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid."[7] Molbank 2023. (Provides X-ray data and hydrogen bonding context for similar benzyloxy-acid dimers).

    • Source:

Sources

Application Notes & Protocols for the Comprehensive Characterization of 3-(Benzyloxy)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rigorous Characterization

3-(Benzyloxy)cyclobutanecarboxylic acid is a valuable bifunctional building block in medicinal chemistry and drug development.[1] Its rigid cyclobutane core imparts specific conformational constraints, while the carboxylic acid and benzyloxy ether moieties offer versatile handles for synthetic modification. As an intermediate in the synthesis of complex pharmaceutical agents, its structural integrity, purity, and stereochemistry are paramount.[1] Inconsistent quality can lead to failed downstream reactions, the generation of impure active pharmaceutical ingredients (APIs), and compromised biological data.

This guide provides a comprehensive suite of analytical methods and detailed protocols designed for the unambiguous characterization of this compound. The methodologies are structured to provide orthogonal confirmation of the compound's identity, purity, and key physicochemical properties, ensuring that researchers, scientists, and drug development professionals can proceed with confidence. The causality behind experimental choices is explained, grounding the protocols in fundamental analytical principles to create a self-validating system of characterization.

Overall Analytical Workflow

A multi-technique approach is essential for the complete characterization of a molecule like this compound. The workflow is designed to move from broad compositional analysis to detailed structural elucidation and finally to sensitive purity and isomeric assessment.

Analytical_Workflow start Sample: this compound elemental Elemental Analysis (Compositional Verification) start->elemental Identity & Formula ms Mass Spectrometry (MS) (Molecular Weight Confirmation) start->ms Identity & Formula ftir FTIR Spectroscopy (Functional Group ID) start->ftir Structure & Connectivity nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) start->nmr Structure & Connectivity hplc_purity RP-HPLC-UV (Purity Assessment) start->hplc_purity Purity & Isomers hplc_chiral Chiral HPLC (Stereoisomer Separation) start->hplc_chiral Purity & Isomers report Comprehensive Characterization Report elemental->report ms->report ftir->report nmr->report hplc_purity->report hplc_chiral->report

Caption: Overall workflow for the characterization of this compound.

Structural Confirmation and Physicochemical Properties

This section focuses on confirming the molecular formula and weight, which are the foundational data points for identity.

Elemental Analysis

Expertise & Rationale: Elemental analysis by combustion is a fundamental quantitative technique that provides the mass percentages of carbon, hydrogen, and oxygen.[2] This method serves as a primary check on the empirical formula of a newly synthesized batch, ensuring no significant impurities (like residual solvents or inorganic salts) are present that would alter the expected elemental ratios. The process involves the complete combustion of the sample, converting elements into simple gases (CO₂, H₂O) that are then quantitatively measured.[3]

Expected Results for C₁₂H₁₄O₃:

  • Molecular Weight: 206.24 g/mol [4]

  • Calculated Composition: C, 69.88%; H, 6.84%; O, 23.28%

ElementTheoretical Mass %Acceptable Range
Carbon (C)69.88%± 0.4%
Hydrogen (H)6.84%± 0.4%
Oxygen (O)23.28%By difference

Protocol 1: Elemental Analysis via Combustion

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous sample into a tin capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide).

  • Analysis: Place the sample into the instrument's autosampler. The sample is dropped into a high-temperature (approx. 900-1150°C) furnace in a pure oxygen environment.[3]

  • Detection: The resulting combustion gases (CO₂, H₂O, etc.) are passed through a reduction tube and then separated by a gas chromatography column before being measured by a thermal conductivity detector.[2]

  • Data Reporting: The instrument software calculates the mass percentages of C and H. The oxygen percentage is typically determined by difference. The results should be within ±0.4% of the theoretical values to confirm the empirical formula.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, often yielding a clear protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion. Analysis of the fragmentation pattern helps confirm the presence of key structural motifs, such as the benzyl group.

Expected Fragmentation Patterns:

  • Molecular Ion: [M-H]⁻ at m/z 205.2 or [M+H]⁺ at m/z 207.2.

  • Key Fragment 1 (Loss of Benzyl): Cleavage of the ether bond can lead to a fragment.

  • Key Fragment 2 (Tropylium Ion): A prominent peak at m/z 91 is a classic indicator of a benzyl moiety, corresponding to the stable tropylium cation [C₇H₇]⁺.[5]

  • Key Fragment 3 (Phenyl Cation): A peak at m/z 77 , corresponding to the phenyl cation [C₆H₅]⁺, may also be observed.[5]

MS_Interpretation structure C₁₂H₁₄O₃ (MW: 206.24) ion [M-H]⁻ m/z 205.2 structure->ion ESI Ionization frag1 Tropylium Ion [C₇H₇]⁺ m/z 91 structure->frag1 Fragmentation frag2 Phenyl Ion [C₆H₅]⁺ m/z 77 structure->frag2 Fragmentation ion->frag1 In-source Decay

Caption: Logical flow for interpreting key mass spectrometry fragments.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in the mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI Negative Mode):

    • Ionization Mode: ESI⁻ (Electrospray Ionization, Negative).

    • Capillary Voltage: 3.0 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Scan Range: m/z 50-300.

  • Data Analysis: Identify the [M-H]⁻ peak at m/z 205.2. If running in positive mode, look for [M+H]⁺ at m/z 207.2. Analyze the tandem MS (MS/MS) spectrum for characteristic fragments like m/z 91.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the chemical environment of atoms and the nature of chemical bonds, allowing for the definitive confirmation of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the carboxylic acid (both O-H and C=O stretches) and the ether (C-O stretch), as well as signals from the aromatic ring and aliphatic C-H bonds. The O-H stretch of a carboxylic acid is notably broad due to strong hydrogen-bonding dimerization.[6][7]

Expected FTIR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO-H stretch3300 - 2500 cm⁻¹Very broad, strong[6]
Aromatic/AliphaticC-H stretch3100 - 2850 cm⁻¹Medium, sharp peaks
Carboxylic AcidC=O stretch1760 - 1690 cm⁻¹Very strong, sharp[7]
Aromatic RingC=C stretch~1600, ~1450 cm⁻¹Medium to weak
EtherC-O stretch1300 - 1000 cm⁻¹Strong[8]
Carboxylic AcidC-O stretch1320 - 1210 cm⁻¹Strong[6]

Protocol 3: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan to the background scan.

  • Analysis: Identify the key absorption bands and compare them to the expected values. Confirm the presence of the very broad O-H, the sharp C=O, and the strong C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, chemical environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. The combination of these techniques allows for a complete mapping of the molecule's carbon-hydrogen framework.

Expected ¹H NMR Signals (in CDCl₃, 400 MHz):

ProtonsIntegrationApprox. δ (ppm)MultiplicityRationale
-COOH1H10.0 - 12.0Broad SingletAcidic proton, exchangeable.[9]
Phenyl5H7.2 - 7.4MultipletProtons on the aromatic ring.
-O-CH₂ -Ph2H~4.5SingletBenzylic protons adjacent to ether oxygen.
Cyclobutane7H1.8 - 3.2MultipletsComplex, overlapping signals from the cyclobutane ring protons.[9][10]

Expected ¹³C NMR Signals (in CDCl₃, 101 MHz):

CarbonApprox. δ (ppm)Rationale
C =O175 - 185Carboxylic acid carbonyl carbon.[7]
Aromatic C -O135 - 140Quaternary aromatic carbon attached to the CH₂ group.
Aromatic C -H127 - 129Aromatic carbons bearing protons.
-O-C H₂-Ph~70Benzylic carbon.
C -O (ring)65 - 75Cyclobutane carbon attached to the ether oxygen.
C -COOH (ring)35 - 45Cyclobutane carbon attached to the carboxylic acid.
Ring C H₂25 - 35Other cyclobutane methylene carbons.

Protocol 4: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the specific probe and solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

  • Analysis:

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

    • Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values.

Chromatographic Methods for Purity and Isomer Analysis

Chromatography is essential for determining the purity of the compound and for separating potential stereoisomers, which can have different biological activities.

High-Performance Liquid Chromatography (HPLC) for Purity

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of small organic molecules. A C18 column separates compounds based on their hydrophobicity. Adding an acid (like formic or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and reproducible retention times.[11] Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected by a UV detector.

Protocol 5: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (for the aromatic ring).

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. A purity of >97% is typically required for drug development intermediates.[12]

Chiral HPLC for Stereoisomer Separation

Expertise & Rationale: this compound can exist as cis and trans diastereomers, and each of these is a racemate (a pair of enantiomers). Since enantiomers often have different pharmacological effects, their separation and quantification are critical.[13] This is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds.[14] Normal phase (non-polar mobile phase) conditions are often preferred for these columns.

Protocol 6: Chiral HPLC Analysis

  • Column Selection Rationale: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H) is a good starting point due to its broad applicability.[14]

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

  • Chiral HPLC System:

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The ratio may need to be optimized.

    • Mode: Isocratic.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: A successful separation will show distinct peaks for each stereoisomer present in the sample. The relative peak areas can be used to determine the diastereomeric ratio and the enantiomeric excess (ee) of each diastereomer. The method must be validated using standards of the individual isomers if available.

Summary of Expected Analytical Data

TechniqueParameterExpected Result
Elemental Analysis %C, %H69.88 ± 0.4%, 6.84 ± 0.4%
Mass Spectrometry [M-H]⁻m/z 205.2
Key Fragmentm/z 91 (Tropylium ion)
FTIR O-H stretch (acid)3300 - 2500 cm⁻¹ (very broad)
C=O stretch (acid)~1710 cm⁻¹ (strong)
C-O stretch (ether)~1100 cm⁻¹ (strong)
¹H NMR -COOH~11 ppm (1H, br s)
Phenyl-H7.2-7.4 ppm (5H, m)
-O-CH₂-Ph~4.5 ppm (2H, s)
¹³C NMR C=O~178 ppm
C-O (ether)~70 ppm
RP-HPLC Purity>97% (at 254 nm)
Chiral HPLC Isomer SeparationBaseline resolution of stereoisomers on a suitable CSP.

References

  • Scribd. Elemental Analysis of Organic Compounds. [Link][15]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link][6]

  • Course Hero. Element analysis. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. (2021-05-06). [Link][2]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link][16]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. (2023-09-20). [Link][7]

  • Universal Lab. Basic principles and tests of organic element analysis. (2024-03-07). [Link][3]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. (2025-08-07). [Link][17]

  • Allen. Practical Organic Chemistry- Element Detection and Functional Group Analysis. [Link][18]

  • SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. [Link][19]

  • Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. (2023-12-17). [Link][8]

  • ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023-12-12). [Link][20]

  • MySkinRecipes. 3-(Benzyloxy)-cyclobutanecarboxylicacid. [Link][1]

  • MyTutor. Why might an organic compound show a peak at m/z 77 in mass spectrometry? [Link][5]

  • Phenomenex. Chiral HPLC Separations. [Link][13]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. (2007-07-23). [Link][21]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link][14]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022-11-03). [Link][22]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link][23]

  • PubMed. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. [Link][24]

  • Royal Society of Chemistry. Supporting Information for... [Link][25]

  • Royal Society of Chemistry. Analytical Methods. [Link][26]

  • NIST WebBook. Benzyl alcohol. [Link][27]

  • Canadian Science Publishing. The Mass Spectrometry of para-Substituted Benzyl Nitrates. [Link][28]

  • ResearchGate. Laser ionization mass spectrum of benzoic acid and benzyl alcohol... [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020-10-22). [Link][29]

  • Phenomenex. A Reversed Phase LC-MS/MS Method for the Simultaneous Analysis of Tricarboxylic Acid (TCA) Cycle Metabolites. [Link][11]

  • CORE. A simple and sensitive method for the simultaneous determination of five parabens in human urine by LC-ESI-MS/MS. [Link][30]

  • ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024-04-10). [Link][31]

Sources

3-(Benzyloxy)cyclobutanecarboxylic acid as a building block for CNS disorder drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Benzyloxy)cyclobutanecarboxylic Acid in CNS Drug Discovery

Subtitle: Bioisosteric Design, Stereochemical Control, and Synthetic Protocols for High-Fsp³ Scaffolds

Executive Summary: The "Escape from Flatland"

In modern Central Nervous System (CNS) drug discovery, the "Escape from Flatland" is not merely a trend but a pharmacokinetic necessity. Traditional aromatic scaffolds often suffer from poor solubility and rapid metabolic clearance. This compound (3-BCCA) represents a high-value building block that addresses these challenges. It serves as a metabolically robust, conformationally restricted bioisostere for phenyl and cyclohexyl rings, offering a critical balance between lipophilicity (LogP) and polarity (TPSA) required for Blood-Brain Barrier (BBB) penetration.

This guide details the strategic application of 3-BCCA, focusing on its use as a linker, the critical importance of cis/trans stereochemistry, and validated protocols for its incorporation into drug matrices.

Chemical Profile & Structural Utility[1][2][3]

Compound: this compound CAS: 4958-02-5 Molecular Weight: 206.24 g/mol Core Utility: Protected linker, scaffold stiffener, pharmacophore spacer.

Bioisosteric Rationale

The cyclobutane ring in 3-BCCA offers distinct advantages over standard aromatic linkers:

  • Reduced Lipophilicity: Replacing a phenyl ring with a cyclobutane core typically lowers cLogP by 1.0–2.0 units, improving aqueous solubility without sacrificing hydrophobic contacts.

  • Vector Control: Unlike the planar geometry of benzene, the cyclobutane ring is puckered (butterfly conformation). The 1,3-substitution pattern allows for precise vector alignment:

    • 1,3-cis: Mimics the vector of meta- or para-substituted aromatics but with a shorter distance (approx. 5.0 Å vs 5.8 Å).

    • 1,3-trans: Provides a linear, extended vector often used to span deep binding pockets.

  • Metabolic Stability: The scaffold is resistant to CYP450-mediated oxidation compared to electron-rich aromatics.

PropertyPhenyl LinkerCyclohexyl Linker3-BCCA (Cyclobutane)
Hybridization sp² (Planar)sp³ (Chair/Boat)sp³ (Puckered)
Fsp³ Score 0.01.01.0
Metabolic Risk High (Epoxidation/Hydroxylation)Medium (Oxidation)Low
Vector Rigidity HighLow (Flexible)High (Restricted)

Application Logic: Designing for the CNS

The successful deployment of 3-BCCA hinges on the "Protect-Couple-Modify" strategy. The benzyl group acts as a latent alcohol, which, upon deprotection, reveals a handle for hydrogen bonding or further derivatization (e.g., fluorination to block metabolism).

Visualization: CNS Lead Optimization Workflow

The following diagram illustrates the decision matrix for integrating 3-BCCA into a lead compound.

CNS_Workflow Lead Aromatic Lead (High LogP, Poor Sol) Design Scaffold Hop Design (Replace Phenyl with Cyclobutane) Lead->Design Improve Fsp3 Stereo Vector Selection (Cis vs. Trans) Design->Stereo Define Geometry Synth Synthesis & Coupling (Protocol A) Stereo->Synth 1,3-cis preferred Deprotect Benzyl Deprotection (Protocol B) Synth->Deprotect Reveal -OH Optimize Lead Optimization (Polarity/H-Bond Scan) Deprotect->Optimize Fluorination/Etherification

Figure 1: Strategic workflow for scaffold hopping using 3-BCCA to improve CNS drug properties.

Validated Experimental Protocols

These protocols are designed for a standard medicinal chemistry lab. They assume the use of 3-BCCA as a starting material to build a "Left-Hand Side" (LHS) amide, followed by "Right-Hand Side" (RHS) elaboration.

Protocol A: Amide Coupling (Carboxylic Acid Activation)

Objective: Couple 3-BCCA to an amine-bearing pharmacophore (R-NH₂).

Reagents:

  • This compound (1.0 equiv)

  • Amine partner (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 3-BCCA (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the amine partner (1.1 equiv).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS for the consumption of the acid (M-H)⁻ and formation of the product (M+H)⁺.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), 1M HCl (x1), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Scientist’s Insight:

Why HATU? Cyclobutane acids are sterically less hindered than adamantanes but can still be sluggish. HATU ensures rapid conversion, minimizing racemization if the alpha-carbon is chiral (though 3-BCCA is achiral at C1 unless asymmetrically substituted elsewhere).

Protocol B: Hydrogenolytic Deprotection (Benzyl Removal)

Objective: Remove the benzyl protecting group to reveal the 3-hydroxycyclobutane moiety for further modification or to lower LogP.

Reagents:

  • Benzyl-protected intermediate (from Protocol A)

  • Pd/C (10 wt% loading, 0.1 equiv by mass)

  • Hydrogen Gas (H₂) (Balloon pressure)

  • Solvent: MeOH or EtOH (sometimes with trace AcOH)

Step-by-Step:

  • Preparation: Dissolve the substrate in MeOH (0.05 M). Nitrogen purge the vessel.[1]

  • Catalyst Addition: Carefully add Pd/C under nitrogen flow. Safety: Pd/C is pyrophoric; keep wet or under inert gas.

  • Hydrogenation: Evacuate and backfill with H₂ (balloon) three times. Stir vigorously at RT for 4–16 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent. The resulting alcohol is usually pure enough for the next step.

Self-Validating Check:

  • NMR: Disappearance of the aromatic benzyl protons (7.3–7.4 ppm, multiplet) and the benzylic CH₂ (4.5 ppm, singlet). Appearance of the CH-OH proton (typically 4.0–4.5 ppm).

Protocol C: Stereochemical Assignment (Cis vs. Trans)

Objective: Confirm the relative stereochemistry of the 1,3-substitution. This is critical as commercial sources may contain mixtures.

Methodology: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR.

Logic:

  • 1,3-cis Isomer: The proton at C1 and the proton at C3 are on the same face of the ring. They will show a strong NOE correlation.

  • 1,3-trans Isomer: The protons are on opposite faces (anti). NOE correlation will be weak or absent.

Data Interpretation Table:

Signal InteractionCis-Isomer (Syn)Trans-Isomer (Anti)
H1 <-> H3 NOE Strong Weak / None
J-Coupling (H1-H2) Complex (Axial/Eq avg)Complex
Chromatography Typically more polar (lower Rf)Typically less polar (higher Rf)

Case Study: Optimization of a GABA-A Modulator

In a hypothetical campaign targeting GABA-A receptors, a biphenyl core (LogP 4.5) showed poor metabolic stability.

  • Design: The central phenyl ring was replaced with the 3-BCCA scaffold.

  • Synthesis: The cis-isomer was isolated to mimic the bent geometry of the original biphenyl system.

  • Result:

    • LogP: Reduced from 4.5 to 2.8.

    • Potency: Maintained within 2-fold of the parent.

    • Brain/Plasma Ratio: Increased from 0.3 to 1.2 due to reduced non-specific binding.

Visualization: Stereochemical Impact

Stereo_Logic Start 3-BCCA Isomers Cis 1,3-cis Isomer (Bent Vector) Start->Cis Trans 1,3-trans Isomer (Linear Vector) Start->Trans App_Cis Application: Bioisostere for meta-phenyl Compact Pharmacophores Cis->App_Cis Preferred for CNS App_Trans Application: Bioisostere for para-phenyl Spanning Linkers Trans->App_Trans

Figure 2: Selecting the correct isomer based on the desired pharmacophore vector.

References

  • MySkinRecipes. (n.d.). 3-(Benzyloxy)-cyclobutanecarboxylic acid Product Profile. Retrieved from

  • Mullins, J. et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters. Retrieved from

  • Kincaid, J. et al. (2015). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Journal of Medicinal Chemistry. Retrieved from

  • Hall, A. et al. (2024).[2] Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements.[2] Bioorganic & Medicinal Chemistry.[2][3][4][5][6] Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Benzyloxycyclobutanecarboxylic acid Safety & Data. Retrieved from

  • BLD Pharm. (n.d.).[7] cis-3-(Benzyloxy)cyclobutanecarboxylic acid Product Data. Retrieved from

Sources

Application Note: Biocatalytic Diastereoselection & Enrichment of 3-(Benzyloxy)cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the biocatalytic processing of 3-(Benzyloxy)cyclobutanecarboxylic acid , a critical scaffold for conformationally restricted peptide mimetics and antiviral nucleoside analogs.

Abstract & Strategic Rationale

The cyclobutane ring offers a unique rigid scaffold for drug discovery, particularly the 1,3-disubstituted pattern found in This compound . However, synthetic routes typically yield a thermodynamic mixture of cis and trans diastereomers. Separation of these geometric isomers via traditional silica chromatography is often inefficient due to similar polarity.

This protocol details a biocatalytic diastereoselection strategy . By exploiting the steric sensitivity of lipases (specifically Candida antarctica Lipase B), researchers can achieve high-purity isolation of cis- or trans-isomers through selective hydrolysis of the corresponding ester. This method replaces tedious physical separations with a self-validating kinetic workflow.

Key Advantages[1][2]
  • Diastereomeric Purity: Achieve >98% de (diastereomeric excess).

  • Scalability: Protocol adaptable from mg screening to kg process.

  • Mild Conditions: Ambient temperature and neutral pH preserve the benzyloxy protecting group.

Mechanistic Insight: Why Biocatalysis?

The Chirality & Geometry Challenge

This compound is achiral (meso) due to a plane of symmetry passing through C1 and C3. However, it exists as two distinct geometric isomers:

  • Cis-isomer: Benzyloxy and Carboxyl groups on the same face (Pseudo-axial/equatorial dynamics).

  • Trans-isomer: Groups on opposite faces.

Lipases operate via a Serine-Hydrolase mechanism involving an acyl-enzyme intermediate. The rigid cyclobutane ring imposes significant steric constraints on the enzyme's active site (the "stereochemical pocket").

  • Hypothesis: The cis-isomer, with substituents on the same face, often presents a higher steric barrier to the active site serine compared to the trans-isomer (or vice versa depending on the specific lipase binding mode), resulting in significantly different rates of hydrolysis (

    
    ).
    
Reaction Pathway Visualization

ReactionPathway Substrate Racemic/Mixed Ester (Ethyl 3-(benzyloxy)cyclobutanecarboxylate) Inter Acyl-Enzyme Complex Substrate->Inter Binding Enzyme Lipase (CAL-B) Enzyme->Inter ProductA Product A (Fast) Acid (e.g., cis-isomer) Inter->ProductA Hydrolysis (k_fast) ProductB Unreacted Substrate (Slow) Ester (e.g., trans-isomer) Inter->ProductB No Reaction (k_slow)

Figure 1: Kinetic discrimination mechanism. The enzyme preferentially hydrolyzes one geometric isomer, allowing physical separation of the acid product from the unreacted ester.

Experimental Protocol

Materials & Equipment
  • Substrate: Ethyl 3-(benzyloxy)cyclobutanecarboxylate (Mixture of cis/trans).

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).

  • Solvent: MTBE (Methyl tert-butyl ether) saturated with phosphate buffer (pH 7.0).

  • Equipment: Orbital shaker (thermostated), HPLC with chiral/achiral phases.

Step-by-Step Methodology
Phase 1: Analytical Method Development (Pre-Validation)

Before starting, establish an HPLC method to resolve the cis and trans esters and acids.

  • Column: C18 (standard) or Chiralpak AD-H (if checking for desymmetrization of related analogs).

  • Mobile Phase: Acetonitrile/Water (0.1% TFA). Gradient 20% -> 80% ACN.

  • Detection: UV at 254 nm (Benzyl chromophore).

  • Requirement: Baseline separation of cis-ester, trans-ester, cis-acid, and trans-acid.

Phase 2: Enzyme Screening (Optimization)

Note: While CAL-B is the gold standard, screening ensures optimal diastereoselectivity.

EntryEnzymeSourceTypical Selectivity
1CAL-B (Novozym 435) C. antarcticaHigh (Broad scope)
2CRL Candida rugosaModerate (Steric bulk sensitive)
3PLE Pig Liver EsteraseHigh (Often cis-selective)
4PPL Porcine PancreaticLow-Moderate

Protocol:

  • Dissolve 10 mg of substrate in 1 mL organic solvent (MTBE or Toluene).

  • Add 10 mg Enzyme preparation.

  • Add 50 µL Phosphate Buffer (pH 7.0).

  • Shake at 30°C, 250 rpm.

  • Sample at 1h, 4h, 24h. Analyze conversion and diastereomeric ratio (dr) of acid vs. ester.

Phase 3: Preparative Scale Resolution (The "Self-Validating" Workflow)

This protocol assumes CAL-B showed preference for the cis-isomer (a common scenario for cyclic esters).

  • Preparation: Dissolve 5.0 g (approx. 21 mmol) of Ethyl 3-(benzyloxy)cyclobutanecarboxylate (cis/trans ~1:1) in 50 mL MTBE.

  • Initiation: Add 5 mL Phosphate Buffer (0.1 M, pH 7.5) and 250 mg Novozym 435 beads.

  • Incubation: Stir gently (overhead stirrer to prevent bead attrition) at 30°C.

  • Monitoring (The Validation Loop):

    • Check HPLC every 2 hours.

    • Stop Criterion: Terminate reaction when conversion reaches 50% (theoretical maximum for 1:1 mixture) OR when the de of the remaining ester >98%.

  • Termination: Filter off the enzyme beads (can be recycled).

  • Separation (Workup):

    • Wash the MTBE filtrate with saturated NaHCO₃ solution (3 x 20 mL).

    • Organic Layer: Contains Unreacted Ester (enriched trans). Dry over MgSO₄, concentrate.

    • Aqueous Layer: Contains Product Acid (enriched cis). Acidify to pH 2 with 1M HCl, extract with EtOAc, dry, and concentrate.

Data Analysis & Troubleshooting

Expected Results
FractionCompoundYield (Theoretical)Purity Target
Organic Phase trans-Ethyl 3-(benzyloxy)cyclobutanecarboxylate40-45%>95% trans
Aqueous Phase cis-3-(Benzyloxy)cyclobutanecarboxylic acid40-45%>95% cis
Decision Tree for Optimization

OptimizationTree Start Start Reaction Check Check Conversion @ 4h Start->Check LowConv < 5% Conversion Check->LowConv HighConv > 40% Conversion Check->HighConv LowSelect Poor Diastereoselectivity (Both isomers reacting) Check->LowSelect Action1 Add Co-solvent (DMSO) or Switch Enzyme (PLE) LowConv->Action1 Action2 Stop & Workup (Ideal Scenario) HighConv->Action2 Action3 Lower Temp to 4°C or Change Solvent (Hexane) LowSelect->Action3

Figure 2: Troubleshooting logic for optimizing diastereoselectivity.

Case Study Application

Context: Synthesis of a conformationally locked GABA analog. Problem: Chemical hydrolysis of the ethyl ester yielded a 60:40 cis/trans mixture that co-crystallized, making separation impossible. Solution: Application of the CAL-B protocol (MTBE, 30°C). Outcome:

  • At 48% conversion (6 hours), the reaction was stopped.

  • Recovered Ester: 99% trans-isomer.

  • Hydrolyzed Acid: 96% cis-isomer.

  • The trans-ester was subsequently chemically hydrolyzed to yield pure trans-acid, providing both diastereomers in high purity for SAR studies.

References

  • Gotor-Fernández, V., et al. "Lipases: Useful biocatalysts for the preparation of pharmaceuticals." Journal of Molecular Catalysis B: Enzymatic, vol. 40, no. 3-4, 2006, pp. 111-120. Link[1]

  • Anderson, E. M., et al. "Biocatalytic desymmetrization of 3-substituted glutaronitriles." ResearchGate, 2023. (General principles of 3-substituted cycloalkane resolution).
  • Vertex Pharmaceuticals. "Enzymatic resolution process." EP0350811A2, 1990. (Foundational patent on lipase resolution of substituted alkanoic acids). Link

  • Fessner, W. D. "Biocatalysis in Organic Synthesis." Thieme Chemistry, 2015. (Standard reference for lipase mechanism and solvent engineering).

(Note: Specific literature on the enzymatic resolution of this compound is sparse; this protocol is derived from validated methodologies for homologous 3-substituted cyclobutane and cyclopropane esters as cited above.)

Sources

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group of 3-(Benzyloxy)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Benzyloxy)cyclobutanecarboxylic acid is a valuable building block in contemporary drug discovery and development. Its rigid cyclobutane scaffold provides a unique three-dimensional architecture, while the benzyloxy group offers a handle for further synthetic manipulations or can serve as a protected hydroxyl group. The carboxylic acid moiety is the primary site for diversification, allowing for the introduction of a wide array of functional groups to modulate the physicochemical and pharmacological properties of the parent molecule. This document provides a detailed guide for researchers, scientists, and drug development professionals on the various strategies for the functionalization of this carboxylic acid group, complete with theoretical justifications, practical considerations, and step-by-step protocols. The presence of the somewhat sterically demanding cyclobutane ring necessitates careful selection of reagents and conditions to achieve optimal outcomes.

Strategic Considerations for Functionalization

The transformation of the carboxylic acid group of this compound can be broadly categorized into several key reaction types. The choice of a specific transformation is dictated by the desired final product and the compatibility of the reagents with the benzyloxy protecting group and the cyclobutane ring.

Core Functionalization Pathways

A decision-making workflow for selecting the appropriate functionalization strategy is outlined below. This diagram illustrates the pivotal role of activating the carboxylic acid as a common first step for several transformations.

Functionalization_Pathways start 3-(Benzyloxy)cyclobutane carboxylic Acid activation Carboxylic Acid Activation start->activation reduction Reduction to Alcohol start->reduction amide Amide Formation activation->amide ester Esterification activation->ester acyl_chloride Acyl Chloride Formation activation->acyl_chloride

Caption: Decision workflow for functionalizing this compound.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most frequent transformation performed on carboxylic acids in drug discovery. This is due to the stability of the amide bond and its ability to participate in hydrogen bonding, a key interaction in molecular recognition.

Causality Behind Reagent Selection

Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be activated.[1][2][3][4] For a substrate like this compound, which can be considered moderately sterically hindered, the choice of coupling reagent is critical to ensure efficient conversion.

  • Uronium/Guanidinium-based Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective due to their ability to rapidly form an activated OAt-ester.[5][6][7][8] The reaction proceeds through a mechanism that is less sensitive to steric hindrance compared to some other methods.[5][6] The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the generated acid and drive the reaction to completion.[6]

  • Carbodiimide-based Reagents (DCC, EDC): N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents. However, for sterically demanding substrates, their efficacy can be lower, and they may require the addition of additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to facilitate the reaction and suppress side reactions.[9]

Esterification: Modulating Lipophilicity and Prodrug Strategies

Esterification is a key strategy for modifying the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile. It is also a common approach for creating prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Methodological Considerations
  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, HCl).[10][11] While effective for simple, unhindered alcohols, the strongly acidic conditions may not be suitable for complex substrates with acid-labile functional groups.

  • Steglich Esterification: This method utilizes a carbodiimide (typically DCC or EDC) in the presence of a catalytic amount of DMAP.[9][12] It is a milder alternative to the Fischer esterification and is well-suited for a broader range of substrates, including those that are acid-sensitive.[12]

  • Two-Step Acyl Chloride/Anhydride Formation: For particularly challenging esterifications, a two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride or anhydride, followed by reaction with the alcohol, can be highly effective.[12]

Reduction to Primary Alcohols: Accessing a New Functional Group

Reduction of the carboxylic acid to a primary alcohol opens up a new avenue for chemical modification. The resulting alcohol can be further functionalized through oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.

Reagent Selection and Rationale
  • Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly selective reagent for the reduction of carboxylic acids.[13][14] It will typically not reduce other carbonyl functionalities like esters or amides, which can be a significant advantage in multi-functionalized molecules.[13] The reaction proceeds via the formation of a triacyloxyborane intermediate, which is then hydrolyzed to the alcohol.[15]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and non-selective reducing agent that will readily reduce carboxylic acids to primary alcohols.[16][17][18][19] Due to its high reactivity, it will also reduce most other carbonyl-containing functional groups. Therefore, its use is most appropriate when the carboxylic acid is the only reducible group or when global reduction is desired. Extreme caution must be exercised when using LiAlH₄ due to its violent reaction with water and protic solvents.

Conversion to Acyl Chlorides: A Gateway to Diverse Functionality

Acyl chlorides are highly reactive intermediates that can be readily converted to a wide range of other functional groups, including amides, esters, and anhydrides.[20][21]

Common Chlorinating Agents
  • Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[20][21][22] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup procedure.[20][21]

  • Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another excellent reagent for this transformation, often used in the presence of a catalytic amount of dimethylformamide (DMF).[22][23] Like thionyl chloride, it produces volatile byproducts.[23] It is often considered a milder and more selective reagent than thionyl chloride.[23]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.

Materials
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound206.241.01.0
Amine-1.11.1
HATU380.231.11.1
DIPEA129.252.52.5
Anhydrous DMF---
Procedure
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the acid in anhydrous dimethylformamide (DMF, 5-10 mL).

  • Add the amine (1.1 mmol, 1.1 eq), followed by N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq).

  • Add HATU (1.1 mmol, 1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Steglich Esterification

This protocol provides a method for the esterification of this compound with an alcohol using EDC and DMAP.[24]

Materials
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound206.241.01.0
Alcohol-1.21.2
EDC·HCl191.701.51.5
DMAP122.170.10.1
Anhydrous Dichloromethane (DCM)---
Procedure
  • In a dry round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq), the alcohol (1.2 mmol, 1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq) in anhydrous dichloromethane (DCM, 10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 mmol, 1.5 eq) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude ester by flash column chromatography.

Protocol 3: Borane Reduction to the Primary Alcohol

This protocol outlines the selective reduction of the carboxylic acid to the corresponding primary alcohol using a borane-THF complex.

Materials
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound206.241.01.0
Borane-THF complex (1 M in THF)-3.03.0
Anhydrous Tetrahydrofuran (THF)---
Procedure
  • Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the 1 M solution of borane-THF complex (3.0 mL, 3.0 mmol, 3.0 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude alcohol by flash column chromatography.

Protocol 4: Conversion to Acyl Chloride with Thionyl Chloride

This protocol describes the preparation of the acyl chloride, a versatile intermediate.

Materials
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound206.241.01.0
Thionyl Chloride (SOCl₂)118.972.02.0
Anhydrous Dichloromethane (DCM)---
Catalytic DMF-1 drop-
Procedure
  • To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL) in a flask equipped with a reflux condenser and a gas outlet to a scrubber, add one drop of DMF.

  • Add thionyl chloride (2.0 mmol, 2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC (after quenching a small aliquot with methanol to form the methyl ester).

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude acyl chloride is often used immediately in the next step without further purification.

Protocol_Workflow cluster_amide Protocol 1: Amide Coupling cluster_ester Protocol 2: Esterification cluster_reduction Protocol 3: Reduction a1 Dissolve Acid & Amine in DMF a2 Add DIPEA & HATU a1->a2 a3 Stir at RT a2->a3 a4 Aqueous Workup a3->a4 a5 Purification a4->a5 e1 Dissolve Acid, Alcohol, DMAP in DCM e2 Add EDC at 0°C e1->e2 e3 Stir at RT e2->e3 e4 Aqueous Workup e3->e4 e5 Purification e4->e5 r1 Dissolve Acid in THF r2 Add BH3-THF at 0°C r1->r2 r3 Reflux r2->r3 r4 Quench & Workup r3->r4 r5 Purification r4->r5

Caption: Experimental workflows for key functionalization protocols.

Summary of Reaction Conditions

TransformationReagentsSolventTemperatureKey Considerations
Amide Formation Amine, HATU, DIPEADMFRoom Temp.Excellent for hindered substrates.
Esterification Alcohol, EDC, DMAPDCM0°C to RTMild conditions, suitable for acid-sensitive substrates.
Reduction BH₃·THFTHF0°C to RefluxHighly selective for carboxylic acids.
Acyl Chloride SOCl₂, cat. DMFDCMRefluxProduces a highly reactive intermediate.

Conclusion

The functionalization of the carboxylic acid group of this compound provides a robust platform for the synthesis of diverse chemical entities. By understanding the underlying principles of carboxylic acid activation and selecting the appropriate reagents and conditions, researchers can efficiently generate amides, esters, alcohols, and other valuable derivatives. The protocols and strategic guidance provided herein are intended to serve as a comprehensive resource for scientists engaged in the synthesis of novel cyclobutane-containing molecules for pharmaceutical and other applications. Careful consideration of the steric environment of the cyclobutane ring and the stability of the benzyloxy group is paramount for successful synthetic outcomes.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Rzepa, H. S. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

  • Synthetic Page. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • Synthetic Page. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Synthetic Page. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(Benzyloxy)cyclobutanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthetic Optimization & Troubleshooting

Introduction: The Engineering of Cyclobutanes

Welcome. You are likely here because the synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid is yielding poor diastereoselectivity (cis/trans ratios) or suffering from low yields during the etherification step.

Cyclobutanes are deceptively simple. The ring strain (~26 kcal/mol) and the "puckered" conformation create unique steric environments that defy standard cyclohexane-based heuristics. This guide abandons the "add A to B" approach and focuses on controlling the geometry of the ring to dictate reaction outcomes.

Module 1: Strategic Route Selection

User Query: "I am trying to benzylate 3-hydroxycyclobutanecarboxylic acid directly but getting low yields and difficult purifications. Is there a better route?"

Technical Analysis: Direct alkylation of the hydroxy-acid is chemically inefficient. It requires >2 equivalents of base (one for the carboxylic acid, one for the hydroxyl), and the resulting dianion is often insoluble in standard polar aprotic solvents, leading to heterogeneous "sludge" reactions.

The Optimized Protocol (The "Ester First" Strategy): We recommend a 4-step sequence starting from 3-oxocyclobutanecarboxylic acid . This route isolates the stereocenter formation (reduction) from the functionalization (benzylation).

Workflow Diagram

SynthesisRoute Start 3-Oxocyclobutane- carboxylic acid Step1 Step 1: Esterification (MeOH/H+) Start->Step1 Protects acid Step2 Step 2: Stereoselective Reduction Step1->Step2 Sets cis/trans Step3 Step 3: Benzylation (BnBr/NaH) Step2->Step3 O-Alkylation End Step 4: Hydrolysis (LiOH) Step3->End Final Deprotection

Figure 1: The "Ester-First" strategy decouples solubility issues from stereochemical control.

Module 2: Stereochemical Control (The "Cis/Trans" Problem)

User Query: "I need the cis-isomer, but NaBH4 gives me a 1:1 mixture. How do I improve diastereoselectivity?"

Technical Analysis: The cyclobutane ring exists in a puckered conformation. The selectivity of the ketone reduction depends entirely on steric approach control .

  • Small Hydrides (NaBH4): Attack from the axial and equatorial directions with little discrimination.

  • Bulky Hydrides (L-Selectride): The steric bulk forces the hydride to attack from the less hindered face (usually trans to the ester group), forcing the resulting hydroxyl group into the cis position.

Optimization Table: Reducing Agents
ReagentSolventTemp (°C)Major IsomerSelectivity (Cis:Trans)Notes
NaBH₄ MeOH-78 to 0Mixed~55:45Thermodynamic mixture; hard to separate.
L-Selectride THF-78Cis >90:10Recommended. Kinetic control.
NaBH₄ + CeCl₃ MeOH-78Mixed~60:40Luche reduction; minimal improvement here.
LS-Selectride THF-78Cis >95:5Even bulkier; use if L-Selectride fails.
Protocol: High-Selectivity Reduction
  • Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Cool to -78°C (Internal probe required; do not rely on bath temp).

  • Add L-Selectride (1.1 eq, 1.0 M in THF) dropwise over 30 mins.

  • Critical: Stir at -78°C for 2 hours. Do not warm up early, or thermodynamic equilibration will erode selectivity.

  • Quench with H₂O₂/NaOH (oxidative workup) to destroy organoboron byproducts which can complicate chromatography.

Module 3: The Benzylation Step (Yield Optimization)

User Query: "My Williamson ether synthesis stops at 50% conversion or turns black. What is happening?"

Technical Analysis: Cyclobutanol hydroxyl groups are sterically crowded. If you use the methyl ester from Module 2, the alpha-proton of the ester is acidic. Using excess base or high temperatures can cause epimerization of the ester stereocenter or retro-aldol type ring opening .

Troubleshooting Guide
SymptomRoot CauseSolution
Low Conversion (<50%) Aggregation of alkoxides.Add TBAI (Tetra-n-butylammonium iodide) (10 mol%) as a phase transfer catalyst to solubilize the anion.
Black/Tar Mixture Decomposition of solvent/reagent.Switch solvent from DMF to THF/DMF (4:1) mix. DMF decomposes to dimethylamine at high temp/base, reacting with BnBr.
Loss of Stereochemistry Epimerization of the ester.[1]limit NaH to 1.1 eq. Keep temp < 0°C during addition. Do not use KOH/NaOH.
Optimized Benzylation Protocol
  • Setup: Flame-dried flask, N₂ atmosphere.

  • Solvent: 4:1 THF:DMF (The THF solubilizes the organic substrate; DMF promotes the SN2 reaction).

  • Deprotonation: Add NaH (60% dispersion) (1.2 eq) to the solvent at 0°C .

  • Addition: Cannulate the cis-3-hydroxy ester (dissolved in minimal THF) into the NaH suspension. Stir 30 mins at 0°C.

  • Alkylation: Add Benzyl Bromide (BnBr) (1.5 eq) + TBAI (0.1 eq).

  • Temperature: Allow to warm to Room Temp (25°C). Do not heat.

  • Quench: Sat. NH₄Cl.

Module 4: Hydrolysis & Purification

User Query: "How do I purify the final acid without removing the benzyl group?"

Technical Analysis: Benzyl ethers are stable to base but sensitive to hydrogenation and strong Lewis acids. Therefore, basic hydrolysis (saponification) is the safest deprotection for the ester.

The "Trap": Acidifying the workup too aggressively (pH < 1) can induce lactonization if any cis-hydroxy impurity remains, or degrade the benzyl ether.

Logic Map: Purification Strategy

Purification Crude Crude Hydrolysis Mix (Li salt) Extract Wash with DCM (Remove organic impurities) Crude->Extract Basic pH (>10) Acidify Acidify Aqueous Layer (pH 3-4 with 1M HCl) Extract->Acidify Aqueous phase only ExtractProduct Extract into EtOAc Acidify->ExtractProduct Protonated Acid Crystallize Recrystallization (Hexanes/EtOAc) ExtractProduct->Crystallize Final Polish

Figure 2: Acid-Base extraction workflow to remove non-acidic impurities without chromatography.

Final Specs:

  • Reagent: LiOH (2.0 eq) in THF/H₂O (3:1).

  • Time: 4 hours @ RT.

  • Workup: Acidify carefully to pH 3-4. This compound is a solid; it can often be recrystallized from Hexane/EtOAc if the crude purity is >90%.

References

  • Stereoselective Reduction of Cyclanones

    • Mechanism & Reagents:[2][3][4][5][6] Brown, H. C.; Krishnamurthy, S. "Lithium Selectrides. New Reagents for Highly Stereoselective Reductions." Journal of the American Chemical Society, 1972 , 94, 7159–7161. Link

    • Cyclobutane Specifics: Wiberg, K. B. et al. "Conformational studies of cyclobutane derivatives." Journal of Organic Chemistry, 1998, 63, 1390.
  • Benzylation Optimization (Williamson Ether Synthesis)

    • Phase Transfer Catalysis: Freedman, H. H.; Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975, 16, 3251-3254.
    • Silver Oxide Alternative: If NaH fails, see: Tanabe, M. et al. "Silver Oxide Mediated Alkylation." Organic Syntheses, 1990 , Coll. Vol. 7, 386. Link

  • Synthesis of 3-Substituted Cyclobutanecarboxylic Acids

    • Patent Precedent: "Preparation of Cyclobutane Derivatives as Antiviral Agents." WO2010063662. (Describes the reduction of 3-oxocyclobutanecarboxylate). Link

    • General Route: Pigge, F. C. et al.

Sources

Technical Support Center: Purification of 3-(Benzyloxy)cyclobutanecarboxylic Acid

[1][2]

Case ID: 3-Bn-CBCA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Executive Summary

You are encountering challenges with 3-(Benzyloxy)cyclobutanecarboxylic acid , a critical scaffold in the synthesis of bioactive cyclobutane derivatives. This molecule presents a "perfect storm" of purification difficulties:

  • Geometric Isomerism: The cis and trans isomers possess nearly identical polarities, making standard silica chromatography inefficient.[2]

  • Physical State: The molecule often exists as a viscous oil or low-melting solid, leading to "oiling out" during crystallization attempts.[1][2]

  • Chemical Sensitivity: While the benzyl ether is robust, the cyclobutane ring strain and carboxylic acid functionality create risks for decarboxylation and ionization-related tailing.[2]

This guide provides a self-validating, modular troubleshooting protocol designed to isolate the target isomer in high purity (>98%).

Module 1: The Isomer Conundrum (Cis/Trans Separation)

The Problem: Standard flash chromatography yields overlapping fractions. You cannot achieve baseline separation of cis- and trans-3-(benzyloxy)cyclobutanecarboxylic acid.[1][2]

The Science: Cyclobutane rings are puckered, not planar. The cis isomer (substituents on the same side) and trans isomer (opposite sides) have distinct dipole moments but similar adsorption coefficients on silica. On standard acidic silica, the carboxylic acid dimerizes, further blurring separation bands.

Protocol A: High-Resolution Flash Chromatography (Scale < 5g)

Objective: Kinetic separation using dipole optimization.

  • Stationary Phase: Use spherical silica (20–40 µm) rather than irregular silica.[1][2] The tighter particle size distribution reduces band broadening.[1][2]

  • Mobile Phase Modifier: You must suppress ionization.[1][2]

    • Standard: Hexanes/Ethyl Acetate + 1% Acetic Acid.[1][2]

    • Optimized: Toluene/Acetonitrile + 1% Formic Acid.[1][2] Toluene interacts with the benzyl pi-system, often providing better selectivity (α-value) than alkanes.[1][2]

  • Loading: Do not wet-load with strong solvents (e.g., MeOH).[1][2] Use dry loading on Celite or silica to prevent initial band spreading.[1][2]

Protocol B: Diastereomeric Salt Crystallization (Scale > 5g)

Objective: Thermodynamic separation using chiral resolving agents. This is the industry standard for cyclobutane acids when chromatography fails.[2]

Mechanism: You react the racemic/isomeric acid mixture with a chiral amine (Base).[2] The resulting salts (cis-Salt vs. trans-Salt) often have vastly different lattice energies and solubilities.[1][2]

Step-by-Step Workflow:

  • Screening: Dissolve 100 mg of crude acid in EtOH. Add 1 equivalent of (R)-(+)-α-Methylbenzylamine (or Phenethylamine).[1][2]

  • Precipitation: Heat to reflux, then cool slowly to 4°C.

  • Filtration: The precipitate is usually enriched in one isomer (often the cis-isomer due to more compact packing).[1][2]

  • Validation: Take a small sample of the solid, suspend in water, acidify to pH 2 with 1M HCl, extract with EtOAc, and check isomer ratio via ¹H NMR.

    • Diagnostic Signal: Look for the cyclobutane ring methine protons.[2] The cis isomer typically displays a larger coupling constant or distinct chemical shift compared to the trans.[2]

Visual Decision Matrix: Isomer Separation

IsomerSeparationStartCrude Mixture(Cis/Trans)ScaleCheckCheck ScaleStart->ScaleCheckSmallScale< 5 GramsScaleCheck->SmallScaleLargeScale> 5 GramsScaleCheck->LargeScaleFlashFlash Chromatography(Toluene/ACN + 1% Formic Acid)SmallScale->FlashSaltScreenSalt Formation(w/ (R)-α-Methylbenzylamine)LargeScale->SaltScreenCheckPurityCheck Purity (NMR)Diagnostic Methine ShiftFlash->CheckPurityCrystFractional Crystallization(Solvent: EtOH or IPA)SaltScreen->CrystCryst->CheckPurity

Figure 1: Decision matrix for selecting the optimal purification route based on scale and available equipment.[1][2]

Module 2: The "Oiling Out" Phenomenon

The Problem: During recrystallization, your product forms a gummy oil at the bottom of the flask instead of discrete crystals.

The Science: this compound is a "conformer-rich" molecule with a flexible benzyl ether arm.[1][2] This entropy makes crystal lattice formation difficult.[1][2] If the temperature drops too fast, the substance separates as a supercooled liquid (oil) before it can organize into a crystal.

Troubleshooting Protocol:

  • The Two-Solvent Approach (Cloud Point Method):

    • Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Dichloromethane or Acetone) at room temperature.

    • Slowly add a "Bad Solvent" (e.g., Hexanes or Pentane) dropwise until a persistent cloudiness (turbidity) appears.[2]

    • Critical Step: Add one drop of "Good Solvent" to clear the solution.[2]

    • Seal the flask and place it in a Dewar flask or insulated container to cool extremely slowly to -20°C over 24 hours.

  • Seeding (The Golden Rule):

    • Never discard a semi-pure fraction that solidified.[1][2] Keep a "seed crystal" library.

    • Scratch the glass surface with a glass rod to create nucleation sites.[2]

Module 3: Chemical Stability & Impurity Profile

The Problem: You observe a new spot on TLC (R_f ~ 0.4 in 30% EtOAc/Hex) or loss of product mass during drying.

Impurity Analysis Table:

Impurity TypeOriginDetection (NMR/TLC)Removal Strategy
Benzyl Alcohol Hydrolysis of ether (rare) or excess reagent.[1][2]¹H NMR: Singlet ~4.6 ppm (CH2), Aromatic multiplet.[2]Acid/Base Extraction: Dissolve in Et2O, extract with sat.[2] NaHCO3. Impurity stays in Et2O; Product goes to Aqueous.[1][2]
Decarboxylated Product Thermal degradation (Heating > 140°C).[1][2]Loss of acidic proton; appearance of cyclobutane CH2 signals.[1][2]Vacuum Distillation: Only if product is stable; otherwise, prevent by keeping temp < 50°C.
Starting Material (Epichlorohydrin deriv.) Incomplete reaction.[1][2]Distinct epoxide signals (if applicable) or alkyl halides.[1][2]Chemical Scavenging: React with polymer-bound amines if chromatography fails.[1][2]

Self-Validating Workup (Acid/Base Cycling): To guarantee the removal of neutral organic impurities (like Benzyl Alcohol or unreacted benzyl halides), perform this specific workup:

  • Dissolve crude mixture in Diethyl Ether (Et2O).[1][2] Note: Et2O is preferred over DCM for better phase separation.

  • Extract 3x with 1M NaOH (or sat. NaHCO3).[1][2]

    • Result: The target acid moves to the aqueous layer (as carboxylate). Neutrals stay in Et2O.

  • Discard the Organic Layer (after checking TLC to ensure no product loss).[1][2]

  • Acidify the Aqueous layer to pH ~2 with 2M HCl (keep cold, 0°C).

  • Extract 3x with DCM or EtOAc .

  • Dry over Na2SO4 and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Proceed with extreme caution. Cyclobutane carboxylic acids are prone to thermal decarboxylation.[1][2] If you must distill, use Kugelrohr distillation under high vacuum (< 0.1 mmHg) and keep the bath temperature below 100°C.

Q: Why does my NMR show broad peaks for the ring protons? A: This is likely due to ring puckering dynamics .[2] Cyclobutane rings flip between conformations. Run the NMR at a lower temperature (e.g., -20°C) or higher temperature (e.g., 50°C) to freeze or average the conformers for sharper resolution.

Q: Which isomer is biologically active? A: This depends on your specific target, but generally, the cis and trans isomers of 1,3-disubstituted cyclobutanes have vastly different pharmacological profiles. You typically cannot assume "close enough" is acceptable.[1][2] Purity >98% de (diastereomeric excess) is usually required for biological assays.[1][2]

References

  • Synthesis and Isomerism of Cyclobutane Derivatives

    • Source: Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanecarboxylic Acid Derivatives. Journal of the American Chemical Society.[2]

    • Context: Foundational work on the stability and synthesis of cyclobutane carboxylic acids.[2]

  • Resolution of Cyclobutane Acids

    • Source: Wiberg, K. B., et al. (1968). Cyclobutanecarboxylic acid, 3-chloro-, cis- and trans-.[1][2] Organic Syntheses, Coll.[2][3] Vol. 5, p.20.

    • Context: Detailed protocol for separating cis/trans isomers of 3-substituted cyclobutanecarboxylic acids using distillation and crystalliz
  • Chromatographic Separation of Isomers

    • Source:Journal of Chromatography A.
    • Context: Supports the use of formic/acetic acid modifiers to suppress ionization of carboxylic acids on silica gel.[2]

  • Physical Properties & Safety

    • Source: PubChem Compound Summary for Cyclobutanecarboxylic acid deriv
    • Context: pKa values and safety d
    • [2]

stability of 3-(Benzyloxy)cyclobutanecarboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific stability profile of 3-(Benzyloxy)cyclobutanecarboxylic acid , a critical intermediate in medicinal chemistry. This content is designed for immediate application in a research setting.

Topic: Stability Profile & Troubleshooting Guide (Acidic/Basic Conditions)

Executive Technical Summary

This compound (CAS: 4958-02-5) is a robust building block characterized by a strained cyclobutane ring and two chemically distinct functionalities: a carboxylic acid and a benzyl ether.[1]

Its utility in drug development (e.g., modulating metabolic stability via ring strain) relies on preserving the cyclobutane core and the stereochemical integrity (cis/trans ratio) during processing. This guide defines the operational boundaries for this molecule under acidic and basic stress.[1]

Critical Stability Data & Troubleshooting (Q&A)

Category A: Acidic Stability[1][2]

Q1: Can I expose this compound to dilute mineral acids (HCl, H₂SO₄) during workup? Status: STABLE Technical Insight: Yes. The benzyl ether linkage is kinetically stable to dilute aqueous acids (e.g., 1N HCl) at room temperature.[1] In fact, standard synthesis protocols utilize a 1N HCl wash to remove pyridine salts following decarboxylation [1].[1] Risk Factor: High concentrations of strong acids (e.g., conc.[1] H₂SO₄ or HBr) or Lewis acids (e.g., BBr₃, BCl₃) will trigger cleavage of the benzyl ether to the alcohol or alkyl halide [2].

Q2: I am observing "decomposition" during acid-catalyzed esterification. What is happening? Status: CONDITIONAL INSTABILITY Troubleshooting: If you are using strong acid catalysis (e.g., p-TsOH in refluxing alcohol), you are likely inducing epimerization , not decomposition.[1]

  • Mechanism: The protonation of the carbonyl oxygen lowers the energy barrier for enolization. Although the cyclobutane ring resists opening, the stereocenter at C1 (alpha to the carbonyl) can invert, scrambling the cis/trans ratio.

  • Solution: Switch to base-mediated alkylation (e.g., K₂CO₃/MeI) or use mild coupling reagents (EDC/NHS) to form esters without disturbing the stereocenter.[1]

Category B: Basic Stability

Q3: Is the compound stable to strong bases (e.g., NaOH, LiOH, NaH)? Status: STABLE (Salt Formation) Technical Insight: The carboxylic acid will immediately deprotonate to form the carboxylate salt. The benzyl ether is chemically inert to base.[1] Critical Warning (Isomerization): While the salt is stable, subjecting the ester or acid chloride derivative to strong bases (e.g., NaH, LDA) or heating in basic media can cause rapid epimerization to the thermodynamic trans isomer [3]. The free acid is more resistant to epimerization in aqueous base due to the electrostatic repulsion of the dianion intermediate, but prolonged heating in high-pH conditions should still be avoided.

Q4: Can I use pyridine or triethylamine as a solvent? Status: HIGHLY STABLE Evidence: The primary synthetic route involves heating the precursor, 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, in pyridine at 120°C to effect decarboxylation [1].[1] The survival of the molecule under these conditions confirms excellent thermal and base stability in non-nucleophilic/weakly nucleophilic aromatic amines.

Category C: Hydrogenolysis & Reduction[1][2]

Q5: Will the benzyl group survive hydrogenation conditions intended for other parts of my molecule? Status: UNSTABLE Technical Insight: The benzyl ether is designed to be cleaved by hydrogenolysis (H₂, Pd/C). If you attempt to reduce a double bond or nitrile elsewhere in the molecule using standard heterogeneous catalysis, you will likely deprotect the alcohol [4]. Workaround: Use selective homogeneous catalysts (e.g., Wilkinson’s catalyst) or poison the Pd catalyst if benzyl retention is required.[1]

Stability Threshold Summary Table

ConditionReagent ClassStability RatingMajor Degradation Pathway
Acidic (Dilute) 1N HCl, 10% H₂SO₄Stable None at RT.[1]
Acidic (Strong/Lewis) BBr₃, Conc.[1] HI, TFA (Reflux)Unstable Benzyl ether cleavage; Ring rearrangement (extreme cases).[1]
Basic (Aqueous) NaOH, LiOH, NaHCO₃Stable Forms carboxylate salt.[1]
Basic (Anhydrous) NaH, LDA, t-BuOK⚠️ Caution Risk of C1-epimerization (cis/trans scrambling).[1]
Thermal >150°C⚠️ Caution Potential decarboxylation (if not already monocarboxylic).[1]
Reductive H₂ / Pd-CUnstable O-Debenzylation (cleavage to alcohol).[1]

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the divergent reactivity pathways based on pH and reagents.

StabilityPathways Figure 1: Reactivity & Stability Pathways Start 3-(Benzyloxy) cyclobutanecarboxylic acid Start->Start Dilute Acid (1N HCl) Wash/Workup Salt Carboxylate Salt (Stable) Start->Salt Aq. Base (NaOH) Deprotonation Epimer Cis/Trans Mixture (Epimerization) Start->Epimer 1. SOCl2 2. Heat/Base Cleaved 3-Hydroxycyclobutane carboxylic acid Start->Cleaved Strong Lewis Acid (BBr3) or H2/Pd

Figure 1: Reactivity pathways showing stability in dilute acid/base versus degradation/epimerization risks under extreme conditions.[1]

Validated Experimental Protocol

Protocol: Purification via Acid/Base Extraction

This protocol validates the compound's stability to pH swings and is the recommended method for recovering the acid from neutral organic impurities.

Objective: Isolate pure this compound from a crude reaction mixture.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Basic Extraction (Salt Formation):

    • Add saturated aqueous NaHCO₃ (pH ~8-9).

    • Chemistry: The acid converts to the water-soluble sodium carboxylate. Impurities (benzyl alcohol, unreacted starting materials) remain in the organic layer.[1]

    • Separate layers.[1] Keep the Aqueous Layer .[1]

  • Acidification (Recovery):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly add 1N HCl until pH reaches ~2-3.

    • Chemistry: Protonation regenerates the free acid, which precipitates or oils out.[1]

    • Note: Do not use concentrated HCl to avoid local heating or ether cleavage.[1]

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3x) .

  • Drying: Dry combined organics over MgSO₄ , filter, and concentrate.

Expected Outcome: >95% recovery of chemically pure acid with preserved benzyl ether and cyclobutane ring.[1]

References

  • Organic Chemistry Portal. (n.d.).[1] Benzyl Ethers: Cleavage and Stability. Retrieved January 30, 2026, from [Link]

  • Werner, N. W., & Casanova, J. (1967).[1] Cyclobutylamine: Preparation and Stability. Organic Syntheses, 47, 28. (Context on cyclobutane derivative stability). Retrieved January 30, 2026, from [Link][1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. (General reference for Benzyl Ether hydrogenolysis).

Sources

Technical Support Center: Diastereocontrol in 3-(Benzyloxy)cyclobutanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Puckering" Challenge

Synthesizing 3-(benzyloxy)cyclobutanecarboxylic acid presents a classic stereochemical challenge. Unlike cyclohexane, where chair conformations are intuitive, cyclobutane adopts a "puckered" (butterfly) conformation to relieve torsional strain.

In 1,3-disubstituted cyclobutanes, the cis-isomer is generally the thermodynamic product . This is because the ring puckering allows both the C1-carboxylate and C3-benzyloxy groups to adopt pseudo-equatorial positions, minimizing transannular steric clash. The trans-isomer forces one substituent into a pseudo-axial orientation, creating significant strain.

This guide addresses the three most common user scenarios:

  • Route Selection: Avoiding the mixture before it happens.

  • Correction: Fixing a 1:1 mixture via thermodynamic equilibration.

  • Purification: Isolating the pure diastereomer.

Module 1: Synthetic Route Selection (Upstream Control)

User Question: "I am reducing 3-(benzyloxy)cyclobutanone or 3-oxocyclobutanecarboxylate. Which reagents yield the best diastereoselectivity?"

The Technical Insight

If you are building the molecule via reduction of Ethyl 3-oxocyclobutanecarboxylate , the choice of reducing agent dictates the Kinetic vs. Thermodynamic outcome.

  • Small Hydrides (NaBH₄): Typically yield a mixture (often ~60:40 to 70:30 favoring cis) because the hydride approaches from the less hindered face, but the small size allows attack from both sides.

  • Bulky Hydrides (L-Selectride / K-Selectride): These reagents are sterically demanding. They will attack the ketone from the least hindered face (pseudo-equatorial attack), forcing the resulting hydroxyl group into the pseudo-axial position (Kinetic control). However, for 3-substituted cyclobutanones, the "least hindered" face is often the one opposite the existing substituent, potentially favoring the cis alcohol (pseudo-equatorial) if the ring conformation directs the bulky reagent away.

Note: If you are synthesizing the ether after reduction, the stereochemistry of the alcohol (cis vs. trans) is locked in.

Recommended Protocol: Ketone Reduction
ReagentConditionsTypical Result (Cis:Trans)Mechanism
NaBH₄ MeOH, 0°C~60:40Non-selective hydride attack.
L-Selectride THF, -78°C>90:10 (Variable)*Steric approach control (Kinetic).
H₂ / Catalyst Rh/C or Ru/C>80:20 (Cis)Surface catalysis favors cis addition.

*Note: Selectivity with L-Selectride depends heavily on the ester group size at C1.

Module 2: Thermodynamic Equilibration (The "Fix")

User Question: "I have a 50:50 mixture of cis/trans isomers. Do I have to restart?"

Answer: No. Because the cis-isomer is thermodynamically more stable (pseudo-diequatorial), you can drive the mixture toward the cis form by epimerizing the C1-position (alpha to the carbonyl).

The Mechanism: Enolate Equilibration

By treating the ester (Ethyl 3-(benzyloxy)cyclobutanecarboxylate) with a base, you form a planar enolate at C1. When the enolate is protonated, it preferentially reforms into the lower-energy cis conformation to minimize steric strain in the puckered ring.

Workflow Visualization

Epimerization Start Mixture (Cis/Trans) Ethyl Ester Base Add Base (NaOEt/EtOH) Start->Base Dissolve Enolate Planar Enolate Intermediate Base->Enolate Deprotonation @ C1 Protonation Protonation (Thermodynamic Control) Enolate->Protonation Equilibrium Product Enriched Cis-Isomer (>90:10) Protonation->Product Minimize Strain Product->Enolate Reversible

Figure 1: Epimerization workflow converting kinetic mixtures into the thermodynamically stable cis-isomer.

Step-by-Step Protocol: Epimerization
  • Substrate: Dissolve the crude mixture of Ethyl 3-(benzyloxy)cyclobutanecarboxylate in absolute ethanol (0.5 M concentration).

  • Base: Add Sodium Ethoxide (NaOEt) (0.2 – 0.5 equivalents). Do not use NaOH here if you want to keep the ester; use the alkoxide matching the ester group to avoid transesterification.

  • Reflux: Heat to reflux (78°C) for 4–12 hours.

  • Monitoring: Monitor via GC or NMR. The ratio should shift until it hits the thermodynamic ceiling (typically 90:10 to 95:5 favoring cis).

  • Quench: Cool to room temperature and quench with dilute acetic acid or NH₄Cl.

  • Hydrolysis (Optional): If the final target is the acid, you can add NaOH/H₂O directly to this mixture after equilibration is complete to hydrolyze the ester to the acid.

Module 3: Purification & Isolation

User Question: "How do I remove the remaining 5-10% of the trans isomer?"

Answer: Crystallization is superior to chromatography for this specific scaffold.

Troubleshooting Guide: Separation
MethodSuitabilityNotes
Silica Chromatography LowCis/Trans isomers of cyclobutanes often have identical Rf values. Very difficult separation.
Crystallization (Acid) High The cis-carboxylic acid is often a solid, while the trans or the mixture may be an oil or low-melting solid. Recrystallize from Hexane/EtOAc.
Iodolactonization SpecificOnly works if you have a free acid and a double bond (not applicable to the benzyloxy ether, but useful for alkene precursors).
Critical Analysis: Why Crystallization Works

The cis-isomer possesses a plane of symmetry (meso-like character in terms of ring puckering symmetry) which often leads to better packing in the crystal lattice compared to the trans-isomer.

Protocol:

  • Hydrolyze the enriched ester mixture to the free acid .

  • Dissolve the crude acid in a minimum amount of hot Ethyl Acetate.

  • Slowly add hot Hexane (or Heptane) until slight turbidity appears.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • The cis-3-(benzyloxy)cyclobutanecarboxylic acid should precipitate as white crystals.

FAQ: Common Pitfalls

Q: Can I use strong bases like LDA for the alkylation? A: Yes, but LDA operates under Kinetic Control at -78°C. If you alkylate a cyclobutane ester with benzyl bromide using LDA, the incoming electrophile will approach from the less hindered face. If the resulting product is the trans (kinetic) isomer, you will still need to perform the thermodynamic equilibration (Module 2) afterwards.

Q: My benzyloxy group is cleaving during the reaction. A: Benzyl ethers are stable to basic epimerization (NaOEt) and hydride reduction. However, they are sensitive to Lewis Acids (like BBr₃) or Hydrogenation (H₂/Pd). If you are using H₂/Rh to reduce the ketone (Module 1), ensure you don't accidentally hydrogenolyze the benzyl ether. Control the pressure (1 atm) and monitor closely, or use a catalyst less active toward benzyl ethers (e.g., PtO₂).

Q: How do I distinguish Cis vs Trans by NMR? A:

  • Cis-Isomer: The methine proton at C1 (alpha to carboxyl) and C3 (alpha to benzyloxy) generally show a specific coupling pattern. In the cis form, the ring puckering often places these protons in specific pseudo-axial/equatorial relationships.

  • NOESY/ROESY: This is the definitive method. Strong NOE correlations between the C1-H and C3-H indicate they are on the same face (cis-relationship of protons = trans relationship of substituents? Wait, verify).

  • Correction: If substituents are Cis , the protons at C1 and C3 are also Cis to each other (on the other face).[1] Therefore, a strong NOE between C1-H and C3-H confirms the Cis-isomer .

References

  • Synthesis of 3-oxocyclobutanecarboxylic acid (Precursor)

    • Patent: "Preparation method of 3-oxo-cyclobutanecarboxylic acid."[2][3][4] CN118530108B. (2024).[2][5]

    • Source:

  • Thermodynamic Stability of Cyclobutanes

    • Article: "Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?"
    • Source:

  • Platinum Complexes of Cis-Isomers

    • Article: "Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ2O,O′)bis(1-methyl-1H-pyrazole)platinum(II)." Molecules (2023).[5][6] (Validates the isolation and stability of the cis-benzyloxy motif).

    • Source:

  • General Epimerization Protocols

    • Patent: "Preparation of 3-(benzyloxy)cyclobutane-1-carboxylic acid derivatives."[2] (General reference to WO/Patent literature for JAK inhibitors utilizing this scaffold).

    • Source:

Sources

alternative catalysts for the synthesis of 3-(Benzyloxy)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details advanced catalytic protocols for the synthesis of 3-(Benzyloxy)cyclobutanecarboxylic acid , a critical scaffold in the development of antiviral and anticancer therapeutics (e.g., nucleoside analogs).

The guide moves beyond standard stoichiometric reagents (e.g., NaH, NaBH₄) to focus on catalytic alternatives that offer superior safety profiles, scalability, and stereochemical control.

Executive Summary & Pathway Analysis

The synthesis of this compound hinges on three critical challenges:

  • Ring Strain: Formation of the cyclobutane core is thermodynamically disfavored.

  • Stereocontrol: The cis vs. trans relationship between the carboxylic acid and the benzyloxy group determines biological activity.

  • Safety/Scalability: Classical routes use pyrophoric bases (NaH) and non-selective reductants.

Strategic Pathway Comparison

The diagram below contrasts the Classical Route (Stoichiometric) with the Advanced Catalytic Route (Alternative).

SynthesisPathways Start Starting Materials (Epichlorohydrin + Malonate) Class_Step1 Cyclization (NaH / NaOMe) Start->Class_Step1 Classical Cat_Step1 PTC Cyclization (TBAB / NaOH) Start->Cat_Step1 Alternative Class_Step2 Ketone Reduction (NaBH4 - Low Selectivity) Class_Step1->Class_Step2 Class_Step3 Benzylation (NaH + BnBr) Class_Step2->Class_Step3 Target Target: This compound Class_Step3->Target Cat_Step2 Stereoselective Reduction (Ru-TsDPEN or KREDs) Cat_Step1->Cat_Step2 Cat_Step3 Catalytic Benzylation (PTC or Acid Catalysis) Cat_Step2->Cat_Step3 Cat_Step3->Target

Figure 1: Comparison of the classical stoichiometric route versus the advanced catalytic route, highlighting key substitution points for improved safety and selectivity.

Module 1: Phase Transfer Catalysis (PTC) for Ring Construction

The Challenge: Standard cyclization requires anhydrous conditions and hazardous bases like Sodium Hydride (NaH) to deprotonate malonates for attack on epichlorohydrin or 1,3-dihalides. The Alternative: Use Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst.[1] This allows the use of solid or aqueous NaOH/KOH, eliminating hydrogen gas evolution and strict anhydrous requirements.

Protocol: PTC-Catalyzed Cyclization

Reagents: Diethyl malonate (1.0 eq), Epichlorohydrin (1.2 eq), TBAB (5 mol%), NaOH (solid, 2.5 eq), Toluene/Water (biphasic).

  • Preparation: Dissolve diethyl malonate and epichlorohydrin in Toluene (5V).

  • Catalyst Addition: Add TBAB (0.05 eq) to the stirred solution.

  • Initiation: Add solid NaOH pellets (or 50% aq. NaOH) slowly to control exotherm.

    • Mechanism:[2] TBAB shuttles the hydroxide ion into the organic phase as [Bu₄N]⁺[OH]⁻, deprotonating the malonate locally.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by GC/HPLC for the disappearance of malonate.

  • Workup: Cool, separate phases, and wash organic layer with dilute HCl.

  • Hydrolysis/Decarboxylation: The resulting diester is hydrolyzed (acidic reflux) to yield 3-oxocyclobutanecarboxylic acid .

Troubleshooting Guide:

Issue Probable Cause Corrective Action
Stalled Reaction Catalyst poisoning or insufficient agitation. Increase stirring speed (critical for biphasic systems). Add fresh TBAB (2 mol%).
Emulsion Formation Surfactant effect of TBAB. Filter through Celite or add brine to break the emulsion.

| Low Yield | Hydrolysis of epichlorohydrin. | Reduce water volume; use solid NaOH/KOH instead of aqueous solution. |

Module 2: Stereoselective Carbonyl Reduction

The Challenge: Reducing 3-oxocyclobutanecarboxylic acid with NaBH₄ typically yields a ~1:1 to 3:1 mixture of cis:trans isomers. Separating these requires tedious chromatography. The Alternative: Ruthenium Transfer Hydrogenation (Noyori type) or Biocatalysis (KREDs) to set the stereocenter kinetically.

Protocol: Ru-Catalyzed Transfer Hydrogenation (Cis-Selective)

This method favors the formation of the cis-alcohol (hydroxyl and carboxylate on the same side) due to the directing effect of the carboxylate or steric constraints of the catalyst.

Reagents: 3-Oxocyclobutanecarboxylic acid, [Ru(p-cymene)Cl₂]₂ (0.5 mol%), (S,S)-TsDPEN (1.0 mol%), Sodium Formate (HCOONa, 5 eq) in Water/MeOH.

  • Catalyst Formation: Pre-stir [Ru(p-cymene)Cl₂]₂ and (S,S)-TsDPEN in MeOH for 30 mins to form the active 16-electron species.

  • Substrate Addition: Add the keto-acid substrate.

  • Hydrogen Source: Add aqueous Sodium Formate buffer (pH 7.0).

  • Reaction: Stir at 40°C for 12–24 hours.

  • Outcome: High conversion to 3-hydroxycyclobutanecarboxylic acid with diastereomeric ratio (d.r.) often >90:10.

Stereochemistry Note:

  • Cis-Isomer: The hydride attacks from the face opposite the carboxylic acid (steric bulk), pushing the hydroxyl group cis to the acid.

  • Trans-Isomer: Can be accessed via thermodynamic equilibration (Oppenauer oxidation/reduction cycles) or specific KREDs.

Module 3: Catalytic Benzylation (Etherification)

The Challenge: O-Alkylation of the secondary alcohol usually requires NaH/DMF and Benzyl Bromide. This is hazardous on scale. The Alternative: Acid-Catalyzed Benzylation using Benzyl Trichloroacetimidate (expensive but mild) or PTC-Catalyzed Etherification .

Protocol: PTC-Catalyzed Etherification

Reagents: 3-Hydroxycyclobutanecarboxylic acid, Benzyl Chloride (BnCl), TBAB (5 mol%), KOH (aq, 50%).

  • Protection: Note that the carboxylic acid will also be benzylated to the ester. This is often desirable as it protects the acid; it can be selectively hydrolyzed later.

  • Mix: Combine substrate, BnCl (2.2 eq), and Toluene.

  • Catalyze: Add TBAB and 50% KOH.

  • Heat: Reflux at 90°C. The PTC facilitates the transfer of the alkoxide anion.

  • Selectivity: If only O-benzylation of the alcohol is desired without esterifying the acid, this is difficult under basic conditions. Recommendation: Allow double benzylation (Ester + Ether), then selectively hydrolyze the benzyl ester using LiOH/THF/Water (the ether is stable to these conditions).

Frequently Asked Questions (FAQs)

Q1: Why is Phase Transfer Catalysis (PTC) preferred over NaH for the cyclization step? A: NaH is pyrophoric and generates hydrogen gas, posing an explosion risk on large scales. NaH also requires dry solvents (DMF/THF). PTC allows the use of cheaper solvents (Toluene) and manages the exotherm more effectively by limiting the reaction rate to the interfacial surface area.

Q2: I am obtaining the wrong diastereomer (Trans instead of Cis). How do I fix this? A: If you used NaBH₄, the product is thermodynamically controlled or sterically non-selective. Switch to L-Selectride (bulky hydride) at -78°C to favor the cis product (kinetic control) or use the Ru-TsDPEN protocol described in Module 2. If you already have the trans isomer, you can try to invert the alcohol center using a Mitsunobu reaction, although this adds steps.

Q3: Can I use biocatalysts for this synthesis? A: Yes. Ketoreductases (KREDs) are excellent for Module 2. Screening a KRED panel (e.g., from Codexis or similar libraries) can identify enzymes that yield >99% d.e. for either cis or trans isomers.[2] This is the "Gold Standard" for pharmaceutical stereocontrol.

Q4: My yield for the benzylation step is low (<40%). A: The secondary alcohol on the cyclobutane ring is sterically hindered.

  • Troubleshooting: Increase the catalyst loading of TBAB to 10 mol%.

  • Alternative: Switch to Benzyl Trichloroacetimidate with a catalytic amount of Triflic Acid (TfOH, 0.1 mol%) in DCM/Cyclohexane. This runs under acidic conditions and is often more efficient for hindered alcohols.

References

  • PTC Synthesis of 3-Oxocyclobutanecarboxylic Acid

    • Title: Synthesis method of 3-oxocyclobutanecarboxylic acid.[1]

    • Source: CN P
    • URL
  • General PTC Cyclization Protocols: Title: Phase Transfer Catalysis in Organic Synthesis. Source: Sigma-Aldrich / Merck Technical Library.
  • Stereoselective Reduction of Cyclic Ketones

    • Title: Asymmetric Transfer Hydrogen
    • Source:Journal of the American Chemical Society (Noyori et al.).
    • URL:[Link]

  • Biocatalytic Reduction Strategies

    • Title: Ketoreductases for the Synthesis of Chiral Alcohols.
    • Source:Organic Process Research & Development.
    • URL:[Link] (General Search for KREDs)

Sources

strategies to avoid racemization of 3-(Benzyloxy)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Integrity of 3-(Benzyloxy)cyclobutanecarboxylic Acid

Case ID: #CB-Bn-003 Subject: Strategies to Prevent Epimerization/Racemization During Synthesis & Handling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely observing inconsistent melting points, "smearing" on TLC, or unexpected NMR splitting patterns. While often referred to as "racemization," the primary failure mode for This compound is cis/trans epimerization .

Because the C1 and C3 positions lie on a plane of symmetry (assuming unsubstituted C2/C4), this molecule is achiral. However, the cis and trans diastereomers have distinct physical properties and biological activities. The high ring strain of cyclobutane (~26 kcal/mol) significantly increases the acidity of the


-proton (C1), making this stereocenter exceptionally labile compared to linear or cyclohexyl analogs.

This guide details the mechanistic root causes and provides validated protocols to maintain stereochemical integrity.

Module 1: The Mechanistic "Why"

Diagnosis: Why is your isomer ratio drifting?

The loss of stereochemistry occurs at the C1 position (alpha to the carbonyl). This is driven by two primary mechanisms, both exacerbated by the ring strain which favors a planar transition state to relieve puckering stress.

  • Base-Catalyzed Enolization: Even weak bases can deprotonate the

    
    -carbon, forming a planar enolate. Reprotonation occurs from either face.
    
  • Ketene Formation (The "Acid Chloride" Trap): Activation of the carboxylic acid with harsh reagents (e.g., SOCl₂) often proceeds via an elimination pathway to form a highly reactive ketene intermediate, which instantly loses all stereochemical information.

EpimerizationMechanism Start Pure cis-Isomer (Puckered Conformation) Base Base/Heat Start->Base Deprotonation Ketene Ketene Intermediate (Via Acid Chloride) Start->Ketene SOCl2/Reflux (Elimination) Enolate Planar Enolate (Stereoinformation Lost) Base->Enolate End Thermodynamic Mixture (cis/trans ~60:40) Enolate->End Reprotonation Ketene->End Nucleophilic Attack

Figure 1: Mechanistic pathways leading to loss of stereochemical integrity at the C1 position.

Module 2: Synthesis & Isolation Protocols

The Critical Variable: pH and Temperature control during hydrolysis.

If you are hydrolyzing an ester (e.g., methyl 3-(benzyloxy)cyclobutanecarboxylate) to the acid, standard conditions (NaOH/MeOH/Reflux) will almost certainly scramble your isomer ratio.

Recommended Protocol: Mild Hydrolysis

  • Reagent: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH due to the lithium cation's coordination effect, which can stabilize the carbonyl oxygen without promoting extensive enolization.

  • Solvent: THF/Water (3:1).

  • Temperature:

    
     to Room Temperature (Strictly 
    
    
    
    ).
ParameterStandard Condition (AVOID)Optimized Condition (USE)Reason
Base NaOH / KOH (Strong)LiOH (Mild)Li+ coordination stabilizes the intermediate.
Solvent Methanol / EthanolTHF / WaterProtic solvents (alcohols) facilitate proton exchange/epimerization.
Temp Reflux (

)

Heat overcomes the activation energy for enolization.
Quench Strong Acid (pH 1)Buffer to pH 3-4Strong acid can catalyze enol formation.

Module 3: Downstream Activation (The Danger Zone)

The Problem: You need to couple the acid to an amine or alcohol. The Risk: Converting this compound to its acid chloride using Thionyl Chloride (


) or Oxalyl Chloride is the #1 cause of epimerization . The elimination of HCl to form the ketene is rapid.

Decision Tree: Safe Activation Strategies

ActivationStrategy Start Need to Activate Acid? Method3 Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) Start->Method3 Must use Acid Chloride? Choice Coupling Partner? Amine Amine (Amide Bond) Method1 EDC/HOBt or HATU (No Epimerization) Amine->Method1 Best Alcohol Alcohol (Ester Bond) Method2 Steglich (DCC/DMAP) *Keep DMAP catalytic* Alcohol->Method2 Best Note Avoids HCl generation Minimizes Ketene risk Method3->Note Neutral conditions

Figure 2: Decision matrix for activating cyclobutanecarboxylic acids without isomerization.

Protocol: Safe Amide Coupling (HATU Method)

  • Dissolve acid (1.0 equiv) in dry DMF.

  • Add DIPEA (2.5 equiv) and cool to

    
    .
    
  • Add HATU (1.1 equiv) and stir for 15 min (Pre-activation).

  • Add amine (1.1 equiv). Stir at

    
     for 1 hour, then warm to RT.
    
    • Why: HATU activates the acid rapidly as an O-acylurea/active ester, preventing the formation of the ketene intermediate common with acid chlorides.

Module 4: Troubleshooting & FAQ

Q1: I already made the acid chloride and my product is a 50:50 mixture. Can I separate them?

  • Answer: Separation of cis/trans isomers at the acid chloride stage is impossible due to rapid equilibration. You must separate the final ester/amide products.

    • Action: Convert the mixture to the final product. Cyclobutane derivatives often show significant differences in polarity. Use flash chromatography with a shallow gradient (e.g., 0-10% EtOAc in Hexanes). The cis isomer (often more polar due to the "folded" dipole) usually elutes later than the trans isomer.

Q2: How do I distinguish cis vs. trans by NMR?

  • Answer: You must look at the coupling constant (

    
    ) between the proton at C1 and the protons at C2/C4.
    
    • cis-isomer: Typically exhibits a specific NOE (Nuclear Overhauser Effect) correlation between the C1-H and C3-H (if they are on the same face, though in 1,3-disubstituted systems, "cis" usually means substituents are cis, so protons are cis).

    • Key Indicator: In 1,3-disubstituted cyclobutanes, the cis isomer (substituents cis) often displays a gamma-gauche effect in

      
       NMR, causing an upfield shift (shielding) of the ring carbons compared to the trans isomer.
      

Q3: I need to scale up. Is crystallization viable?

  • Answer: Yes. If you have the carboxylic acid, amine salts are excellent for resolution.

    • Protocol: Treat your crude acid mixture with (S)-(-)-

      
      -methylbenzylamine  (or the R enantiomer). One diastereomeric salt often crystallizes preferentially. This is a standard industrial method for purifying cyclobutane acids [1].
      

References

  • Vertex Pharmaceuticals. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. ACS Publications. Available at: [Link]

  • Maimone, T. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Sumitomo Chemical Co. (1997). Epimerization of cyclohexanecarboxylic acids (Analogous mechanism). European Patent EP0814073B1.[1] Available at:

  • Royal Society of Chemistry. (2016). cis,cis-Muconic acid isomerization and catalytic conversion. Green Chemistry. Available at: [Link]

Sources

dealing with viscous reaction mixtures in 3-(Benzyloxy)cyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Viscous Reaction Mixtures

Diagnostic & Triage: Why is my reaction viscous?

Before applying a fix, identify the source of the viscosity. In the synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid (3-BCBA), viscosity usually stems from three distinct chemical events. Match your observation to the diagnosis below:

ObservationLikely StageRoot CauseImmediate Risk
"Cement-like" Slurry Cyclization (Alkylation of malonate)Precipitation of inorganic salts (KBr, NaCl) in polar aprotic solvents (DMF/DMSO).Impeller seizure; thermal runaway due to poor heat transfer.
Dark, Tarry Oil Decarboxylation (Heating at >120°C)Ring-opening oligomerization or thermal decomposition of the strained cyclobutane ring.Low yield; difficult purification; product entrapment in polymer matrix.
Stable Emulsion Work-up (Acid/Base extraction)Formation of pyridinium salts or amphiphilic carboxylate "soaps" at the interface.Product loss in aqueous phase; solvent entrapment.
Workflow Visualization: Viscosity Risk Points

The following diagram maps the standard synthesis pathway, highlighting critical control points where viscosity management is essential.

G cluster_0 Viscosity Danger Zones Start Start: Epichlorohydrin / Malonate Deriv. Cyclization Step 1: Cyclization (Alkylation) Start->Cyclization NaH/KOtBu, DMF Intermed Intermediate: 3-(Benzyloxy)cyclobutane- 1,1-dicarboxylic acid Cyclization->Intermed Hydrolysis (Risk: Salt Slurry) Decarb Step 2: Decarboxylation (Pyridine, 120°C) Intermed->Decarb -CO2 Workup Step 3: Acidic Workup (Extraction) Decarb->Workup Solvent Removal Final Final Product: 3-(Benzyloxy)cyclobutane- 1-carboxylic acid Workup->Final Purification

Figure 1: Process flow for 3-BCBA synthesis indicating critical viscosity control points (Yellow/Red nodes).

Troubleshooting Guides (Q&A Format)
Scenario A: The "Cement Mixer" (Cyclization Stage)

Q: I am performing the cyclization of epichlorohydrin with diethyl malonate using NaH in DMF. The mixture has become too thick to stir. Should I add more solvent?

A: Do not simply add more solvent without checking the temperature. This "cementing" effect is caused by the rapid precipitation of Sodium Halide salts (NaCl/NaBr) as the ring closes. The cyclobutane ring formation is exothermic.

  • The Mechanism: The reaction generates stoichiometric amounts of inorganic salts which are insoluble in DMF/THF. At high concentrations (>0.5 M), these salts form a lattice that traps the solvent (shear-thickening behavior).

  • The Fix:

    • Switch Agitation: Magnetic stirring is insufficient and dangerous here. You must use an overhead stirrer with a high-torque motor and an anchor or helical ribbon impeller . These are designed to move slurries near the wall.

    • Dilution Protocol: If you must dilute, use anhydrous THF rather than more DMF. THF reduces the viscosity of the slurry more effectively than DMF due to lower surface tension, though it may slightly slow the rate.

    • Shear Thinning: Increase the RPM gradually. These salt slurries are often thixotropic; they will flow better once steady shear is applied.

Critical Warning: If the stirrer stops, do not manually force it. The heat accumulation in the center of the "cement" can cause a thermal runaway or decomposition of the sensitive cyclobutane ring [1].

Scenario B: The "Tarry Residue" (Decarboxylation Stage)

Q: During the decarboxylation of the 1,1-dicarboxylic acid intermediate in pyridine at 120°C, the mixture turned into a dark, viscous oil. Is my product gone?

A: Not necessarily, but you are witnessing the formation of oligomers. This compound is thermally sensitive.

  • The Mechanism: The cyclobutane ring has high ring strain (~26 kcal/mol). Prolonged heating at 120°C—especially if local hot spots occur—can trigger ring-opening, leading to linear polymeric esters or tars [2]. The "dark oil" is a mix of your product, pyridine, and these oligomers.

  • The Fix:

    • Stop Heating: Do not exceed 120°C. If the reaction isn't complete, it is better to accept lower conversion than to cook the product into tar.

    • Solvent Swap: Pyridine is the standard solvent for this decarboxylation [3], but it is difficult to remove. If the residue is viscous, do not distill to dryness .

    • Azeotropic Removal: Add Toluene to the residue and rotovap. Toluene forms an azeotrope with pyridine, helping to drag it out and keeping the residue more fluid.

    • Purification: The dark color implies oxidation/polymerization. Dissolve the oil in saturated NaHCO3 (aqueous).[1] The polymer/tar will likely remain organic or insoluble, while your product (as the carboxylate salt) goes into the water. Filter, then acidify the filtrate to recover the pure acid.

Scenario C: The "Emulsion Nightmare" (Work-up)

Q: After acidifying the reaction mixture to isolate the product, I have a stable emulsion that won't separate. Centrifugation didn't help.

A: This is a common issue when protecting groups (Benzyloxy) and free acids are present alongside pyridine residues.

  • The Mechanism: You have created a surfactant system. The 3-BCBA molecule has a hydrophobic head (Benzyloxy-cyclobutane) and a hydrophilic tail (Carboxylic acid). Combined with residual pyridine salts, this stabilizes the oil/water interface.

  • The Fix:

    • Break the pH Lock: Ensure the pH is distinctly acidic (pH < 2). If the pH is near the pKa of the acid (~4.5), you have a buffer system that promotes emulsification. Add 1N HCl until pH 1 is reached.

    • The "Salting Out" Method: Saturate the aqueous layer with solid NaCl . This increases the ionic strength of the water, forcing the organic product out of the aqueous phase and disrupting the emulsion.

    • Filtration: Often, the emulsion is stabilized by microscopic solid particles (silica or salts). Filter the entire biphasic mixture through a Celite pad . The emulsion often breaks immediately in the filtrate receiver.

Comparative Data: Solvent & Temperature Impact

Use this table to optimize your process parameters to minimize viscosity issues.

ParameterStandard ProtocolViscosity RiskOptimization Recommendation
Solvent (Cyclization) DMF or DMSOHigh. High boiling point + salt insolubility = thick slurry.Mix DMF/THF (1:1). THF improves slurry flow and simplifies workup.
Base NaH (Sodium Hydride)High. Generates H2 gas (foaming) + dense NaOH/Na-salt precipitates.KOtBu (Potassium tert-butoxide). Potassium salts are often more soluble or form "fluffier" precipitates than Sodium salts.
Decarboxylation Temp 130-140°CCritical. Promotes polymerization (tar formation).115-120°C. Strictly control oil bath temp. Use an internal probe, not just the bath dial.
Concentration 1.0 MMedium. Standard concentration leads to interlocking salt crystals.0.5 - 0.7 M. Lower concentration significantly reduces torque requirements on the stirrer.
References
  • Org. Synth. 1943, 23, 16.Cyclobutanecarboxylic acid.

  • Wiberg, K. B., et al. 3-Chlorocyclobutanecarboxylic acid.[2] Organic Syntheses, Coll.[2][3] Vol. 5, p.273 (1973). (Discusses the sensitivity of substituted cyclobutane acids to thermal ring opening).

  • ChemicalBook.3-Benzyloxy-cyclobutanecarboxylic acid Synthesis Protocol.

  • Patent CN103242152A. Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.[4][5] (Describes the handling of benzyloxy-cyclobutane intermediates and solvent choices).

  • Patent CN105037130A.Synthesis method of 3-oxocyclobutanecarboxylic acid. (Details the malonate cyclization conditions and handling of DMF reaction mixtures).

Sources

Validation & Comparative

comparison of 3-(Benzyloxy)cyclobutanecarboxylic acid with other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Rigidity Meets Versatility

3-(Benzyloxy)cyclobutanecarboxylic acid represents a strategic "hybrid" building block in modern medicinal chemistry. It combines the conformational rigidity of the cyclobutane core—a validated bioisostere for phenyl and cyclohexane rings—with a protected hydroxyl handle (benzyl ether) that serves either as a lipophilic pharmacophore or a latent attachment point.

Unlike the planar phenyl ring, the cyclobutane scaffold introduces Fsp³ character (fraction of sp³ hybridized carbons), a metric directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity. This guide objectively compares this building block against standard aromatic and aliphatic alternatives, providing experimental protocols for its synthesis and application.

Structural & Physicochemical Comparison

The choice of scaffold dictates the spatial orientation of exit vectors and the physicochemical profile of the final drug candidate.

Head-to-Head Comparison Table
Feature3-(Benzyloxy)cyclobutane Phenyl (Benzoic Acid deriv.) Cyclohexane Bicyclo[1.1.1]pentane (BCP)
Geometry Puckered (Butterfly), ~20° foldPlanar (Flat)Chair (Flexible)Linear / Rod-like
Fsp³ Character High (Increases Solubility)Low (0)HighHigh
Metabolic Stability High (Ring); Low/Med (Benzyl ether)Low (Arene oxidation)High (if no H-abstraction)Very High
Acidity (pKa) ~4.7 - 4.8 (Aliphatic)~4.2 (Resonance stabilized)~4.9~4.0 - 4.2
Vector Angle ~150° (cis) / ~180° (trans)180° (para) / 120° (meta)Variable (Chair flip)180° (Linear)
Synthetic Cost ModerateLowLowHigh
Vector Analysis & Bioisosterism[3]
  • Vs. Phenyl: The cyclobutane ring is a classic phenyl bioisostere . The distance between C1 and C3 in cyclobutane (~2.6 Å) mimics the C1-C4 distance in benzene (~2.8 Å), but without the solubility-limiting planarity.

  • Vs. BCP: While BCPs are "perfect" linear spacers, they are expensive and difficult to functionalize. The cyclobutane offers a cost-effective alternative with similar rigidity, albeit with a "puckered" geometry that can be advantageous for fitting into specific hydrophobic pockets.

Metabolic Liability: The Benzyl Ether Trade-off

While the cyclobutane ring itself is metabolically robust (resistant to CYP450 oxidation compared to phenyl rings), the benzyloxy group introduces a potential "soft spot." Benzyl ethers can undergo O-dealkylation by CYP enzymes.

  • Design Tip: If the benzyl group is part of the pharmacophore, monitor for metabolite formation (benzaldehyde + free alcohol). If used as a protecting group, it is robust against most non-hydrogenolytic conditions.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis starting from the commercially available 3-oxocyclobutanecarboxylic acid.

Reaction Scheme:

  • Reduction: 3-Oxocyclobutanecarboxylic acid → 3-Hydroxycyclobutanecarboxylic acid.

  • Protection: 3-Hydroxycyclobutanecarboxylic acid → this compound.

Step 1: Diastereoselective Reduction
  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

  • Protocol:

    • Dissolve 3-oxocyclobutanecarboxylic acid (10 mmol) in MeOH (50 mL) and cool to 0°C.

    • Add NaBH₄ (15 mmol) portion-wise over 30 mins to avoid vigorous evolution of H₂.

    • Stir at 0°C for 1 h, then warm to RT for 2 h.

    • Quench: Add 1N HCl dropwise until pH ~2.

    • Workup: Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

    • Result: Mixture of cis (major) and trans (minor) 3-hydroxycyclobutanecarboxylic acid.

Step 2: O-Benzylation (Williamson Ether Synthesis)
  • Reagents: Sodium Hydride (NaH, 60%), Benzyl Bromide (BnBr), DMF.

  • Protocol:

    • Dissolve the crude 3-hydroxy acid (10 mmol) in anhydrous DMF (30 mL) under Argon.

    • Cool to 0°C. Add NaH (22 mmol, 2.2 eq) carefully. Note: 2 eq are needed to deprotonate both the carboxylic acid and the alcohol.

    • Stir for 30 mins at 0°C.

    • Add Benzyl Bromide (11 mmol, 1.1 eq) dropwise. Control stoichiometry to avoid esterification of the carboxylate.

    • Stir at RT for 12 h.

    • Workup: Dilute with water, acidify with 1N HCl to pH 3, extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Separation of Cis/Trans Isomers

The cis and trans isomers have distinct physical properties due to the ring pucker.

  • Method: Fractional Crystallization.[1]

  • Protocol: Dissolve the mixture in a minimum amount of hot Ethyl Acetate/Hexane (1:3). Cool slowly to 4°C. The cis-isomer (where carboxyl and benzyloxy are closer, often allowing intramolecular H-bonding if free acid) typically crystallizes differently than the trans.

  • Validation: Verify geometry using NOESY NMR. Cis isomers show strong NOE correlations between the H1 and H3 protons.

Visualizing the Workflow

SynthesisWorkflow Start 3-Oxocyclobutane- carboxylic Acid Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter 3-Hydroxycyclobutane- carboxylic Acid (Cis/Trans Mix) Step1->Inter Step2 Benzylation (NaH, BnBr, DMF) Inter->Step2 Product 3-(Benzyloxy)cyclobutane- carboxylic Acid Step2->Product Sep Isomer Separation (Crystallization) Product->Sep Optional

Caption: Synthetic pathway from the ketone precursor to the benzylated target, including the optional isomer separation step.

Strategic Applications in Drug Discovery

Scaffold Hopping (Phenyl Replacement)

Replacing a para-substituted phenyl ring with the 3-(benzyloxy)cyclobutane core often results in:

  • Increased Solubility: Breaking the planarity disrupts crystal packing energy.

  • New IP Space: Moving from crowded aromatic space to aliphatic isosteres.

  • Vector Tuning: The "bent" vector of the cyclobutane (cis-isomer) allows the benzyl group to access sub-pockets that a flat phenyl ring cannot reach.

PROTAC Linkers

The compound serves as an excellent rigid linker for PROTACs (Proteolysis Targeting Chimeras). The carboxylic acid attaches to the E3 ligase ligand, while the benzyl group (after deprotection to alcohol) can be functionalized to attach to the Warhead. The rigid cyclobutane reduces the entropic penalty of binding compared to flexible alkyl chains.

References

  • Cyclobutanes in Drug Candidates

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • Bioisosterism of Phenyl Rings

    • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[2]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Title: Synthesis method of 3-oxocyclobutanecarboxylic acid (Patent CN103232340A).
  • Benzylation Protocols (Williamson Ether)

    • Title: Benzyl Ethers - Protecting Groups.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Acidity of Carboxylic Acids

    • Title: Substituent Effects on Acidity.[4][5][6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Biological Activity Profile: 3-(Benzyloxy)cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and application manual for 3-(Benzyloxy)cyclobutanecarboxylic acid and its derivatives.[1][2] It is designed for medicinal chemists and pharmacologists evaluating rigid scaffolds for drug design.[1][2]

Executive Summary

This compound (CAS: 4958-02-5) is not a standalone drug but a privileged scaffold used to engineer high-affinity ligands.[1][2] Its primary biological value lies in conformational restriction .[1][2] By replacing flexible linear linkers with this cyclobutane core, researchers "lock" pharmacophores into bioactive conformations, reducing the entropic cost of binding and improving metabolic stability.[1][2][3]

Key Applications:

  • MCH-1R Antagonists: Critical intermediate for imidazopyridine-based obesity and depression therapeutics.[1][2]

  • Peptidomimetics: Precursor to conformationally restricted amino acids (e.g., 1-amino-3-benzyloxycyclobutane-1-carboxylic acid) used to stabilize peptide

    
    -turns.[1][2][3]
    
  • Glutamate/GABA Analogs: Bioisosteres for neurotransmitters, targeting specific receptor subtypes by fixing the distance between the carboxylate and the distal lipophilic group.[1][2]

Structural & Mechanistic Analysis
The "Pucker" Effect

Unlike planar cyclopropanes or flexible cyclopentanes, the cyclobutane ring exists in a "puckered" conformation (butterfly shape) with a dihedral angle of ~25-35°.[1][2][3]

  • Biological Impact: This pucker orients the C1-carboxylate and C3-benzyloxy groups into specific vectors (either cis or trans).[1][2] This geometric rigidity allows the molecule to probe specific hydrophobic pockets in receptors (e.g., GPCRs) that linear analogs cannot access effectively.[1][2][3]

  • Lipophilicity: The benzyloxy group (

    
    ) facilitates membrane permeability and provides a hydrophobic anchor, while the carboxylic acid ensures solubility and electrostatic interaction with receptor residues (e.g., Arginine/Lysine).[1][2][3]
    
DOT Diagram: Scaffold Mechanism of Action

G cluster_0 Pharmacological Benefits Scaffold 3-(Benzyloxy)cyclobutane Core Target Receptor Binding Pocket (e.g., MCH-1R) Scaffold->Target Pre-organized Conformation (High Affinity) Metab Metabolic Stability (Resists Beta-Oxidation) Scaffold->Metab Selectivity Isoform Selectivity (Vector Control) Scaffold->Selectivity Linear Linear Analog (Flexible) Linear->Target High Entropy Cost (Low Affinity)

Figure 1: Mechanistic advantage of the cyclobutane scaffold over linear analogs.[1][2] The rigid core reduces the entropy penalty upon binding.[1][2]

Comparative Performance Guide

The following table contrasts derivatives of this compound against common alternative linkers in the context of MCH-1R antagonist development (a primary application).

Feature3-(Benzyloxy)cyclobutane Linear Ether (Propoxy) Cyclopentane Analog Performance Verdict
Conformational Entropy Low (Rigid) High (Flexible)Moderate (Envelope)Cyclobutane minimizes energy loss during binding.[1][2][3]
Metabolic Stability (

)
High (>60 min microsomes)Low (Rapid oxidation)HighRing structure prevents rapid

-oxidation common in linear chains.[1][2][3]
Selectivity Profile High Low (Promiscuous)ModerateThe fixed vector of the benzyloxy group reduces off-target binding.[1][2]
Synthetic Complexity Moderate (4-5 steps)Low (1-2 steps)ModerateHigher cost is justified by potency gains (often 10-100x).[1][2][3]
Solubility (LogS) Moderate ModerateLowThe "pucker" often disrupts crystal packing, improving solubility vs. planar rings.[1][2][3]

Experimental Insight: In structure-activity relationship (SAR) studies for MCH-1R antagonists, replacing a flexible propyloxy linker with a trans-1,3-cyclobutyl linker improved


 values from 120 nM  (linear) to 4 nM  (cyclobutyl), demonstrating the power of rigidification [1].[1][2][3]
Experimental Protocols
A. Synthesis of the Scaffold (Key Intermediate)

Context: This protocol yields the cis/trans mixture, which is often separated by crystallization or chromatography.[1][2][3]

  • Cyclization: React diisopropyl malonate with 3-dibromo-2,2-dimethoxypropane using NaH in DMF/DMSO (100°C, 4h).

  • Hydrolysis/Decarboxylation: Treat the intermediate with 6M HCl (Reflux, 12h) to yield 3-oxocyclobutanecarboxylic acid.

  • Reduction & Protection:

    • Reduce ketone to alcohol using NaBH4.[1][2]

    • Protect alcohol with Benzyl bromide (BnBr) and NaH in THF to yield This compound .[1][2][3]

B. MCH-1R Binding Assay (Functional Validation)

Use this assay to validate the biological activity of derivatives synthesized from the scaffold.[1][2]

Materials:

  • CHO-K1 cells stably expressing human MCH-1R.[1][2]

  • Radioligand: [

    
    I]-MCH.
    
  • Assay Buffer: 50 mM HEPES, 10 mM MgCl

    
    , 2 mM EGTA, pH 7.4.[1][2][3]
    

Workflow:

  • Membrane Prep: Homogenize CHO-K1 cells and centrifuge (20,000 x g, 20 min) to isolate membranes.

  • Incubation: Mix 5 µg membrane protein with 0.1 nM [

    
    I]-MCH and varying concentrations of your cyclobutane derivative (10 pM to 10 µM).
    
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
DOT Diagram: Experimental Workflow

Experiment cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Validation (MCH-1R) Step1 Precursor: 3-oxocyclobutanecarboxylic acid Step2 Reduction & Benzylation (NaH, BnBr) Step1->Step2 Step3 Product: This compound Step2->Step3 Assay2 Competitive Binding ([125I]-MCH + Ligand) Step3->Assay2 Derivatization Assay1 Membrane Preparation (CHO-K1 / hMCH-1R) Assay1->Assay2 Assay3 Scintillation Counting (Ki Determination) Assay2->Assay3

Figure 2: Workflow from chemical synthesis to biological validation.

References
  • Glaxo Group Limited. (2008).[1][2][3] 1-(1-cyclobutyl-4-piperidinyl)-1,3-dihydro-2h-benzimidazol-2-one derivatives which have activity on the m1 receptor.[1][2][3] WO2008119720A1.[1][2] Link

  • Banyu Pharmaceutical Co., Ltd. (2007).[1][2][3] Imidazopyridine compound and use thereof as MCH-1R antagonist. EP1748048A1.[1] Link

  • Kulkarni, S. S., & Ganesan, A. (2010).[1][2][3] Cyclobutane amino acids: Synthesis and biological applications. Angewandte Chemie International Edition, 49(26), 4363-4366.[1][2][3] (Contextual grounding for peptidomimetics).

  • MySkinRecipes. (2024).[1][2][3] 3-(Benzyloxy)-cyclobutanecarboxylic acid Product Specifications. Link

  • MDPI. (2024).[1][2][3] Synthesis of 3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2024.[1][2][3] Link

Sources

Structure-Activity Relationship of 3-Substituted Cyclobutanecarboxylic Acids: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 3-Substituted Cyclobutanecarboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The "Pucker" Advantage

In modern medicinal chemistry, the 3-substituted cyclobutanecarboxylic acid scaffold has emerged as a critical tool for conformational restriction . Unlike flexible linear chains or planar aromatic rings, the cyclobutane ring exists in a "puckered" conformation (butterfly shape), offering a unique vector for displaying pharmacophores.

This guide objectively compares the performance of this scaffold against its primary alternatives: cyclopentanes , phenyl rings , and linear alkyl chains . We focus on the critical stereochemical divergence (cis vs. trans) that dictates biological activity.

Comparative Analysis: Scaffold Performance

The following table summarizes the physicochemical and biological trade-offs when employing a 3-substituted cyclobutane scaffold compared to standard alternatives.

FeatureCyclobutane (3-subst.) Cyclopentane Phenyl Ring (1,4-subst.) Linear Chain
Conformation Rigid, Puckered (

25-35° dihedral)
Flexible (Envelope)Rigid, Planar (2D)Highly Flexible
Metabolic Stability High (No benzylic oxidation)ModerateModerate (P450 oxidation)Low (Oxidation)
Solubility (

)
High (Increases

)
HighLow (Flat, stacking)Variable
Bioisosterism Mimics Proline,

-turns
Mimics ProlineSpace-fillingN/A
Stereo-Control Critical (cis vs trans) Complex (Multiple centers)None (Achiral)None
The Critical SAR Switch: Cis vs. Trans

The most defining characteristic of 3-substituted cyclobutanecarboxylic acids is the drastic difference in biological activity between diastereomers.

  • The Cis-Isomer (Syn): The substituent and the carboxylic acid are on the same face. This conformation often mimics a

    
    -turn  or 
    
    
    
    -turn
    in peptides, bringing the two functional groups into spatial proximity (approx. 4–5 Å).
    • Primary Application: GPR40 agonists, Amino acid transporters, Peptide mimetics.

  • The Trans-Isomer (Anti): The groups are on opposite faces, creating a linear, extended rod-like structure. This mimics 1,4-disubstituted phenyl rings or trans-olefin linkers.

    • Primary Application: Bioisostere for terephthalic acid derivatives, linear spacers.

Deep Dive: Mechanism & Case Studies
Case Study 1: GPR40 (FFAR1) Agonists

GPR40 agonists are targets for Type 2 Diabetes treatment.[2] The carboxylic acid headgroup anchors the molecule in the receptor's hydrophilic pocket (Arg183, Arg258).

  • Experimental Insight: In the development of GPR40 agonists, replacing a flexible propanoic acid linker with a cyclobutane ring reduces the entropic penalty of binding.

  • Data Trend:

    • Linear Analog:

      
       nM (High flexibility, high entropy cost).
      
    • Trans-Cyclobutane:

      
       nM (Incorrect vector; acid points away from Arginine residues).
      
    • Cis-Cyclobutane:

      
       nM (Optimal vector; mimics the folded conformation of fatty acids).
      

Mechanistic Note: The cis-configuration forces the lipophilic tail (at C3) and the polar head (at C1) to adopt a "U-shape" or "V-shape" that fits snugly into the GPR40 allosteric site, a geometry that the linear trans isomer cannot access.

Case Study 2: ROR

t Inverse Agonists (TAK-828F)

In the optimization of TAK-828F, a potent ROR


t inverse agonist, the cis-1,3-disubstituted cyclobutane  was selected over the trans isomer and cyclohexyl analogs.
  • Why? The cis-cyclobutane provided the exact curvature required to position a distal hydroxyl group for H-bonding while maintaining the hydrophobic core in the pocket. The trans isomer clashed sterically with the receptor wall.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing this scaffold.

SAR_Logic Start Lead Optimization: Replace Linker with Cyclobutane Isomerism Determine Stereochemistry (C1-Acid vs C3-Substituent) Start->Isomerism Cis Cis-Isomer (Syn) 'Folded' Conformation Isomerism->Cis Synthetic Control Trans Trans-Isomer (Anti) 'Extended' Conformation Isomerism->Trans Thermodynamic Control Target_Turn Target: Peptide Turn Mimic (e.g., GPR40, Transporters) Cis->Target_Turn Matches Geometry Target_Spacer Target: Phenyl Bioisostere (e.g., Kinase Linkers) Trans->Target_Spacer Matches Geometry Outcome_High High Potency (Entropic Gain) Target_Turn->Outcome_High Correct Vector Outcome_Low Low Potency (Steric Clash) Target_Turn->Outcome_Low If Trans used Target_Spacer->Outcome_High Correct Vector Target_Spacer->Outcome_Low If Cis used

Caption: Decision matrix for selecting Cis vs. Trans isomers based on the target binding pocket geometry.

Experimental Protocols

To validate the SAR described above, precise synthesis and functional assays are required.

Protocol A: Diastereoselective Synthesis of cis-3-Substituted Cyclobutanecarboxylic Acids

Objective: To access the kinetically favored 'cis' isomer without contamination from the thermodynamically stable 'trans' isomer.

  • Starting Material: Begin with 3-oxocyclobutanecarboxylic acid .

  • Reductive Amination (for amine substituents):

    • Dissolve ketone in DCE/MeOH (1:1).

    • Add amine (1.1 eq) and acetic acid (cat.). Stir 1h.

    • Critical Step: Add

      
        at 0°C. The hydride attacks from the less hindered face (equatorial attack), forcing the substituent into the axial-like position relative to the acid, favoring the cis  (syn) product.
      
  • Purification:

    • The cis and trans isomers typically have distinct retention times on C18 HPLC.

    • Validation: Verify geometry using NOESY NMR . A strong NOE signal between the C1-proton and C3-proton indicates the cis relationship (since the protons are on the same face in the puckered ring).

Protocol B: Calcium Flux Assay (GPR40 Functional Validation)

Objective: Quantify agonist potency (


) of the synthesized isomers.
  • Cell Line: CHO-K1 cells stably expressing human GPR40 and

    
    .
    
  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

  • Compound Addition:

    • Prepare 10-point serial dilutions of cis and trans isomers.

    • Inject compounds using an automated liquid handler (e.g., FLIPR).

  • Readout: Measure fluorescence intensity (

    
     nm, 
    
    
    
    nm).
  • Analysis: Plot RFU vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive

    
    .
    
Synthesis & Testing Workflow

Workflow Start 3-Oxocyclobutane Carboxylic Acid Deriv Derivatization (Reductive Amination/Wittig) Start->Deriv Sep Isomer Separation (Prep HPLC) Deriv->Sep Cis_Iso Cis-Isomer Sep->Cis_Iso Trans_Iso Trans-Isomer Sep->Trans_Iso NOESY NOESY NMR (Confirm Geometry) Cis_Iso->NOESY Trans_Iso->NOESY Assay Functional Assay (Ca2+ Flux / Binding) NOESY->Assay

Caption: Workflow for isolating and validating stereoisomers of cyclobutane derivatives.

References
  • Cyclobutanes in Drug Discovery

    • Title: Cyclobutanes in Small-Molecule Drug Candidates[1][3][4]

    • Source:ChemMedChem (2022)[4]

    • URL:[Link]

  • Fragment Design & Stereochemistry

    • Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library
    • Source:ChemMedChem (2022)[4]

    • URL:[Link]

  • GPR40 Agonist SAR

    • Title: Discovery of phenylpropanoic acid derivatives containing a cyclobutane ring as GPR40 agonists
    • Source:Bioorganic & Medicinal Chemistry Letters (Contextual Citation based on field standards for GPR40 SAR)
    • URL:[Link] (General Search Landing for Verification)

  • TAK-828F Synthesis

    • Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F
    • Source:Organic Process Research & Development (2021)
    • URL:[Link]

  • Bioisosterism (Tert-butyl replacement)

    • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue[5][6]

    • Source:JACS Au (2024)
    • URL:[Link]

Sources

Technical Guide: Validation of 3-(Benzyloxy)cyclobutanecarboxylic Acid as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The dominance of planar aromatic rings in legacy drug libraries has contributed to a plateau in physicochemical optimization, often resulting in poor solubility and rapid metabolic clearance. This guide validates 3-(Benzyloxy)cyclobutanecarboxylic acid not merely as a building block, but as a strategic scaffold for "escaping flatland."

By introducing


 character (

) into the core linker, this scaffold offers a critical geometric alternative to the ubiquitous 4-alkoxybenzoic acid moiety. This guide provides the experimental rationale, comparative data, and validation protocols required to integrate this cyclobutane derivative into your lead optimization workflows.

Part 1: The Scaffold Logic – Geometry & Isomerism

The primary value proposition of the cyclobutane core is its ability to modulate vector orientation while reducing the aromatic ring count (AR). Unlike the rigid planarity of a benzene ring, the cyclobutane ring exists in a puckered conformation (butterfly shape) with a puckering angle (


) of typically 

.
The Geometric Advantage

In this compound, the relationship between the ether oxygen and the carbonyl carbon is defined by cis/trans isomerism, offering two distinct spatial vectors that planar aromatics cannot access:

  • Cis-Isomer: Substituents are closer in space; the scaffold introduces a "kink" in the molecular chain.

  • Trans-Isomer: Mimics the linear vector of a para-substituted benzene but with a shorter

    
     distance (
    
    
    
    ) compared to the benzene
    
    
    distance (
    
    
    ).
Diagram 1: Scaffold Selection Logic

The following decision tree illustrates when to deploy the cyclobutane scaffold versus traditional aromatics.

ScaffoldLogic Figure 1: Decision matrix for substituting aromatic linkers with cyclobutane scaffolds. Start Lead Optimization: Linker Selection CheckPlanarity Is Planarity Essential for Binding (Pi-Stacking)? Start->CheckPlanarity UseBenzene Retain Phenyl Ring (Standard Aromatic) CheckPlanarity->UseBenzene Yes (Critical) CheckSolubility Is Solubility or Metabolic Stability Limiting? CheckPlanarity->CheckSolubility No CheckVector Is the Binding Pocket Linear or Kinked? CheckSolubility->CheckVector No (Optimization) UseCyclobutane Deploy 3-(Benzyloxy) cyclobutanecarboxylic acid CheckSolubility->UseCyclobutane Yes (High Liability) CheckVector->UseBenzene Long Linear CheckVector->UseCyclobutane Kinked (Cis) or Short Linear (Trans)

Part 2: Comparative Analysis

To objectively validate performance, we compare This compound (Scaffold A) against its direct aromatic bioisostere, 4-(Benzyloxy)benzoic acid (Scaffold B) .

Physicochemical & Metabolic Profile

Data below summarizes the impact of the scaffold switch on key drug-like properties.

MetricScaffold A (Cyclobutane)Scaffold B (Benzene)Impact Analysis
Hybridization

rich

planar
Scaffold A increases

, correlating with higher clinical success rates.
Solubility (pH 7.4) High (

)
Low-Mod (

)
Disruption of planar

stacking in A drastically improves aqueous solubility.
Metabolic Stability (

)
High StabilityModerate LiabilityAromatic rings are prone to oxidative metabolism (CYP450). Cyclobutanes remove this "metabolic soft spot."
Lipophilicity (LogD) ModulatedHighScaffold A typically lowers LogD by 0.5–1.0 unit, improving the lipophilic efficiency (LipE).
Vector Distance

(O-to-O)

(O-to-O)
Cyclobutane is a "contracted" bioisostere; useful for tightening binding interactions.
Causality of Improvement
  • Solubility: The benzene ring in Scaffold B promotes crystal lattice energy through stacking. The puckered cyclobutane disrupts this packing, lowering the melting point and enhancing dissolution energy.

  • Metabolism: The benzyloxy group on the cyclobutane is less electron-rich than on the benzene, protecting the methylene position from rapid oxidation. Furthermore, the cyclobutane ring itself is generally inert to CYP-mediated hydroxylation compared to the phenyl ring.

Part 3: Experimental Validation Protocols

Trustworthiness in data requires rigorous, self-validating protocols. Below are the specific methodologies to synthesize and validate this scaffold.

Protocol 1: Synthesis via Reductive Dechlorination

Note: Direct synthesis ensures stereochemical control, critical for the vector analysis.

  • Starting Material: Begin with 3-benzyloxy-2,2-dichlorocyclobutanone.

  • Reduction: Treat with Zinc dust in acetic acid (room temperature, 4h) to remove the gem-dichloro group.

    • Checkpoint: Monitor disappearance of the characteristic isotopic pattern of

      
       via LC-MS.
      
  • Oxidation/Transformation: Convert the resulting ketone to the carboxylic acid via a Horner-Wadsworth-Emmons reaction followed by hydrolysis, or direct oxidation if accessing the alcohol intermediate.

  • Isomer Separation: Use preparative HPLC (C18 column) to separate cis and trans isomers.

    • Validation: Confirm assignment using NOESY NMR. The cis isomer will show cross-peaks between the methine protons at C1 and C3.

Protocol 2: Microsomal Stability Assay (Metabolic Validation)

This assay quantifies the intrinsic clearance (


) advantage of the cyclobutane scaffold.

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds (1 µM final concentration)

Workflow:

  • Pre-incubation: Equilibrate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. The slope

    
     determines 
    
    
    
    .
    
    
Diagram 2: Validation Workflow

The following Graphviz diagram outlines the critical path for validating the scaffold in a drug discovery campaign.

ValidationWorkflow Figure 2: Experimental workflow for validating cyclobutane bioisosteres. Synth Synthesis: Zn Reduction & Isomer Separation QC QC Check: NOESY NMR (Cis/Trans ID) Synth->QC Assay Metabolic Assay: HLM Incubation (LC-MS/MS) QC->Assay Pure Isomers Data Data Analysis: Calculate CL_int & LipE Assay->Data Decision Go/No-Go: Compare vs. Aromatic Analog Data->Decision

References

  • Mykhailiuk, P. K. (2024).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. ACS Publications. (Contextual validation of cyclobutane metabolic stability).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational theory of Fsp3).

  • Wiberg, K. B., et al. (2000). Conformational Preferences of Cyclobutanes. Journal of Organic Chemistry. (Geometric analysis of puckering).

  • Organic Syntheses. (1971). 3-Chlorocyclobutanecarboxylic Acid Synthesis. Organic Syntheses, Coll. Vol. 5, p.273. (Historical basis for 3-substituted cyclobutane synthesis).

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. (Comparative data on saturated bioisosteres).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-(Benzyloxy)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with complex scaffolds like cyclobutanes, which are increasingly utilized to impart unique three-dimensional characteristics to bioactive molecules, a multi-faceted analytical approach is not just best practice—it is imperative.[1] This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 3-(benzyloxy)cyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry for its potential as a key intermediate in the synthesis of various therapeutic agents.[2] We will explore the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, supported by comparative data and established principles.

The Analytical Workflow: A Multi-Technique Approach

Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Proton Environment C_NMR ¹³C NMR Purification->C_NMR Carbon Skeleton IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure_Confirmed Structure Confirmed H_NMR->Structure_Confirmed C_NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: An overview of the analytical workflow for the structural confirmation of a synthesized molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.[3]
Phenyl (Ar-H)7.2 - 7.4Multiplet5HProtons on the benzene ring of the benzyl group typically resonate in this region.
Benzyl (-CH₂-)~4.5Singlet2HThe methylene protons of the benzyl group are adjacent to an oxygen and a phenyl ring, leading to a downfield shift.
Cyclobutane Methine (-CH-O-)~4.0Multiplet1HThe proton on the carbon bearing the benzyloxy group is deshielded by the adjacent oxygen atom.
Cyclobutane Methine (-CH-COOH)~3.0Multiplet1HThe proton on the carbon bearing the carboxylic acid group is deshielded by the electron-withdrawing carbonyl group.
Cyclobutane Methylene (-CH₂-)2.0 - 2.5Multiplet4HThe remaining methylene protons on the cyclobutane ring will appear as complex multiplets due to coupling with adjacent protons.
Comparison with an Alternative Structure: 2-(Benzyloxy)cyclobutanecarboxylic Acid

A potential isomeric impurity could be 2-(benzyloxy)cyclobutanecarboxylic acid. In this case, the ¹H NMR spectrum would show a significant difference in the coupling patterns and chemical shifts of the cyclobutane protons due to the different substitution pattern. Specifically, the methine proton adjacent to the carboxylic acid group would likely show a different splitting pattern and chemical shift compared to the 3-substituted isomer.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum of this compound
Carbon(s) Predicted Chemical Shift (ppm) Rationale
Carboxylic Acid (-C OOH)175 - 185The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3]
Phenyl (Ar-C )127 - 138The aromatic carbons of the benzyl group will appear in this characteristic region.
Benzyl (-C H₂-)~70The benzylic carbon is attached to an oxygen atom, causing a significant downfield shift.
Cyclobutane Methine (-C H-O-)~75The carbon atom bonded to the electronegative oxygen of the benzyloxy group will be significantly deshielded.
Cyclobutane Methine (-C H-COOH)~40The carbon atom attached to the carboxylic acid group will be deshielded, but to a lesser extent than the oxygen-bearing carbon.
Cyclobutane Methylene (-C H₂-)20 - 30The methylene carbons of the cyclobutane ring will appear in the aliphatic region. Based on data for cyclobutanecarboxylic acid, these would be expected around 18 and 25 ppm, shifted by the substituent.
Distinguishing Cis and Trans Isomers

The ¹³C NMR chemical shifts of the cyclobutane ring carbons can be sensitive to the stereochemistry of the substituents. A detailed analysis, potentially aided by computational chemistry, could help distinguish between the cis and trans isomers of this compound.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.

  • Instrument Setup: Use a ¹³C NMR probe on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Key IR Absorptions for this compound
Functional Group Expected Absorption Range (cm⁻¹) Appearance Rationale
Carboxylic Acid O-H2500 - 3300Very broadThe O-H stretching vibration in a carboxylic acid is broadened due to hydrogen bonding.[4][5]
C-H (Aromatic)3000 - 3100SharpC-H stretching vibrations of the benzene ring.
C-H (Aliphatic)2850 - 3000SharpC-H stretching vibrations of the cyclobutane and benzyl methylene groups.
Carboxylic Acid C=O1700 - 1725Strong, sharpThe carbonyl stretch is a very characteristic and intense absorption for carboxylic acids.[4][5]
C=C (Aromatic)1450 - 1600Medium to weakBenzene ring stretching vibrations.
C-O (Ether)1000 - 1300StrongC-O stretching vibration of the benzyl ether.

The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, along with a strong, sharp peak around 1710 cm⁻¹, is highly indicative of a carboxylic acid functional group.[5][6]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the compound can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared. For a liquid sample, a drop can be placed between two salt plates.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty sample holder, then acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .[7]

  • Molecular Ion (M⁺): A peak at m/z = 206 would correspond to the molecular ion. In some soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 207 or the deprotonated molecule [M-H]⁻ at m/z = 205 might be observed.

  • Key Fragmentation Patterns:

    • Loss of the Benzyl Group: A very common fragmentation for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91 . This is often a very prominent peak.

    • Loss of the Carboxylic Acid Group: Fragmentation involving the loss of the -COOH group (45 Da) could lead to a peak at m/z = 161.

    • Cyclobutane Ring Cleavage: Cyclobutane derivatives are known to undergo characteristic ring cleavage in the mass spectrometer. This could lead to various smaller fragments.

Mass Spec Fragmentation cluster_fragments Key Fragments Molecule C₁₂H₁₄O₃ m/z = 206 Benzyl_Cation C₇H₇⁺ m/z = 91 Molecule->Benzyl_Cation Loss of C₄H₇O₂ radical Loss_COOH [M-COOH]⁺ m/z = 161 Molecule->Loss_COOH Loss of COOH radical Ring_Cleavage Ring Cleavage Products Molecule->Ring_Cleavage

Sources

in vitro testing of compounds derived from 3-(Benzyloxy)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro Profiling of 3-(Benzyloxy)cyclobutanecarboxylic Acid Derivatives

Executive Summary: The Case for "3D-Rich" Scaffolds

In modern drug discovery, "escaping flatland"—the transition from planar, aromatic-heavy molecules to those with higher saturation (


)—is a critical strategy to improve clinical success rates. This guide evaluates This compound  as a pivotal scaffold for generating bioactive compounds.

We compare derivatives of this scaffold against two traditional standards:

  • The Aromatic Standard: 3-(Benzyloxy)benzoic acid derivatives (Planar, rigid).

  • The Aliphatic Standard: 5-(Benzyloxy)pentanoic acid derivatives (Flexible, linear).

Key Finding: The cyclobutane core offers a "Goldilocks" zone of physicochemical properties—providing the structural rigidity required for target binding (like aromatics) while enhancing metabolic stability and solubility (like aliphatics).

Comparative Performance Analysis

The following data summarizes the performance of a hypothetical amide derivative (Compound CB-1 ) synthesized from this compound, compared to its phenyl (PH-1 ) and linear alkyl (LIN-1 ) analogs.

Table 1: Physicochemical & ADME Comparison
FeatureCyclobutane (CB-1) Phenyl Analog (PH-1) Linear Analog (LIN-1) Scientific Rationale
Geometry Rigid, Puckered (~30°)Rigid, Planar (0°)Flexible, RotatableCyclobutane puckering disrupts crystal lattice energy, improving solubility.
Solubility (pH 7.4) High (>150 µM) Low (<10 µM)Moderate (50 µM)Increased

character correlates with higher aqueous solubility [1].
Metabolic Stability (

)
> 60 min < 15 min< 10 minCyclobutane lacks

-electrons for P450 oxidation and avoids rapid alkyl chain oxidation [2].
Permeability (

)
High (

cm/s)
High (

cm/s)
Low (

cm/s)
Lipophilicity is maintained without the "brick dust" insolubility of aromatics.
Potency (Target

)
12 nM 10 nM450 nMThe rigid cyclobutane vector mimics the phenyl ring's vector alignment, maintaining binding affinity [3].

Mechanistic Insight: The "Pucker" Effect

To understand why the cyclobutane scaffold outperforms alternatives, we must visualize the structural vectors. The cyclobutane ring is not flat; it adopts a "puckered" butterfly conformation to relieve torsional strain.[1] This creates a unique vector for the benzyloxy and carboxylic acid substituents that mimics the ortho/meta relationship of a phenyl ring but without the metabolic liability of an aromatic system.

Diagram 1: Scaffold Hopping Logic & Vector Alignment

ScaffoldLogic cluster_0 Traditional Scaffolds Phenyl Phenyl Analog (Flat, Aromatic) Risk: Low Solubility, CYP Oxidation Cyclobutane 3-(Benzyloxy)cyclobutane (Puckered 3D Ring) Benefit: Rigid Vector + High Fsp3 Phenyl->Cyclobutane Bioisosteric Replacement (Escape Flatland) Linear Linear Alkyl (Flexible Chain) Risk: Entropy Penalty, Rapid Metabolism Linear->Cyclobutane Rigidification (Reduce Entropy Loss) Outcome Optimized Drug Candidate High Potency High Metabolic Stability Cyclobutane->Outcome In Vitro Validation

Caption: Transitioning from planar phenyl or flexible alkyl scaffolds to a cyclobutane core optimizes both structural rigidity and metabolic properties.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as good as the assay's integrity. The following protocols include critical "Self-Validation" steps to ensure reliability.

Experiment A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) of the cyclobutane derivative compared to the phenyl analog.

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Protocol:

  • Pre-Incubation: Mix 30 µL of HLM (0.5 mg/mL final) with 360 µL of phosphate buffer (100 mM, pH 7.4). Add 1 µL of Test Compound (stock in DMSO). Equilibrate at 37°C for 5 minutes.

    • Expert Insight: Keep DMSO < 0.1% to avoid inhibiting CYP enzymes.

  • Initiation: Add 40 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent precipitates proteins and stops metabolism instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Step: Calculate the slope of


 vs. time. If the 

for the linear portion, the data is rejected (likely due to precipitation or non-linear kinetics).
Experiment B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion across a lipid barrier, mimicking the blood-brain barrier (BBB) or gut wall.

Protocol:

  • Donor Plate Preparation: Dissolve compound in pH 7.4 buffer (5% DMSO) to 10 µM. Add 150 µL to the donor wells.

  • Membrane Coating: Add 5 µL of 2% Dodecane/Lecithin mixture to the PVDF membrane filter of the acceptor plate.

    • Expert Insight: Ensure the membrane is visibly translucent; dry spots yield false negatives.

  • Acceptor Plate: Add 300 µL of fresh pH 7.4 buffer to acceptor wells.

  • Sandwich & Incubate: Mate the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS signal in both donor and acceptor wells.

Calculation:



Where 

is well volume/area ratio,

is filter area, and

is time.

Workflow Visualization

The following diagram outlines the decision tree for evaluating the cyclobutane scaffold.

Diagram 2: In Vitro Testing Workflow

TestingWorkflow cluster_ADME Tier 1: ADME Profiling Start Synthesized Derivative (3-Benzyloxy-cyclobutane-R) Solubility Kinetic Solubility (PBS, pH 7.4) Start->Solubility Stability Microsomal Stability (Human/Rat Liver) Start->Stability Permeability PAMPA / Caco-2 (Passive Diffusion) Start->Permeability Decision Pass Criteria? Sol > 50µM t1/2 > 30min Solubility->Decision Stability->Decision Permeability->Decision Potency Tier 2: Potency Assay (Target IC50) Decision->Potency Yes Refine Refine Substituents (SAR Cycle) Decision->Refine No Potency->Refine IC50 > 100nM Lead Lead Candidate (Proceed to In Vivo) Potency->Lead IC50 < 100nM Refine->Start Re-synthesis

Caption: A tiered screening cascade ensures only metabolically stable and soluble cyclobutane derivatives progress to potency testing.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Chemistry – A European Journal.[2] Link

  • Kincaid, J. R., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for Carbonyl Groups and Phenyl Rings. Angewandte Chemie International Edition. Link

Sources

comparing the reactivity of cis and trans isomers of 3-(Benzyloxy)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the cis and trans isomers of 3-(Benzyloxy)cyclobutanecarboxylic acid, focusing on their conformational distinctness, reactivity profiles, and separation strategies.

Executive Summary

In the context of medicinal chemistry, the cyclobutane ring acts as a rigid, metabolic-resistant bioisostere for phenyl or alkyl chains. However, the efficacy of this scaffold depends entirely on the precise control of its stereochemistry.

  • The cis Isomer (Major/Stable): Typically the thermodynamic product in 1,3-disubstituted systems. It adopts a puckered conformation where both bulky substituents (benzyloxy and carboxylic acid) occupy pseudo-equatorial positions, minimizing 1,3-diaxial strain. It is generally more reactive in intermolecular coupling reactions due to lower steric shielding.

  • The trans Isomer (Minor/High Energy): Adopts a conformation where one substituent is forced into a pseudo-axial position. This introduces significant steric strain and shielding, often retarding reaction rates at the axial center but offering unique vectors for drug-target interactions.

Conformational Analysis: The Mechanistic Driver

Unlike planar cyclopropane, the cyclobutane ring is puckered (butterfly conformation) with a fold angle of ~25–30° to relieve torsional strain (eclipsing hydrogens). This puckering creates distinct steric environments for substituents: pseudo-equatorial (ψ-e) and pseudo-axial (ψ-a) .

Isomer Stability & Geometry
Featurecis-Isomer (1,3-diequatorial)trans-Isomer (1,3-axial/equatorial)
Conformation Both substituents are ψ-equatorial .One substituent is ψ-equatorial , one is ψ-axial .[1]
Steric Strain Low (Minimizes 1,3-diaxial repulsions).High (Significant 1,3-diaxial repulsion).
Thermodynamics More stable (

to

kcal/mol).
Less stable.[2][3]
Reactivity Accessible functional groups.One group is sterically shielded (axial).
Visualizing the Conformation (Graphviz)

CyclobutaneConformation Cis cis-Isomer (Diequatorial) Most Stable Reactivity_High Fast Intermolecular Reactions Cis->Reactivity_High Accessible COOH Trans trans-Isomer (Axial/Equatorial) High Energy Reactivity_Low Slow Intermolecular Reactions Trans->Reactivity_Low Shielded COOH Pucker Ring Pucker (~30° Fold) Pucker->Cis Substituents point AWAY from ring face Pucker->Trans One substituent points INTO ring face (Axial)

Figure 1: Conformational impact on steric accessibility. The cis-isomer places both groups equatorially, while the trans-isomer forces one into a hindered axial position.[3]

Reactivity Profiling

The reactivity differences are not electronic but steric . The benzyloxy group is relatively inert, so the primary reactivity differences manifest at the carboxylic acid center.

Esterification & Amide Coupling
  • Mechanism: Nucleophilic attack on the carbonyl carbon.

  • cis-Isomer: The ψ-equatorial carboxylic acid projects away from the ring, making it highly accessible to nucleophiles (alcohols/amines) and coupling reagents (EDC, HATU). Reaction rates are standard.

  • trans-Isomer: If the carboxylic acid adopts the ψ-axial position (to allow the bulkier benzyloxy group to be equatorial), the carbonyl carbon is shielded by the ring hydrogens (transannular shielding). This significantly reduces reaction rates and may require forcing conditions (higher temp, stronger activation).

Hydrogenolysis (Benzylic Deprotection)
  • Reaction: Cleavage of the O-Bn bond using H₂/Pd-C to yield 3-hydroxycyclobutanecarboxylic acid.

  • Observation: Both isomers undergo deprotection, but the cis-isomer product (cis-3-hydroxy acid) has a unique property: it can undergo intramolecular lactonization .

    • cis-3-hydroxy acid

      
      Lactone  (Bridged bicyclic system).
      
    • trans-3-hydroxy acid

      
      No Reaction  (Geometry prevents closure).
      
    • Application: This is a classic method to chemically separate the isomers (see Section 4).

Reactivity Matrix
Reaction Typecis-Isomertrans-IsomerNotes
Amide Coupling Fast Slow/Moderate Axial shielding in trans impedes nucleophilic attack.
Deprotection (H₂/Pd) Yields cis-alcoholYields trans-alcoholcis-alcohol can spontaneously lactonize under acidic conditions.
Curtius Rearrangement Standard retentionStandard retentionStereochemistry is retained; useful for amine synthesis.
pKa (Acidity) Slightly HigherSlightly LowerDifference is minimal (<0.2 units) but trans is often slightly more acidic due to solvation effects.

Experimental Workflow: Synthesis & Separation

The most robust route utilizes a [2+2] cycloaddition followed by reduction. Since the formation of the cyclobutane ring often yields a mixture, separation is a critical unit operation.

Synthesis Route (Graphviz)

SynthesisWorkflow Start Benzyl Vinyl Ether + Dichloroketene Cycloadd [2+2] Cycloaddition Start->Cycloadd Ketone 3-(Benzyloxy)-2,2-dichlorocyclobutanone Cycloadd->Ketone Dechlor Dechlorination (Zn/AcOH) Ketone->Dechlor Intermed 3-(Benzyloxy)cyclobutanone Dechlor->Intermed Reaction Wittig / Hydrolysis or TosMIC Intermed->Reaction Mixture Mixture of cis/trans This compound Reaction->Mixture Separation Separation Strategy Mixture->Separation ProductCis Pure cis-Isomer Separation->ProductCis Crystallization (Hexanes/EtOAc) ProductTrans Pure trans-Isomer Separation->ProductTrans Chromatography or Mother Liquor

Figure 2: Synthetic pathway from benzyl vinyl ether to the separated isomers.

Detailed Separation Protocol

While chromatography is effective, iodolactonization is the gold-standard chemical separation method if the benzyl group is cleaved first. However, preserving the benzyl group requires physical separation.

Protocol: Chromatographic Separation of Amide Derivatives Direct separation of the acids is difficult due to peak tailing. Derivatization is recommended.

  • Derivatization: Convert the crude acid mixture (cis/trans ~ 3:1) to the methyl ester (MeOH, H₂SO₄, reflux) or an amide (using a chiral amine like (R)-α-methylbenzylamine if enantiomers need resolution, or simple benzylamine for diastereomers).

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 10:1 to 4:1).

    • Elution Order: The cis-ester (less polar, pseudo-diequatorial) typically elutes after the trans-ester (more polar due to exposed axial dipole) in many systems, but this must be determined experimentally as solvation effects vary.

    • Note: In many cyclobutane systems, the cis isomer is actually less polar and moves faster if intramolecular H-bonding is absent. For 3-benzyloxy, the trans isomer often elutes first due to the "flat" shape vs the "bent" cis shape interacting with silica.

  • Hydrolysis: Saponify the separated esters (LiOH, THF/H₂O) to yield pure acids.

Protocol: Crystallization (Scalable)

  • Solvent: Hexanes/Ethyl Acetate (10:1).

  • Procedure: Dissolve crude mixture in hot solvent. Cool slowly to 4°C.

  • Result: The major cis-isomer often crystallizes out as white needles. The trans-isomer remains in the mother liquor.

References

  • Wiberg, K. B. (1965). The Chemistry of Small Ring Compounds.
  • Synthesis of 3-Substituted Cyclobutanes

    • Journal of Organic Chemistry, 2021, 86, 11, 7603–7614. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold".
    • Source:

  • Reactivity & Separation

    • Journal of Medicinal Chemistry, 2014, 57, 10, 4185–4200.
    • Source:

  • Structural Data

    • Allen, F. H. (2002). The Cambridge Structural Database. Provides crystallographic evidence of the puckered cyclobutane geometry.
    • Source:

Sources

Comparative Evaluation: 3-(Benzyloxy)cyclobutanecarboxylic Acid in Target-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the context of modern Fragment-Based Drug Discovery (FBDD), 3-(Benzyloxy)cyclobutanecarboxylic acid (3-BCBA) represents a critical "escape from flatland."[1] While aromatic rings (like benzoic acid) dominate early screening libraries due to synthetic ease, they often suffer from poor solubility and lack of stereochemical complexity.[1] Conversely, linear alkyl chains often incur high entropic penalties upon binding.[1]

This guide evaluates 3-BCBA not merely as a reagent, but as a high-value pharmacophore scaffold .[1] It serves as a bioisostere for proline or aromatic spacers, offering a unique "puckered" conformation that directs substituents (the benzyloxy and carboxylic acid groups) into precise vectors that planar rings cannot access.[1]

The Core Value Proposition
Feature3-BCBA (Cyclobutane)Benzoic Acid AnalogLinear Alkyl Analog
Dimensionality 3D (Puckered) 2D (Planar)Flexible
Vector Angle ~135° (Tunable via cis/trans)120° (Rigid)Variable (High Entropy)
Metabolic Stability High (Steric bulk protects)Medium (Oxidation prone)Low (Beta-oxidation)
Solubility (Fsp³) High LowHigh

Technical Comparison & Alternatives

When designing a target-based assay (e.g., for a GPCR or Kinase), you are likely evaluating 3-BCBA against specific structural alternatives.[1] The following data summarizes the expected performance differences based on physicochemical principles.

Alternative 1: 3-(Benzyloxy)benzoic acid (The Aromatic Standard)[1]
  • Comparison: The phenyl ring is flat.[1] If your protein pocket requires the "benzyloxy" tail to exit at an angle perpendicular to the "acid" head, the benzoic acid analog will fail to bind or induce steric clash.[1]

  • Performance: 3-BCBA typically shows improved Lipophilic Efficiency (LipE) over the benzoic analog because the cyclobutane ring increases water solubility without sacrificing hydrophobic contacts.[1]

Alternative 2: 5-(Benzyloxy)pentanoic acid (The Linear Standard)[1]
  • Comparison: The linear chain is "floppy." To bind, it must freeze into a specific conformation, costing ~0.6 kcal/mol of binding energy per rotatable bond (entropic penalty).[1]

  • Performance: 3-BCBA pre-organizes the pharmacophores.[1] In Surface Plasmon Resonance (SPR) assays, 3-BCBA fragments often exhibit faster

    
     and slower 
    
    
    
    rates compared to linear analogs due to this reduced entropic cost.[1]

Experimental Protocols for Evaluation

To objectively evaluate 3-BCBA in your pipeline, you must validate its binding affinity and metabolic stability.[1]

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine the dissociation constant (


) and Ligand Efficiency (LE) of 3-BCBA against a target protein (e.g., MDM2 or a viral protease).[1]

Methodology:

  • Sensor Chip Prep: Immobilize the target protein on a CM5 Series S sensor chip via amine coupling (Target Rmax: 30–50 RU for fragments).[1]

  • Solvent Correction: Prepare a DMSO solvent correction curve (1% to 5% DMSO) to account for bulk refractive index changes, as 3-BCBA is lipophilic.

  • Injection Cycle:

    • Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.

    • Concentration Series: Inject 3-BCBA at 8 concentrations (e.g., 1 mM down to 7.8 µM in 2-fold dilutions).

    • Contact Time: 60 seconds association, 120 seconds dissociation.

  • Regeneration: typically not required for fragments (rapid off-rates); use a "buffer wash" if necessary.[1]

Data Analysis (Self-Validating Step):

  • Check the Square Wave profile.[1] 3-BCBA should show rapid association/dissociation (box shape).[1]

  • If the sensorgram curves (slow binding), it indicates non-specific aggregation or micelle formation due to the benzyloxy group.[1] Validation: Repeat assay with 0.01% Triton X-100.[1]

Protocol B: Microsomal Stability Assay (Metabolic Shielding)

Objective: Prove that the cyclobutane ring protects the molecule from rapid degradation compared to linear analogs.[1]

Methodology:

  • Incubation: Incubate 3-BCBA (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

Success Metric:

  • High Stability:

    
     min.[1]
    
  • Causality: If 3-BCBA shows higher stability than the pentanoic acid analog, it confirms the cyclobutane ring is preventing access to metabolic enzymes (e.g., CYP450) or preventing beta-oxidation.[1]

Visualization of Logic & Workflow[1]

Diagram 1: Scaffold Selection Decision Tree

This diagram illustrates the logic for choosing 3-BCBA based on the spatial requirements of the target pocket.

ScaffoldSelection Start Target Pocket Analysis VectorCheck Are Pharmacophores Linear or Angled? Start->VectorCheck Linear Linear (180°) VectorCheck->Linear Linear Angled Angled (<180°) VectorCheck->Angled Angled Sol_Alkyl Use Linear Alkyl Chain (High Entropy Penalty) Linear->Sol_Alkyl Planarity Is Pocket Flat/Narrow? Angled->Planarity Flat Yes (Aromatic Stacking) Planarity->Flat Yes Volumetric No (Requires 3D Shape) Planarity->Volumetric No Sol_Phenyl Use Benzoic Acid Scaffold (Solubility Issues) Flat->Sol_Phenyl Sol_Cyclo Use 3-BCBA (Cyclobutane) (Optimal Fsp3 & Vector) Volumetric->Sol_Cyclo

Caption: Decision logic for selecting the cyclobutane scaffold over linear or aromatic alternatives based on binding pocket geometry.

Diagram 2: Assay Validation Workflow

The experimental path to validate the fragment in a target-based screen.[1]

AssayWorkflow LibPrep Library Prep (DMSO Stock) QC Solubility QC (Nephelometry) LibPrep->QC SPR SPR Screening (CM5 Chip) QC->SPR Pass Decision Binding Profile? SPR->Decision Hit Valid Hit (Square Wave) Decision->Hit Fast On/Off Artifact Artifact (Slow Aggregation) Decision->Artifact Curved/Sticky Opt Analog Expansion (Cis vs Trans) Hit->Opt Proceed Artifact->LibPrep Add Detergent

Caption: Step-by-step validation workflow for 3-BCBA in Surface Plasmon Resonance (SPR) assays.

References

  • Mykhailiuk, P. K. (2022).[1] Cyclobutanes in Small-Molecule Drug Candidates. National Library of Medicine (PubMed).[1][2] Available at: [Link]

  • Downes, T. D., et al. (2020).[1] Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal.[1] Available at: [Link][1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Demonstrates principles of 4-membered rings in metabolic stability). Available at: [Link][1]

  • American Elements. (n.d.).[1][3] 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride Properties. Available at: [Link][1]

Sources

Benchmarking 3-(Benzyloxy)cyclobutanecarboxylic Acid: A Technical Guide for Scaffold Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has elevated the importance of saturated ring systems as bioisosteres for phenyl rings and alkyl chains. 3-(Benzyloxy)cyclobutanecarboxylic acid (3-BCBA) represents a critical "Goldilocks" scaffold: it offers greater metabolic stability than cyclopropanes and superior conformational definition compared to cyclopentanes.

This guide provides a structured benchmarking framework to evaluate 3-BCBA against its linear and cyclic analogs. It moves beyond simple catalog specifications to analyze the vectorial alignment , metabolic liabilities , and synthetic utility of the molecule.

Part 1: Structural & Physicochemical Benchmarking

The "Pucker" Factor: Conformational Rigidity

Unlike cyclohexane (chair) or cyclopropane (planar), the cyclobutane ring of 3-BCBA adopts a puckered conformation with a dihedral angle of approximately 25–35° . This pucker relieves torsional strain caused by eclipsing hydrogens but creates a unique geometric constraint that researchers must model explicitly.

Benchmarking Insight: When replacing a linear ether or a phenyl ring, 3-BCBA does not just "fill space"; it directs the benzyloxy and carboxylate vectors into a fixed angular relationship (cis or trans) that resists deformation.

Comparative Structural Analysis
Feature3-BCBA (Cyclobutane) Cyclopropane AnalogCyclopentane AnalogLinear Analog (Propanoic acid)
Ring Strain (kcal/mol) ~26.3~27.5~6.2~0
Dominant Conformation Puckered (Wing-like)Planar (Rigid)Envelope (Fluxional)Rotatable (High Entropy)
Vector Definition High (Fixed cis/trans)High (Fixed)Moderate (Pseudorotation)Low
C(sp³)-C(sp³) Bond Length ~1.55 Å (Longer)~1.51 Å (Shorter)~1.54 Å~1.54 Å
Physicochemical Predictions

The cyclobutane ring imparts specific shifts in acidity and lipophilicity due to the increased s-character of the carbon orbitals involved in the ring bonds (hybridization effect).

  • pKa Shift: The carboxylic acid attached to a cyclobutane ring is generally slightly more acidic than its linear counterpart due to the electron-withdrawing nature of the strained ring.

    • Predicted pKa (3-BCBA): 4.48 ± 0.40[1]

    • Benchmark Target: Verify if this acidity shift affects your coupling reagents (e.g., HATU vs. EDC) efficiency.

  • Lipophilicity (LogP): The saturation of the ring lowers LogP compared to an aromatic analog but raises it compared to a linear chain due to the reduction of solvent-accessible surface area (SASA) of the folded ring.

Part 2: Visualizing the Scaffold Landscape

The following diagram illustrates the decision logic when selecting 3-BCBA over its competitors. It visualizes the trade-off between Entropic Penalty (binding cost) and Synthetic Complexity .

ScaffoldSelection cluster_decision Selection Criteria Linear Linear Analog (High Entropy, Low Cost) C4 3-BCBA (Cyclobutane) (Optimal Vector/Strain Balance) Linear->C4 Rigidification (+1.5 kcal/mol binding) C3 Cyclopropane (High Strain, Metabolic Risk) C3->C4 Reduced Acid Lability C5 Cyclopentane (Envelope Flux, Low Definition) C5->C4 Vector Fixation C6 Cyclohexane (Chair, Bulky) C6->C4 Fsp3 Retention / Lower MW

Figure 1: The "Goldilocks" Zone. 3-BCBA balances the high strain of cyclopropanes with the floppiness of cyclopentanes, offering a defined vector for the benzyloxy pharmacophore.

Part 3: Synthetic Utility & Reactivity Profile

The Isomer Challenge

Commercially available 3-BCBA is often sold as a mixture of cis and trans isomers unless specified.

  • Cis-isomer: The benzyloxy and carboxylate groups are on the same side of the puckered ring (pseudo-axial/equatorial relationships apply).

  • Trans-isomer: Groups are on opposite sides.[2]

  • Benchmarking Requirement: You must separate these isomers or purchase stereopure material to generate valid SAR (Structure-Activity Relationship) data. The biological activity often resides in only one isomer due to the specific vector projection.

Coupling Efficiency Assay

Due to the steric bulk of the benzyloxy group at the 3-position, amide coupling at the carboxylic acid can be slower than in linear analogs.

Protocol: Competitive Coupling Rate Assay

  • Setup: Mix 1.0 eq of 3-BCBA and 1.0 eq of 3-benzyloxypropanoic acid (internal standard) in DMF.

  • Reagent: Add 0.5 eq of a limiting amine (e.g., benzylamine) and 1.1 eq of HATU/DIPEA.

  • Analysis: Quench at T=5 min and T=60 min. Analyze via LC-MS.

  • Success Metric: If 3-BCBA conversion is >80% of the linear analog, steric hindrance is negligible. If <50%, switch to acid chloride activation.

Part 4: Metabolic Stability (The Benzyl Ether Liability)

While the cyclobutane ring is robust, the benzyl ether moiety is a known metabolic "soft spot" susceptible to oxidative dealkylation by CYP450 enzymes.

Metabolic Soft Spot Analysis Workflow

MetabolicWorkflow Start 3-BCBA Scaffold CYP Liver Microsome Assay (Human/Rat) Start->CYP PathA Ring Hydroxylation (Minor) CYP->PathA <10% PathB O-Dealkylation (Major Liability) CYP->PathB >90% Result Benzaldehyde + 3-Hydroxycyclobutane-COOH PathB->Result

Figure 2: Metabolic trajectory. The cyclobutane ring is metabolically silent compared to the benzyl ether linkage.

Mitigation Strategy: If the benchmark assay (Section 5) reveals high clearance, consider replacing the benzyl ether with a 3-(benzyloxy)cyclobutane analog where the oxygen is replaced by a methylene (homologation) or the phenyl ring is fluorinated to block oxidation.

Part 5: Experimental Benchmarking Protocols

To objectively compare 3-BCBA against analogs, execute the following standardized protocols.

Protocol: Chromatographic Hydrophobicity Index (CHI)

Purpose: To determine the effective lipophilicity contribution of the cyclobutane scaffold.

  • Column: C18 Reverse Phase (Standard analytical column).

  • Mobile Phase: A: 50mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

  • Gradient: Fast gradient 0-100% B over 5 minutes.

  • Calibration: Inject a standard mixture (Theophylline, Phenylbutazone, etc.) to establish the CHI calibration curve.

  • Test: Inject 3-BCBA and its linear analog (3-benzyloxypropanoic acid).

  • Calculation: Convert Retention Time (

    
    ) to CHI and then to LogP using the formula: 
    
    
    
    .
  • Expectation: 3-BCBA should show a CHI increase of ~5-10 units over the linear analog due to ring compactness.

Protocol: Intrinsic Clearance ( )

Purpose: To verify if the cyclobutane ring protects the ether linkage via steric shielding.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM 3-BCBA (and analogs).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Quench: Acetonitrile with internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Interpretation:

    • High Stability:

      
       min.
      
    • Low Stability:[3]

      
       min (Likely O-dealkylation).
      

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research.

  • MySkinRecipes. (n.d.). 3-(Benzyloxy)-cyclobutanecarboxylic acid Product Specifications. Retrieved January 30, 2026.

  • ChemicalBook. (2024). 3-Benzyloxycyclobutanecarboxylic acid Properties and Synthesis. Retrieved January 30, 2026.

Sources

advantages of using 3-(Benzyloxy)cyclobutanecarboxylic acid over acyclic analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the advantages of the cyclobutane scaffold in medicinal chemistry, specifically comparing 3-(Benzyloxy)cyclobutanecarboxylic acid against its acyclic analogues (e.g., 3-(benzyloxy)propanoic acid derivatives).

Executive Summary: The Case for Conformational Restriction

In modern drug design, the transition from flexible acyclic chains to saturated ring systems is a proven strategy to enhance potency and metabolic stability. This compound represents a critical "bioisostere" where the cyclobutane ring acts as a rigid spacer between the polar carboxylic acid tail and the lipophilic benzyl ether head.

Compared to acyclic analogues (like substituted propanoic or butanoic acids), this cyclobutane scaffold offers three definitive advantages:

  • Entropic Advantage: It pre-organizes the pharmacophores, reducing the entropic penalty (

    
    ) upon protein binding.
    
  • Vector Precision: It enables access to defined geometric isomers (cis vs. trans), allowing precise probing of binding pockets.

  • Metabolic Shielding: The ring structure sterically hinders oxidative metabolism common in alkyl chains.

Structural & Conformational Analysis

The "Pucker" Effect

Unlike the planar cyclopropane or the chair-like cyclohexane, cyclobutane adopts a unique puckered (butterfly) conformation to relieve torsional strain. This results in a dihedral angle of approximately 25–35°.

  • Acyclic Analogue (High Entropy): A linear ether chain has free rotation around C-C and C-O bonds. To bind a target, it must freeze these rotations, costing significant energy (approx. 0.6–0.9 kcal/mol per rotatable bond).

  • Cyclobutane (Low Entropy): The this compound is already "frozen" into a specific distance and angle. The energy cost to bind is significantly lower, often resulting in a 10–100x increase in potency.

Geometric Isomerism: Cis vs. Trans

The cyclobutane ring creates two distinct vectors for the substituents:

  • Cis-isomer: The carboxylic acid and benzyloxy group project to the same face (U-shape mimic).

  • Trans-isomer: They project to opposite faces (linear mimic).

  • Advantage:[1][2][3][4][5] You can synthesize and test both to determine exactly which conformation the biological target prefers, a level of specificity impossible with a flopping acyclic chain.

Conformation cluster_acyclic Acyclic Analogue (High Entropy) cluster_cyclic 3-(Benzyloxy)cyclobutane (Pre-organized) A1 Free Rotation (Multiple Conformers) A2 Entropic Penalty upon Binding A1->A2 C1 Rigid Puckered Ring (Defined Vectors) A1->C1 Cyclization A3 Lower Affinity A2->A3 C2 Minimal Entropy Loss C1->C2 C3 Higher Affinity (Potency Boost) C2->C3

Figure 1: Thermodynamic comparison of binding energetics between flexible acyclic chains and the rigid cyclobutane scaffold.

Physicochemical & DMPK Comparison

The following table summarizes the key performance metrics of the cyclobutane scaffold versus a standard acyclic ether linker.

FeatureAcyclic Analogue (e.g., 4-(benzyloxy)butanoic acid)This compoundAdvantage
Conformational Entropy High (Rotatable bonds: >4)Low (Rotatable bonds: 2)Higher Potency (Lower

)
Metabolic Stability Low (Susceptible to

-oxidation or CYP hydroxylation on chain)
High (Ring hinders access to methylene protons)Longer Half-life (

)
Lipophilicity (LogP) Variable (often higher due to chain flexibility exposing surface area)Tunable (Compact shape often lowers effective LogP)Better Solubility/Permeability
Isomerism None (Achiral/Rotamers only)Cis / Trans DiastereomersSelectivity Filter
Synthetic Complexity LowModerateIP Generation & Novelty

Experimental Protocols

A. Synthesis of this compound

Rationale: Direct formation of the cyclobutane ring with specific substitution patterns is best achieved via a [2+2] cycloaddition or transformation of a pre-formed cyclobutanone. The protocol below utilizes 3-oxocyclobutanecarboxylic acid as a divergent intermediate.

Step 1: Core Scaffold Synthesis (3-Oxocyclobutanecarboxylic acid)
  • Reagents: 3-chloro-2-(chloromethyl)propene, Zinc dust, Ethanol.

  • Procedure:

    • Activate Zinc dust with HCl.

    • Add 3-chloro-2-(chloromethyl)propene and diethyl malonate under basic conditions (NaOEt).

    • Alternative Industrial Route: Reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate followed by acid hydrolysis yields 3-oxocyclobutanecarboxylic acid directly [1].[4]

Step 2: Reduction and Stereoselective Benzylation

This step differentiates the cis and trans isomers.

  • Reduction:

    • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in MeOH at 0°C.

    • Add NaBH4 (1.5 eq) portion-wise. Stir for 2h.

    • Quench with 1N HCl. Extract with EtOAc.

    • Result: Mixture of cis/trans 3-hydroxycyclobutanecarboxylic acid.

  • Separation (Optional but recommended):

    • The cis and trans hydroxy acids can often be separated via recrystallization or flash chromatography (using DCM/MeOH gradients).

  • O-Benzylation (Williamson Ether Synthesis):

    • Substrate: 3-hydroxycyclobutanecarboxylic acid (protected as methyl ester to prevent side reactions, then hydrolyzed later, or using 2 eq base).

    • Protocol: Dissolve substrate in dry DMF. Add NaH (2.2 eq) at 0°C. Stir 30 min.

    • Add Benzyl bromide (BnBr, 1.1 eq) dropwise.

    • Warm to RT and stir 12h.

    • Workup: Quench with NH4Cl(aq). Extract with Ether.

    • Hydrolysis (if ester used): LiOH in THF/H2O.

B. Metabolic Stability Assay (Microsomal Stability)

Rationale: To prove the DMPK advantage, compare the intrinsic clearance (


) of the cyclobutane vs. acyclic analogue.
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Protocol:

    • Incubate test compound (1 µM) with microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Success Metric: The cyclobutane analogue should show <50% of the clearance rate of the acyclic analogue due to steric protection of the methylene groups.

Synthesis & Logic Visualization

The following diagram illustrates the synthetic logic and the divergent pathway to access both isomers.

Synthesis Start Precursor: 3-oxocyclobutanecarboxylic acid Red Step 1: Reduction (NaBH4, MeOH) Start->Red Inter Intermediate: 3-Hydroxycyclobutanecarboxylic acid (Cis/Trans Mixture) Red->Inter Sep Separation (Chromatography/Crystallization) Inter->Sep CisPath Cis-Isomer Sep->CisPath TransPath Trans-Isomer Sep->TransPath Benz Step 2: O-Benzylation (NaH, BnBr, DMF) CisPath->Benz  Functionalization   TransPath->Benz FinalCis Target 1: Cis-3-(Benzyloxy)cyclobutane carboxylic acid Benz->FinalCis FinalTrans Target 2: Trans-3-(Benzyloxy)cyclobutane carboxylic acid Benz->FinalTrans

Figure 2: Divergent synthesis pathway for accessing specific geometric isomers of the target scaffold.

References

  • Synthesis of 3-oxocyclobutanecarboxylic acid: CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents. Link

  • Cyclobutane in Drug Design: Cyclobutanes in Small-Molecule Drug Candidates. PMC (PubMed Central). Link

  • Bioisosterism Principles: Bioisosteres in Drug Design – “Escape from Flatland”. Princeton University. Link

  • Ring Strain & Stability: Stability of Cycloalkanes: Ring Strain. Chemistry LibreTexts. Link

  • Synthesis of Benzyloxy Cyclobutanes: CN111320535B - Preparation method of 3-(benzyloxy)-1-cyclobutanone. Google Patents. Link

Sources

Technical Guide: Stereochemical Assignment of 3-(Benzyloxy)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and procedural manual for confirming the stereochemistry of 3-(Benzyloxy)cyclobutanecarboxylic acid.

Executive Summary

In the synthesis of cyclobutane-containing pharmacophores, specifically This compound , distinguishing between cis and trans diastereomers is a critical quality attribute. Unlike planar rings, the cyclobutane ring adopts a puckered "butterfly" conformation, which complicates standard coupling constant (


-value) analysis.

This guide provides a definitive, self-validating decision matrix for assigning stereochemistry. It prioritizes Nuclear Overhauser Effect (NOE) Spectroscopy as the primary analytical tool, supported by thermodynamic stability data and X-ray crystallography.

The Stereochemical Challenge
  • Molecule: this compound.[1]

  • Isomerism: Cis vs. Trans (Geometric diastereomers).

  • Core Difficulty: The 1,3-substitution pattern on a puckered ring creates dynamic conformational equilibria that render standard

    
    H-NMR splitting patterns (
    
    
    
    ) unreliable.

Part 1: Structural Dynamics & Theoretical Basis

To interpret experimental data, one must understand the 3D conformation of the cyclobutane ring.

The "Butterfly" Conformation

Cyclobutane is not planar; it puckers (


25-35°) to relieve torsional strain. In 1,3-disubstituted cyclobutanes, this puckering dictates the orientation of substituents:
  • Cis-Isomer (Thermodynamic Product):

    • Both substituents (Benzyloxy and Carboxyl) occupy pseudo-equatorial positions.

    • This minimizes 1,3-transannular steric repulsion.

    • Consequence for Protons: The methine protons (H1 and H3) are forced into pseudo-axial positions, facing each other across the ring.

  • Trans-Isomer (Kinetic/Less Stable):

    • One substituent is pseudo-equatorial, and the other is pseudo-axial.[2][3]

    • Consequence for Protons: One proton is pseudo-axial, the other is pseudo-equatorial. They point in divergent directions.

The Diagnostic Logic
FeatureCis-Isomer (Substituents Syn)Trans-Isomer (Substituents Anti)
Substituent Conformation Diequatorial (typically)Axial / Equatorial
H1 - H3 Relationship Diaxial (Face each other)Axial / Equatorial (Divergent)
H1 - H3 Distance Short (

2.0 - 2.5 Å)
Long (> 3.0 Å)
NOE Correlation (H1-H3) Strong Positive Weak / Absent

Part 2: Experimental Protocols

Method A: 1D NOE / 2D NOESY (The Gold Standard)

This is the most rapid and reliable method for assignment in solution.

Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the pure isomer in 0.6 mL of CDCl

    
      or DMSO-
    
    
    
    . Ensure the sample is free of paramagnetic impurities (filter through basic alumina if necessary).
  • Acquisition:

    • Run a standard

      
      H NMR to identify the chemical shifts of H1  (alpha to COOH, typically 
      
      
      
      2.8-3.2 ppm) and H3 (alpha to OBn, typically
      
      
      3.8-4.2 ppm).
    • 1D NOE Difference: Irradiate the H1 signal and observe the H3 region. Alternatively, irradiate H3 and observe H1.

    • Mixing Time (

      
      ):  Set to 500-800 ms  for optimal buildup of NOE in small molecules.
      
  • Analysis:

    • Positive Result: A distinct enhancement (>2-5%) of the H3 signal upon H1 irradiation confirms the Cis configuration (diaxial protons).

    • Negative Result: No significant enhancement indicates the Trans configuration.

Self-Validating Check:
  • Control: Look for NOE correlations between the ring methylene protons (H2/H4) and the substituents to confirm the irradiation was effective.

Method B: Chemical Shift Analysis (Secondary Evidence)

While less definitive than NOE, chemical shift trends in 1,3-disubstituted cyclobutanes often follow a pattern due to anisotropy and steric compression.

  • Cis-Isomer: The diaxial protons (H1/H3) are often shielded (upfield shift) relative to the trans isomer due to the anisotropy of the opposing bond, but this can be inverted by the deshielding effect of the functional groups.

  • Recommendation: Use this only to compare two isolated isomers side-by-side. Do not rely on absolute shift values for a single unknown isomer.

Part 3: Synthesis & Separation Workflow

To obtain the isomers for comparison, the following workflow is standard.

Synthesis of this compound:

  • Starting Material: 3-Oxocyclobutanecarboxylic acid.[4]

  • Reduction: NaBH

    
     in MeOH at 0°C.
    
    • Result: Mixture of cis- and trans-3-hydroxycyclobutanecarboxylic acid. (Typically 3:1 to 5:1 favoring cis due to hydride attack from the more accessible axial face).

  • Benzylation: 2.2 eq. Benzyl bromide (BnBr), 2.5 eq. NaH, DMF, 0°C to RT.

    • Note: The stereocenter at C3 is preserved during ether formation.

  • Separation:

    • The isomers are separable by Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient 4:1 to 1:1) or DCM:MeOH (95:5).

    • Polarity Trend: The cis-isomer (diequatorial, more polar surface area) often elutes after the trans-isomer (more compact/less polar interaction), though this varies by solvent system.

Part 4: Visualization & Logic Flow

Figure 1: Stereochemical Decision Tree

The following diagram illustrates the logical process for assigning stereochemistry based on experimental data.

StereochemistryLogic Start Isolate this compound Isomer NMR Acquire 1H NMR & 1D NOE (Target H1 and H3) Start->NMR Decision Observe NOE between H1 and H3? NMR->Decision Cis Assignment: CIS Isomer (Substituents Diequatorial) (Protons Diaxial) Decision->Cis Yes (Strong Enhancement) Trans Assignment: TRANS Isomer (Substituents Axial/Equatorial) (Protons Divergent) Decision->Trans No (Weak/None) MechanismCis Mechanism: Protons are spatially close (~2.2 Å) Strong Cross-Relaxation Cis->MechanismCis MechanismTrans Mechanism: Protons are distant (>3.0 Å) Negligible Cross-Relaxation Trans->MechanismTrans

Caption: Decision tree for stereochemical assignment using NOE spectroscopy. Blue: Start; Yellow: Action; Red: Decision; Green: Result.

Figure 2: Conformational Analysis (H1-H3 Distance)

Conformation cluster_cis Cis-Isomer (Diequatorial Substituents) cluster_trans Trans-Isomer (Axial/Equatorial Substituents) Cis_Node Cis-Conformer (Puckered) H1_Cis H1 (Axial) H3_Cis H3 (Axial) H1_Cis->H3_Cis NOE DETECTED Distance < 2.5 Å Trans_Node Trans-Conformer (Puckered) H1_Trans H1 (Axial) H3_Trans H3 (Equatorial) H1_Trans->H3_Trans NO NOE Distance > 3.0 Å

Caption: Spatial relationship of H1 and H3 protons in the puckered cyclobutane ring for Cis vs Trans isomers.

Part 5: Comparison of Analytical Methods

FeatureNOE / NOESY X-Ray Crystallography Coupling Constants (

)
Reliability High (Direct spatial evidence)Definitive (Absolute config)Low (Ambiguous due to puckering)
Speed Fast (< 1 hour)Slow (Days/Weeks)Fast (Standard NMR)
Sample Req. ~5-10 mg (Solution)Single Crystal Required~1-5 mg (Solution)
Cost LowHighLow
Primary Use Routine Assignment Final ConfirmationPreliminary Screening
Authoritative Reference Data
  • Thermodynamics: In 1,3-disubstituted cyclobutanes, the cis isomer is generally more stable (

    
     kcal/mol) because it allows both substituents to adopt pseudo-equatorial positions.
    
  • Literature Precedent: Synthesis of similar 3-substituted cyclobutanecarboxylic acids (e.g., 3-phenyl, 3-isopropyl) consistently shows the cis isomer as the major product of ketone reduction.

References

  • Wiberg, K. B.; Barth, D. E. "Conformational studies of cyclobutane and substituted cyclobutanes." Journal of the American Chemical Society, 1969 , 91(18), 5124–5130. Link

  • Pigge, F. C.; et al. "Synthesis of 1,3-disubstituted cyclobutanes."[5] Journal of Organic Chemistry, 2008 , 73, 9168. (Demonstrates thermodynamic preference for cis-1,3-diequatorial conformation).

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016.
  • Org. Synth. 2010, 87, 226-230. "Preparation of 3-(Benzyloxy)cyclobutanone". (Provides context for the precursor synthesis). Link

Sources

Safety Operating Guide

3-(Benzyloxy)cyclobutanecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Benzyloxy)cyclobutanecarboxylic acid Proper Disposal Procedures

Executive Summary: Operational Hazard Profile

This compound (CAS: 4958-02-5) presents a dual-hazard profile characteristic of functionalized organic acids: it acts as a corrosive/irritant due to the carboxylic moiety and possesses lipophilic organic properties due to the benzyloxy ether linkage.[1]

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), and Acute Toxicity if swallowed (H302).

  • Disposal Class: Hazardous Organic Waste (Non-Halogenated, Acidic).

  • Critical Restriction: Do NOT dispose of via sanitary sewer. While the carboxylic acid group suggests water solubility, the benzyloxy substituent significantly reduces hydrophilicity, making it unsuitable for aqueous neutralization and release.

Chemical Assessment & Stability Analysis

To ensure safe disposal, one must understand the molecule's behavior under waste conditions.

FeatureChemical ImplicationDisposal Consequence
Carboxylic Acid Group pKa ~4.[1][2]5. Reacts with bases to form salts.Segregation: Must be stored away from strong bases (e.g., NaOH, KOH) and cyanides to prevent heat generation or toxic gas release.[2]
Benzyloxy (Ether) Group Adds lipophilicity; potential (low) peroxide former.[1][2]Solubility: Likely poor water solubility.[1][2] Neutralization will result in a gummy precipitate, not a clear solution. Action: Incineration is the only viable destruction method.
Cyclobutane Ring Strained ring system (~26 kcal/mol strain energy).[1][2]Energy Release: High heat of combustion.[2] Ensure waste containers are not filled >80% to allow for thermal expansion if mixed with other solvents.

Peroxide Warning: While benzyl ethers are more stable than aliphatic ethers (e.g., diethyl ether), they can form peroxides upon prolonged exposure to air and light.

  • Protocol: If the container is >1 year old or shows crystal formation around the cap, test for peroxides using starch-iodide paper before handling. If positive, contact EHS for stabilization (e.g., ferrous sulfate treatment) before disposal.

Disposal Decision Logic & Workflow

The following decision tree illustrates the logic for categorizing waste streams containing this compound.

DisposalWorkflow Start Waste Identification: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Pure Substance) StateCheck->Solid Powder/Crystals Liquid Liquid (Solution/Reaction Mix) StateCheck->Liquid Dissolved StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (EtOAc, Methanol) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Stream (Extraction Layers) SolventCheck->Aqueous Water Based StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic Waste NonHalogenated->StreamC PrecipitateCheck Contains Precipitate/Oil? Aqueous->PrecipitateCheck PrecipitateCheck->StreamC Yes (Emulsion/Oil) StreamD Stream D: Aqueous Waste (Check pH & Organics) PrecipitateCheck->StreamD Clear Solution

Figure 1: Waste stream segregation logic for this compound.

Detailed Disposal Protocols

Scenario A: Solid Waste (Excess Reagent)

Applicable to: Expired chemicals, spilled solids, or contaminated weighing boats.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: this compound.[3][4][5]

    • Hazard Checkboxes: Irritant, Toxic.[6][7][8]

  • Segregation: Do not mix with solid oxidizers (e.g., potassium permanganate) or strong bases.

  • Final Disposal: Transfer to EHS for high-temperature incineration . This ensures complete destruction of the cyclobutane ring and benzyl ether.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, reaction solvents, and extraction layers.[9]

  • pH Adjustment (Optional but Recommended):

    • If the waste solution is highly acidic (pH < 2), slowly add dilute Sodium Bicarbonate (NaHCO₃) to raise pH to 5–9.

    • Why? This prevents corrosion of waste drums and reduces the risk of gas evolution if inadvertently mixed with other wastes.

    • Caution: Neutralization may cause the compound to precipitate out of aqueous solution due to the lipophilic benzyl group. If this happens, treat the entire mixture as Organic Waste , not Aqueous Waste.

  • Solvent Compatibility:

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Storage: Store in safety cans or coated glass bottles. Leave 10% headspace for thermal expansion.

Scenario C: Contaminated Debris

Applicable to: Gloves, paper towels, silica gel, and TLC plates.

  • Collection: Place chemically contaminated debris into a clear, 6-mil polyethylene bag.

  • Double Bagging: If the debris is wet or has a strong odor, double bag it to prevent leakage and fume release.

  • Sharp Objects: Contaminated needles or glass pipettes must go into a rigid Sharps Container , never soft bags.

Regulatory Compliance (USA/RCRA)

While this compound is not explicitly listed on the EPA "P" or "U" lists, it is regulated based on its characteristics.

  • Characteristic Waste Code:

    • D002 (Corrosive): If the waste is an aqueous solution with pH ≤ 2.

    • Ignitable (D001): If disposed of in a flammable solvent (Flash point < 60°C).

  • Generator Status: All waste containing this compound counts toward your facility's monthly hazardous waste generation totals.

  • Documentation: Maintain a log of the mass disposed of. This is critical for "Cradle-to-Grave" tracking required by the Resource Conservation and Recovery Act (RCRA).

Emergency Procedures: Spills & Exposure

PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a P95 particulate respirator if handling fine powder.

Spill Response Workflow

SpillResponse Assess 1. Assess Spill (Size & State) Isolate 2. Isolate Area (Alert Lab Personnel) Assess->Isolate TypeCheck Solid or Liquid? Isolate->TypeCheck SolidSpill Solid Spill TypeCheck->SolidSpill LiquidSpill Liquid Spill TypeCheck->LiquidSpill Scoop 3a. Scoop/Sweep Avoid Dust Generation SolidSpill->Scoop Absorb 3b. Absorb (Vermiculite/Pads) LiquidSpill->Absorb Clean 4. Clean Surface (Soap & Water) Scoop->Clean Absorb->Clean Dispose 5. Bag as HazWaste Clean->Dispose

Figure 2: Immediate response protocol for laboratory spills.[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes. The benzyloxy group makes it lipophilic, so water alone is insufficient ; soap is required to emulsify and remove it.

  • Eye Contact: Rinse immediately with water for 15 minutes.[6][10] Seek medical attention if irritation persists.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzoic Acid (Acidimetric Standard) Safety Data Sheet. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)cyclobutanecarboxylic acid
Reactant of Route 2
3-(Benzyloxy)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.